molecular formula C10H15N B168943 N-Methyl-3,4-dimethylbenzylamine CAS No. 165741-71-9

N-Methyl-3,4-dimethylbenzylamine

Cat. No.: B168943
CAS No.: 165741-71-9
M. Wt: 149.23 g/mol
InChI Key: XWOIGIUHCAXXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3,4-dimethylbenzylamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOIGIUHCAXXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for N-Methyl-3,4-dimethylbenzylamine. Due to the limited availability of published experimental data for this specific compound, this guide also includes comparative information on the closely related and well-characterized compound, N,N-Dimethylbenzylamine, to provide context and potential inferred properties. All quantitative data is summarized in structured tables, and where available, detailed experimental protocols are provided. This document aims to be a valuable resource for researchers and professionals in drug development and chemical synthesis by consolidating current knowledge and identifying areas where further research is needed.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 1-(3,4-dimethylphenyl)-N-methylmethanamine, is a substituted aromatic amine.[1] Its chemical structure consists of a benzyl group with two methyl substituents at the 3 and 4 positions of the benzene ring, and a methyl group attached to the nitrogen atom of the aminomethyl moiety.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 1-(3,4-dimethylphenyl)-N-methylmethanamine[1]
CAS Number 165741-71-9[1][2]
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1][2]
Canonical SMILES CC1=C(C=C(C=C1)CNC)C[1]
InChI Key XWOIGIUHCAXXDJ-UHFFFAOYSA-N[1]

Table 2: Physical Properties of this compound

PropertyValueReference
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data

Comprehensive experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not available in the public domain. The following sections outline the expected spectral characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the two methyl groups on the aromatic ring. The aromatic protons would likely appear as a set of multiplets or distinct singlets in the aromatic region (δ 6.5-7.5 ppm). The benzylic protons (CH₂) would likely be a singlet or a doublet depending on coupling with the N-H proton. The N-methyl protons (CH₃) would appear as a singlet or a doublet, and the two aromatic methyl groups would each present as a singlet.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the two aromatic methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-N stretch: In the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 149. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) and cleavage of the benzylic C-N bond, leading to fragments corresponding to the dimethylbenzyl cation and the methylaminomethyl radical.

Synthesis Protocols

Specific, detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of N-methylbenzylamines. A common method is the reductive amination of the corresponding aldehyde, 3,4-dimethylbenzaldehyde, with methylamine.

Logical Workflow for a Potential Synthesis:

Synthesis_Workflow start Starting Materials: 3,4-Dimethylbenzaldehyde Methylamine reaction Reductive Amination start->reaction workup Reaction Workup (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Distillation or Chromatography) workup->purification product This compound purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

  • Imine Formation: 3,4-Dimethylbenzaldehyde is dissolved in a suitable solvent (e.g., methanol or dichloromethane). An equimolar amount of methylamine (as a solution in a solvent like ethanol or THF) is added, and the mixture is stirred at room temperature to form the corresponding imine. The reaction can be monitored by TLC or GC-MS.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until the imine is fully reduced to the secondary amine.

  • Workup: The reaction is quenched by the addition of water or a mild acid. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Biological Activity, Pharmacology, and Toxicology

There is no specific information available in the public domain regarding the biological activity, pharmacological effects, or toxicological profile of this compound.

For context, substituted benzylamines are a broad class of compounds with diverse pharmacological activities. Depending on the substitution pattern, they can interact with various biological targets, including monoamine transporters and receptors, which can lead to effects on the central nervous system. Some benzylamine derivatives have been investigated for their potential as antidepressants, stimulants, or anorectics.

Given the lack of data, any research or development involving this compound would necessitate a thorough in vitro and in vivo evaluation of its pharmacological and toxicological properties.

Logical Flow for Biological Evaluation:

Biological_Evaluation compound N-Methyl-3,4- dimethylbenzylamine in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) compound->cell_based in_vivo In Vivo Studies (e.g., Animal Models for Efficacy and Toxicity) in_vitro->in_vivo cell_based->in_vivo admet ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicology) in_vivo->admet

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a chemical compound for which basic identifying information is available. However, a significant gap exists in the scientific literature concerning its experimental physical properties, spectroscopic characterization, detailed synthetic protocols, and biological profile. This guide has provided the available data and outlined potential experimental approaches based on related compounds. It is imperative for researchers working with this compound to conduct thorough characterization and safety assessments. The information presented here serves as a foundational resource and a call for further investigation into the properties and potential applications of this molecule.

Appendix: Comparative Data for N,N-Dimethylbenzylamine

Table 3: Physical Properties of N,N-Dimethylbenzylamine

PropertyValueReference
Melting Point -75 °C
Boiling Point 180-182 °C[3]
Density 0.89-0.90 g/cm³ at 20 °C[3]
Solubility Slightly soluble in water; soluble in ethanol and ether[3]

Spectroscopic Data for N,N-Dimethylbenzylamine:

  • ¹H NMR: Signals for the aromatic protons, the benzylic methylene protons, and the two N-methyl groups are well-documented in various databases.

  • ¹³C NMR: The carbon spectrum shows characteristic peaks for the aromatic and aliphatic carbons.

  • IR Spectroscopy: Characteristic peaks for aromatic C-H, aliphatic C-H, and C-N stretching are observed.

  • Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.[4]

References

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-(3,4-Dimethylphenyl)-N-methylmethanamine, a compound of interest in chemical research and drug discovery. The described methodology is based on the widely applicable and robust reductive amination reaction. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to facilitate its synthesis and further investigation.

Overview of the Synthesis Pathway

The most direct and efficient synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine involves a one-pot reductive amination of 3,4-dimethylbenzaldehyde with methylamine. This reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the target secondary amine. Various reducing agents can be employed for this transformation, with sodium borohydride being a common and cost-effective choice.

The overall reaction is as follows:

This method is favored for its operational simplicity, generally good yields, and the commercial availability of the starting materials.

Reaction Mechanism and Experimental Design

The synthesis is predicated on the principles of reductive amination. The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 3,4-dimethylbenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The reducing agent, present in the reaction mixture, selectively reduces the imine to the final amine product.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reductive Amination 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde Imine_Formation Imine Formation 3,4-Dimethylbenzaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Reduction Imine_Formation->Reduction + Reducing Agent (e.g., NaBH4) Final_Product 1-(3,4-Dimethylphenyl)-N-methylmethanamine Reduction->Final_Product

Diagram 1: Reductive Amination Pathway
Quantitative Data Summary

While specific yield data for the synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine is not extensively published, analogous reductive aminations of substituted benzaldehydes with primary amines using sodium borohydride typically afford yields in the range of 70-95%. The reaction conditions can be optimized to maximize yield and purity.

ParameterValue/ConditionReference Analogy
Starting Material 3,4-DimethylbenzaldehydeBenzaldehyde derivatives
Reagent Methylamine (solution or salt)Primary amines
Reducing Agent Sodium Borohydride (NaBH₄)Common reducing agents
Solvent Methanol or EthanolProtic solvents
Reaction Temperature Room TemperatureMild reaction conditions
Typical Yield 70-95%[General reductive amination literature]
Purity >95% (after purification)[General reductive amination literature]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine via reductive amination. This protocol is adapted from established methods for the reductive amination of aromatic aldehydes.[1]

Materials:

  • 3,4-Dimethylbenzaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in THF/Methanol) or Methylamine hydrochloride

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), if isolation as the hydrochloride salt is desired

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

Experimental_Workflow Start Dissolve_Aldehyde Dissolve 3,4-dimethylbenzaldehyde in Methanol Start->Dissolve_Aldehyde Add_Methylamine Add methylamine solution and stir Dissolve_Aldehyde->Add_Methylamine Cool_Mixture Cool mixture in an ice bath Add_Methylamine->Cool_Mixture Add_NaBH4 Portion-wise addition of Sodium Borohydride Cool_Mixture->Add_NaBH4 Stir_at_RT Stir at room temperature (monitor by TLC) Add_NaBH4->Stir_at_RT Quench_Reaction Quench with water or saturated NaHCO3 Stir_at_RT->Quench_Reaction Evaporate_MeOH Remove Methanol under reduced pressure Quench_Reaction->Evaporate_MeOH Extract_Product Extract with DCM or EtOAc Evaporate_MeOH->Extract_Product Dry_and_Filter Dry organic layer (MgSO4), filter Extract_Product->Dry_and_Filter Evaporate_Solvent Evaporate solvent to obtain crude product Dry_and_Filter->Evaporate_Solvent Purification Purify by distillation or column chromatography Evaporate_Solvent->Purification End Purification->End

Diagram 2: Experimental Workflow
  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in methanol.

  • Amine Addition: To the stirred solution, add methylamine solution (1.2-1.5 eq). If using methylamine hydrochloride, a base such as triethylamine (1.1 eq) should be added to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.1-1.5 eq) in small portions. Caution: Hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(3,4-Dimethylphenyl)-N-methylmethanamine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 1-(3,4-Dimethylphenyl)-N-methylmethanamine can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include those for the two methyl groups on the aromatic ring, the N-methyl group, the benzylic methylene protons, and the aromatic protons.

    • ¹³C NMR: Expected signals include those for the aromatic carbons, the two methyl carbons on the ring, the N-methyl carbon, and the benzylic methylene carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₁₅N, MW: 149.23) should be observed.[2]

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (if a primary or secondary amine impurity is present), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic) would be expected.

Safety Considerations

  • 3,4-Dimethylbenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Methylamine: Flammable and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and add to the reaction mixture in a controlled manner.

  • Solvents: Methanol, dichloromethane, and ethyl acetate are flammable and/or toxic. Use in a well-ventilated area.

This guide provides a foundational pathway for the synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine. Researchers are encouraged to consult the primary literature for further details and potential optimizations of the described methodology.

References

An In-depth Technical Guide on N,3,4-trimethyl-benzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,3,4-trimethyl-benzenemethanamine is a substituted aromatic amine. This document provides a summary of its known chemical and physical properties. It is important to note that, at the time of this publication, publicly available scientific literature containing in-depth experimental studies, detailed pharmacological data, and established synthesis protocols for this specific molecule is limited. Consequently, this guide presents the foundational information available from chemical databases and suppliers.

Molecular Structure and Chemical Properties

N,3,4-trimethyl-benzenemethanamine, also known as 1-(3,4-dimethylphenyl)-N-methylmethanamine, is a chemical compound with the molecular formula C₁₀H₁₅N.[1][2][3][4] Its structure consists of a benzylamine core with two methyl groups substituted on the benzene ring at positions 3 and 4, and one methyl group on the nitrogen atom of the methanamine side chain.

Chemical Identifiers
IdentifierValue
IUPAC Name 1-(3,4-dimethylphenyl)-N-methylmethanamine[1]
CAS Number 165741-71-9[2][3][5]
Molecular Formula C₁₀H₁₅N[1][2][3][4]
SMILES CC1=C(C=C(C=C1)CNC)C[1]
InChI InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3[1]
InChIKey XWOIGIUHCAXXDJ-UHFFFAOYSA-N[1]
Physicochemical Properties

A summary of the computed physicochemical properties of N,3,4-trimethyl-benzenemethanamine is provided in the table below. These values are predicted and have not been experimentally verified in published literature.

PropertyValue
Molecular Weight 149.23 g/mol [1][3][5]
Heavy Atom Count 11[5]

Synthesis

A plausible, though unverified, synthetic pathway could involve the reductive amination of 3,4-dimethylbenzaldehyde with methylamine. This is a common method for the synthesis of N-methylated benzylamines.

Below is a conceptual workflow for a potential synthesis route.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3_4_dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde reductive_amination Reductive Amination (e.g., with NaBH₃CN or H₂/Pd-C) 3_4_dimethylbenzaldehyde->reductive_amination methylamine Methylamine methylamine->reductive_amination product N,3,4-trimethyl- benzenemethanamine reductive_amination->product

Caption: Conceptual workflow for the synthesis of N,3,4-trimethyl-benzenemethanamine.

Biological Activity and Signaling Pathways

There is no published research available on the pharmacological, toxicological, or metabolic properties of N,3,4-trimethyl-benzenemethanamine. Consequently, its biological activity and any potential interactions with signaling pathways are unknown.

Experimental Data

A thorough search of scientific databases has not yielded any quantitative experimental data for N,3,4-trimethyl-benzenemethanamine, such as binding affinities, IC50 values, or pharmacokinetic parameters.

Conclusion

N,3,4-trimethyl-benzenemethanamine is a known chemical entity with a defined molecular structure. However, it remains a largely uncharacterized compound in the public scientific domain. The lack of experimental data on its synthesis, pharmacology, and toxicology suggests that it has not been a significant subject of academic or industrial research. This presents an opportunity for novel investigation into the properties and potential applications of this molecule. Researchers interested in this compound would need to undertake foundational studies to establish its synthesis, and biological and chemical profiles.

References

Biological Activity of N-Methyl-3,4-dimethylbenzylamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the biological activity of N-Methyl-3,4-dimethylbenzylamine is exceptionally limited in publicly available scientific literature. This document summarizes the available information and highlights the current knowledge gap.

Introduction

This compound is a substituted benzylamine derivative. While the broader class of benzylamines has been explored for various pharmacological activities, specific data on the this compound isomer remains scarce. This guide aims to provide a comprehensive overview of the currently available information regarding its biological activity, drawing from chemical databases and analogous compounds where applicable.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅NPubChem
Molecular Weight 149.23 g/mol PubChem
IUPAC Name 1-(3,4-dimethylphenyl)-N-methylmethanaminePubChem
CAS Number 165741-71-9PubChem
SMILES CC1=C(C=C(C=C1)CNC)CPubChem

Biological Activity and Pharmacological Profile

A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any specific studies detailing the biological activity, mechanism of action, or receptor binding profile of this compound. The PubChem database, a comprehensive resource for chemical information, lists the compound but provides no data on its biological activities.[1]

This significant data gap prevents a detailed discussion of its pharmacology. To provide context, research on structurally related benzylamine derivatives has shown a wide range of biological effects, including but not limited to:

  • Monoamine Oxidase (MAO) Inhibition: Certain benzylamine derivatives are known to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.

  • Receptor Binding: Depending on the substitutions, benzylamines can interact with various receptors, including adrenergic, dopaminergic, and serotonergic receptors.

  • Antimicrobial Activity: Some substituted benzylamines have demonstrated antimicrobial properties.

However, it is crucial to emphasize that these are general activities of the broader chemical class, and it is not possible to extrapolate these findings to this compound without specific experimental evidence.

Experimental Protocols

Due to the absence of published studies on the biological activity of this compound, there are no specific experimental protocols to report. For researchers interested in investigating this compound, standard pharmacological assays would be required. A hypothetical workflow for such an investigation is presented below.

General Workflow for Investigating Biological Activity

A logical progression for characterizing the biological activity of a novel compound like this compound would involve a series of in vitro and in vivo studies.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Receptor_Binding_Assays Receptor Binding Assays (e.g., Radioligand Binding) Hit_Identification Hit Identification Receptor_Binding_Assays->Hit_Identification Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., MAO, AChE) Enzyme_Inhibition_Assays->Hit_Identification Cell-based_Assays Cell-based Functional Assays (e.g., cAMP, Calcium Flux) Pharmacokinetic_Studies Pharmacokinetic Studies (ADME) Cell-based_Assays->Pharmacokinetic_Studies Pharmacodynamic_Studies Pharmacodynamic Studies (Behavioral Models) Pharmacokinetic_Studies->Pharmacodynamic_Studies Toxicology_Studies Toxicology Studies Pharmacodynamic_Studies->Toxicology_Studies Lead_Optimization Lead Optimization Toxicology_Studies->Lead_Optimization Compound_Synthesis Compound Synthesis and Purification Initial_Screening Initial High-Throughput Screening Compound_Synthesis->Initial_Screening Initial_Screening->Receptor_Binding_Assays Initial_Screening->Enzyme_Inhibition_Assays Hit_Identification->Cell-based_Assays Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Hypothetical workflow for characterizing the biological activity of a novel compound.

Potential Signaling Pathways

Without experimental data, any depiction of signaling pathways would be purely speculative. However, based on the activities of related benzylamine compounds, potential interactions could involve pathways regulated by G-protein coupled receptors (GPCRs) or enzyme inhibition. For instance, if the compound were to interact with a GPCR, it could modulate downstream signaling cascades involving adenylyl cyclase or phospholipase C.

potential_signaling_pathway Ligand N-Methyl-3,4- dimethylbenzylamine (Hypothetical Ligand) GPCR G-Protein Coupled Receptor (e.g., Adrenergic, Serotonergic) Ligand->GPCR Binding G_Protein G-Protein (Gs/Gi/Gq) GPCR->G_Protein Activation Effector Effector Enzyme (Adenylyl Cyclase / PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized GPCR signaling pathway potentially modulated by a benzylamine derivative.

Conclusion

There is a significant lack of publicly available data on the biological activity of this compound. While the broader class of benzylamines exhibits a diverse range of pharmacological effects, no specific studies have been published for this particular compound. The information presented in this guide is based on the limited available chemical data and analogies to related compounds, which should be interpreted with caution. Further experimental investigation is required to elucidate the pharmacological profile of this compound. This presents an opportunity for researchers in the fields of medicinal chemistry and pharmacology to explore the potential of this currently uncharacterized molecule.

References

N-Methyl-3,4-dimethylbenzylamine: Unraveling the Mechanism of Action - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of N-Methyl-3,4-dimethylbenzylamine's mechanism of action. Despite its clear chemical structure, there is a notable absence of published research detailing its pharmacological properties, including receptor binding affinities, downstream signaling pathways, and overall physiological effects. This technical guide outlines the current state of knowledge, highlighting the lack of empirical data and proposing a theoretical framework for future investigation based on structurally analogous compounds.

Introduction

This compound is a substituted benzylamine derivative. While its chemical identity is established, its biological activity remains uncharacterized in the public domain.[1] This document serves to consolidate the absence of information and provide a structured approach for initiating research into its potential mechanism of action.

Current State of Knowledge: A Void in the Literature

Extensive searches of prominent scientific databases, including PubChem, have yielded no studies pertaining to the mechanism of action of this compound.[1] There is no available quantitative data on its binding affinity for any known biological targets, nor are there descriptions of its effects in any experimental models.

Inferences from Structurally Related Compounds

In the absence of direct evidence, preliminary hypotheses can be formulated by examining the activities of structurally similar molecules. One such compound is N,N-Dimethylbenzylamine. It is important to note that N,N-Dimethylbenzylamine is primarily utilized in industrial applications as a catalyst for the formation of polyurethane foams and epoxy resins.[2][3][4] While some sources mention its interaction with neurotransmitter receptors and its use in the synthesis of antihistamines, specific data on its receptor binding profile and mechanism of action in a biological context are sparse and not directly transferable to this compound due to structural differences.

Another related compound, 4-Amino-N,N-dimethylbenzylamine, is noted as an intermediate in the synthesis of dyes, pharmaceuticals (such as antihistamines), and agrochemicals.[5] Its use in biochemical research is mentioned in the context of enzyme activity and receptor binding studies, but specific targets and mechanisms are not detailed.[5]

The biological activity of N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride cationic surfactants has been evaluated, demonstrating that structural modifications to the benzylamine core can impart biological effects.[6] However, these are complex molecules, and their properties cannot be directly extrapolated to the much simpler this compound.

Proposed Avenues for Future Research

Given the complete lack of data, a systematic investigation is required to elucidate the mechanism of action of this compound. The following experimental workflow is proposed:

Initial Screening and Target Identification

A logical first step would be to perform a broad panel of in vitro receptor binding assays to identify potential molecular targets. This would involve screening the compound against a wide array of receptors, ion channels, and transporters, particularly those associated with the central nervous system, given the general activities of many benzylamine derivatives.

In Vitro Functional Assays

Once potential targets are identified, functional assays should be conducted to determine whether this compound acts as an agonist, antagonist, or modulator of these targets. This would provide the first quantitative data on its biological activity.

Downstream Signaling Pathway Analysis

Upon confirmation of a functional effect at a specific receptor, subsequent experiments should focus on delineating the downstream signaling pathways. This would involve techniques such as Western blotting to assess the phosphorylation of key signaling proteins and reporter gene assays to measure transcriptional activation.

Data Presentation: A Call for Future Data

As no quantitative data currently exists for the mechanism of action of this compound, the following tables are presented as templates for the future organization of research findings.

Table 1: Receptor Binding Affinity Profile of this compound

Receptor TargetBinding Affinity (Ki, nM)Assay MethodReference
No Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Table 2: Functional Activity of this compound

TargetFunctional AssayEC50/IC50 (nM)Mode of ActionReference
No Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Experimental Protocols: A Proposed Framework

Detailed experimental protocols cannot be provided as no specific experiments have been cited in the literature. However, a general methodology for an initial binding assay is proposed below.

Protocol 1: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)

  • Cell Culture and Membrane Preparation: Culture cells expressing the target GPCR to a high density. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, a known radioligand for the target receptor, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualization of Proposed Research Workflow

The logical progression of research to elucidate the mechanism of action of this compound can be visualized as follows.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Mechanism of Action Elucidation Compound Synthesis and Purification Compound Synthesis and Purification High-Throughput Screening (Receptor Panel) High-Throughput Screening (Receptor Panel) Compound Synthesis and Purification->High-Throughput Screening (Receptor Panel) Hit Identification Hit Identification High-Throughput Screening (Receptor Panel)->Hit Identification Dose-Response Assays (Binding Affinity) Dose-Response Assays (Binding Affinity) Hit Identification->Dose-Response Assays (Binding Affinity) Functional Assays (Agonist/Antagonist) Functional Assays (Agonist/Antagonist) Dose-Response Assays (Binding Affinity)->Functional Assays (Agonist/Antagonist) Lead Candidate Selection Lead Candidate Selection Functional Assays (Agonist/Antagonist)->Lead Candidate Selection Downstream Signaling Studies Downstream Signaling Studies Lead Candidate Selection->Downstream Signaling Studies In Vivo Model Testing In Vivo Model Testing Downstream Signaling Studies->In Vivo Model Testing Pharmacokinetic/Pharmacodynamic Modeling Pharmacokinetic/Pharmacodynamic Modeling In Vivo Model Testing->Pharmacokinetic/Pharmacodynamic Modeling

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion

The current understanding of the mechanism of action of this compound is non-existent in the public scientific domain. This technical guide serves to highlight this critical knowledge gap and provide a structured and logical framework for future research endeavors. The proposed experimental workflow, from initial target screening to in-depth mechanistic studies, offers a clear path forward for researchers and drug development professionals interested in characterizing the pharmacological profile of this compound. The templates for data presentation and the generalized experimental protocol are intended to guide the systematic collection and reporting of future findings. Further investigation is imperative to determine if this compound holds any potential as a pharmacological tool or therapeutic agent.

References

Technical Guide: Physicochemical Properties of N-Methyl-3,4-dimethylbenzylamine (CAS 165741-71-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the physical and chemical properties of N-Methyl-3,4-dimethylbenzylamine (CAS 165741-71-9) is limited. This guide summarizes the available information and provides data for the structurally similar compound, N,N-dimethylbenzylamine (CAS 103-83-3), for reference purposes. All data for N,N-dimethylbenzylamine should be considered as an approximation and not a direct substitute for experimental values of this compound.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 165741-71-9, is a substituted aromatic amine. Its chemical structure consists of a benzyl group with two methyl substituents on the aromatic ring at positions 3 and 4, and a methyl group attached to the nitrogen atom of the aminomethyl moiety.

This document aims to provide a comprehensive overview of the known physical and chemical properties of this compound for researchers, scientists, and professionals in drug development. Due to the scarcity of experimental data for CAS 165741-71-9, this guide will also present data for the closely related compound N,N-dimethylbenzylamine to offer potential insights.

Chemical Identity

A clear identification of the compound is crucial for any technical assessment.

IdentifierValue
CAS Number 165741-71-9
IUPAC Name 1-(3,4-dimethylphenyl)-N-methylmethanamine
Synonyms This compound, Benzenemethanamine, N,3,4-trimethyl-
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1]

Physical and Chemical Properties

Computed Physical Properties of this compound (CAS 165741-71-9)
PropertyValueSource
Molecular Weight 149.23 g/mol PubChem[1]
XLogP3 2.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 3PubChem
Exact Mass 149.120449483PubChem[1]
Monoisotopic Mass 149.120449483PubChem[1]
Topological Polar Surface Area 12 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Complexity 111PubChem[1]
Experimental Physical Properties of N,N-dimethylbenzylamine (CAS 103-83-3) for Reference

The following table summarizes the experimental physical properties of the structurally similar compound N,N-dimethylbenzylamine. These values are not for CAS 165741-71-9 and should be used with caution.

PropertyValue
Melting Point -75 °C[2][3]
Boiling Point 183-184 °C at 765 mmHg[2][3]
Density 0.9 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.501[2][3]
Flash Point 57 °C (closed cup)[2]
Solubility in water Soluble[2][3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in published literature. However, standard methodologies for determining key physical properties are outlined below.

Synthesis of N,N-dimethylbenzylamine (Illustrative Protocol)

A common method for the synthesis of N,N-dimethylbenzylamine involves the reaction of benzyl chloride with dimethylamine.

  • Reaction: Benzyl chloride is added dropwise to a solution of dimethylamine, typically in a suitable solvent and under controlled temperature conditions to manage the exothermic reaction.

  • Work-up: After the reaction is complete, the mixture is typically washed and extracted to isolate the crude product.

  • Purification: The crude N,N-dimethylbenzylamine is then purified, often by distillation under reduced pressure.

A detailed, generalized procedure for the reductive amination of amines, which could be adapted for the synthesis of this compound, involves reacting an amine with an orthoformate in the presence of a catalyst and hydrogen gas in an autoclave.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound (CAS 165741-71-9) has been found in the searched resources. For reference, the typical spectral characteristics of the related compound N,N-dimethylbenzylamine are described.

Reference Spectral Data for N,N-dimethylbenzylamine (CAS 103-83-3)
  • ¹H NMR: The proton NMR spectrum of N,N-dimethylbenzylamine would be expected to show signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and a singlet for the N-methyl protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, and the N-methyl carbons.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound (CAS 165741-71-9). Research into the biological effects of this specific compound appears to be limited or not disclosed in the public domain.

For the related compound, N,N-dimethylbenzylamine, some studies have investigated its biodegradation and potential for the formation of N-nitrosodimethylamine during water treatment processes.[4]

Logical Relationships and Workflows

Given the lack of specific experimental data and biological information, a logical workflow for the characterization of this compound would be as follows:

cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Characterization cluster_2 Biological Evaluation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Solubility Solubility Screening Purification->Solubility Spectral Spectral Analysis (NMR, IR, MS) Purification->Spectral Screening Initial Biological Screening Purification->Screening Activity Activity/Toxicity Assays Screening->Activity Pathway Signaling Pathway Investigation Activity->Pathway

Proposed workflow for the characterization of this compound.

This diagram illustrates a logical progression from the synthesis and purification of the compound to its thorough physicochemical and biological characterization.

Conclusion

This technical guide has compiled the available information on the physical and chemical properties of this compound (CAS 165741-71-9). It is evident that there is a significant lack of experimentally determined data for this compound in the public domain. The provided data for the structurally similar N,N-dimethylbenzylamine can serve as a preliminary reference but must be interpreted with caution. Further experimental investigation is necessary to fully characterize this compound for its potential applications in research and development.

References

A Comprehensive Technical Review of Substituted Dimethylbenzylamines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted dimethylbenzylamines represent a versatile class of organic compounds with a wide spectrum of applications, ranging from synthetic chemistry to pharmacology. Their structural motif, characterized by a benzyl group attached to a dimethylamino moiety, serves as a key pharmacophore in a variety of biologically active molecules. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and pharmacological applications of substituted dimethylbenzylamines, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.

Synthesis of Substituted Dimethylbenzylamines

The synthesis of N,N-dimethylbenzylamine and its substituted derivatives can be achieved through several established methods. One of the most common approaches involves the reaction of benzyl chloride with a 25% aqueous solution of dimethylamine. In a typical procedure, benzyl chloride is added dropwise to the dimethylamine solution while maintaining the temperature below 40°C. The reaction mixture is then stirred for an additional hour at room temperature to ensure the completion of the reaction. Following the reaction, the mixture is cooled and separated, and the resulting N,N-dimethylbenzylamine is purified by steam distillation.[1]

Another widely used method is reductive amination, which involves the reaction of a substituted benzaldehyde with dimethylamine in the presence of a reducing agent. This method is particularly useful for creating a diverse range of substituted dimethylbenzylamines by varying the starting benzaldehyde.

A general procedure for the reductive alkylation of amines with orthocarboxylic acid esters has also been described. This method involves heating an amine and an orthocarboxylic acid ester in the presence of a catalyst (such as platinum on carbon) and hydrogen gas in an autoclave.[1]

Pharmacological Applications and Structure-Activity Relationships

Substituted dimethylbenzylamines have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. The following sections summarize the key findings in these areas, with a focus on quantitative data where available.

Anticancer Activity

Several studies have highlighted the potential of substituted dimethylbenzylamine derivatives as anticancer agents. The tables below summarize the in vitro cytotoxic activity of various derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Substituted Benzylamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)EV 71 (SZ-98 strain)5.7 ± 0.8[2][3]
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)EV 71 (JS-52-3 strain)12 ± 1.2[2][3]
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)EV 71 (H strain)8.5 ± 0.9[2][3]
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)EV 71 (BrCr strain)10 ± 1.1[2][3]

Table 2: In Vitro Anti-inflammatory Activity of a Phenothiazine Derivative

CompoundActivityED50Ulcerogenic Liability (UD50)Acute Toxicity (ALD50)Reference
2-chloro-10[5-(2-fluorophenyl-2-oxo-4 thiazolidin-1-yl)-amino acetyl] phenothiazine (Vb)Anti-inflammatoryComparable to PhenylbutazoneMinimum-[4]
Antimicrobial and Antiviral Activity

The antimicrobial and antiviral potential of substituted dimethylbenzylamine derivatives has been investigated against various pathogens. The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) are key parameters used to quantify this activity.

Table 3: Antimicrobial Activity of Benzylamino and Amido Derivatives

Compound ClassActivityCorrelationReference
Benzylamino derivatives of bile acidsMore active than corresponding amides against Gram-positive bacteriaActivity correlates linearly with log P values of uncharged species.[5]

A series of novel N-phenylbenzamide derivatives were synthesized and showed promising antiviral activity against Enterovirus 71 (EV 71).[2][3] Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was particularly active against multiple EV 71 strains with IC50 values in the low micromolar range.[2][3]

Anti-inflammatory and Analgesic Activity

Substituted benzylideneamino coumarins have been evaluated for their anti-inflammatory activity. Halogenated derivatives, in particular, have shown significant antiedematous and analgesic effects in rodent models.[6] For instance, at an oral dose of 100 mg/kg, halogenated derivatives 4g and 4c exhibited 75% and 60% antiedematous activity, respectively, in the carrageenan-induced edema test in rats.[6] Their analgesic activity, assessed by the inhibition of acetic acid-induced writhing in mice, was comparable to that of aspirin.[6]

Neuroprotective Effects

The neuroprotective potential of compounds containing the benzylamine moiety has been explored in the context of neurodegenerative diseases like Alzheimer's. For example, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) has been shown to inhibit glutamate- or NMDA-induced excitotoxic cell damage in primary cultured rat cortical cells, with an IC50 value comparable to that of memantine.[7] This neuroprotective effect is attributed to its antioxidant properties and its ability to enhance ERK-mediated phosphorylation of CREB.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative procedures for the synthesis and biological evaluation of substituted dimethylbenzylamines.

General Synthesis of N,N-Dimethylbenzylamine

A solution of 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of absolute ethanol is placed in a three-necked flask equipped with a dropping funnel, reflux condenser, and stirrer. While stirring rapidly, 190 g (1.34 moles) of methyl iodide is added dropwise over 30-45 minutes. The mixture is then refluxed for 1 hour. After cooling, the product is precipitated with ether, filtered, and washed to yield benzyltrimethylammonium iodide.[8]

Antimicrobial Activity Assay (Disk Diffusion Method)

The antimicrobial activity of synthesized compounds can be evaluated using the disk diffusion method.[9]

  • Bacterial and fungal strains are cultured in appropriate media (e.g., Muller Hinton broth for bacteria, Sabouraud dextrose agar for fungi).

  • Sterile filter paper disks (5 mm diameter) are impregnated with the test compounds (e.g., 600 µ g/disk ).

  • The impregnated disks are placed on agar plates previously inoculated with the microbial suspension.

  • The plates are incubated at 35-37°C for 24-48 hours for bacteria and at 28°C for 72 hours for yeast and fungi.

  • The diameter of the inhibition zone around each disk is measured to determine the antimicrobial activity. Gentamicin and Ampicillin can be used as reference standards.[9]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory activity can be assessed using the carrageenan-induced paw edema model in rats.[10]

  • Animals are divided into control, standard, and test groups.

  • The test compounds or standard drug (e.g., ibuprofen) are administered orally at a specific dose.

  • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution) is given into the right hind paw of each rat.

  • The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizing Workflows and Pathways

To better understand the experimental processes and potential mechanisms of action, diagrams can be generated using the DOT language with Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis of Substituted Dimethylbenzylamine Start Start Substituted Benzaldehyde Substituted Benzaldehyde Start->Substituted Benzaldehyde Dimethylamine Dimethylamine Start->Dimethylamine Reductive_Amination Reductive Amination Substituted Benzaldehyde->Reductive_Amination Dimethylamine->Reductive_Amination Purification Purification (e.g., Chromatography) Reductive_Amination->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Substituted Dimethylbenzylamine Characterization->Final_Product

Caption: A generalized workflow for the synthesis of substituted dimethylbenzylamines via reductive amination.

Antimicrobial_Assay_Workflow cluster_assay Antimicrobial Activity Screening Prepare_Cultures Prepare Microbial Cultures (Bacteria/Fungi) Inoculate_Plates Inoculate Agar Plates with Microbial Suspension Prepare_Cultures->Inoculate_Plates Impregnate_Disks Impregnate Sterile Disks with Test Compounds Place_Disks Place Impregnated Disks on Inoculated Plates Impregnate_Disks->Place_Disks Inoculate_Plates->Place_Disks Incubate_Plates Incubate Plates (Specific Temp & Time) Place_Disks->Incubate_Plates Measure_Inhibition Measure Zone of Inhibition (in mm) Incubate_Plates->Measure_Inhibition Determine_Activity Determine Antimicrobial Activity (e.g., MIC) Measure_Inhibition->Determine_Activity

Caption: A typical workflow for determining the antimicrobial activity of compounds using the disk diffusion method.

Conclusion

Substituted dimethylbenzylamines are a promising class of compounds with diverse and potent biological activities. This review has provided a comprehensive overview of their synthesis, structure-activity relationships, and pharmacological applications, supported by quantitative data and detailed experimental protocols. The versatility of their synthesis allows for the creation of large libraries of derivatives for screening, and the existing data on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects warrant further investigation. The provided workflows and data tables serve as a valuable resource for researchers and drug development professionals to guide future studies aimed at optimizing the therapeutic potential of this important chemical scaffold.

References

An In-depth Technical Guide on the Therapeutic Potential of Substituted Aryl Benzylamines as 17β-Hydroxysteroid Dehydrogenase Type 3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research into the therapeutic applications of N-Methyl-3,4-dimethylbenzylamine revealed a significant lack of published data. Therefore, this guide focuses on a structurally related class of compounds, Substituted Aryl Benzylamines , which have been investigated for their potential therapeutic applications in prostate cancer.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Therapeutic Rationale

Prostate cancer is a prevalent androgen-dependent disease. The growth and progression of many prostate tumors are stimulated by androgens, primarily testosterone. A key enzyme in the biosynthesis of testosterone is 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme catalyzes the conversion of the weak androgen, androstenedione, into the potent androgen, testosterone.[1][2]

Notably, the expression of the gene encoding for 17β-HSD3 has been found to be significantly upregulated in cancerous prostate tissues compared to healthy tissue.[1] This overexpression suggests that intratumoral testosterone synthesis could be a crucial factor in the progression of prostate cancer. Therefore, inhibiting the activity of 17β-HSD3 presents a promising therapeutic strategy to reduce local and systemic testosterone levels, thereby suppressing the growth of hormone-sensitive prostate cancer.[1][2][3]

Substituted aryl benzylamines have emerged as a class of non-steroidal inhibitors of 17β-HSD3, showing both potency and selectivity, making them viable candidates for further drug development.[1]

Signaling Pathway of 17β-HSD3 and Point of Inhibition

The signaling pathway involving 17β-HSD3 is a critical component of androgen synthesis. The enzyme acts as a catalyst in the final step of testosterone production. The resulting testosterone then binds to the androgen receptor, leading to the transcription of genes that promote cell growth and proliferation in hormone-dependent tissues like the prostate. Substituted aryl benzylamines act by directly inhibiting the catalytic activity of 17β-HSD3, thereby blocking the production of testosterone.

G cluster_synthesis Testosterone Synthesis cluster_action Androgen Receptor Signaling Androstenedione Androstenedione HSD3 17β-HSD3 Androstenedione->HSD3 Testosterone Testosterone HSD3->Testosterone AR Androgen Receptor Testosterone->AR GeneTranscription Gene Transcription (Cell Proliferation) AR->GeneTranscription Inhibitor Substituted Aryl Benzylamine Inhibitors Inhibitor->HSD3 Inhibition G start Start reactants Dissolve Aldehyde and Aniline in DCM start->reactants microwave Microwave Irradiation reactants->microwave reduction Add Sodium Triacetoxyborohydride microwave->reduction purification Purify by Column Chromatography reduction->purification product Final Product: Substituted Aryl Benzylamine purification->product end End product->end G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis cell_seeding Seed 17β-HSD3 expressing HEK-293 cells compound_treatment Treat cells with test compounds cell_seeding->compound_treatment add_substrate Add [14C]-Androstenedione compound_treatment->add_substrate incubation Incubate to allow conversion to [14C]-Testosterone add_substrate->incubation extraction Extract steroids incubation->extraction tlc Separate substrate and product by TLC extraction->tlc quantification Quantify radioactivity with scintillation counter tlc->quantification calculation Calculate % inhibition and IC50 quantification->calculation

References

An In-depth Technical Guide on N-Methyl-3,4-dimethylbenzylamine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the specific discovery and history of N-Methyl-3,4-dimethylbenzylamine. This compound, with the chemical formula C₁₀H₁₅N, is a substituted benzylamine derivative. However, details of its initial synthesis, the researchers and institutions involved, and the timeline of its development are not well-documented in accessible records. The majority of search results often lead to information about the more common and structurally similar compound, N,N-Dimethylbenzylamine, which has a well-documented history of use as a catalyst and in organic synthesis.

Physicochemical Properties

While the history of its discovery remains obscure, some fundamental physicochemical properties of this compound have been computationally predicted and are available in chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₁₅NPubChem[1]
Molecular Weight 149.23 g/mol PubChem[1]
IUPAC Name 1-(3,4-dimethylphenyl)-N-methylmethanaminePubChem[1]
CAS Number 165741-71-9PubChem[1]

Synthesis and Experimental Protocols

A generalized conceptual workflow for its synthesis could be envisioned as follows:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3_4_dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde reductive_amination Reductive Amination 3_4_dimethylbenzaldehyde->reductive_amination methylamine Methylamine (CH₃NH₂) methylamine->reductive_amination product This compound reductive_amination->product Formation of Imine followed by Reduction

References

Spectroscopic and Synthetic Profile of N-Methyl-3,4-dimethylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N-Methyl-3,4-dimethylbenzylamine (C₁₀H₁₅N). Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for a plausible synthetic route and standard spectroscopic analyses are also provided.

Chemical Structure and Properties

This compound is an aromatic amine with a molecular weight of 149.23 g/mol .[1] Its structure features a benzyl group substituted with two methyl groups at the 3 and 4 positions of the benzene ring, and an N-methyl group on the benzylic amine.

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol [1]
IUPAC Name 1-(3,4-dimethylphenyl)-N-methylmethanamine[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.0-7.2m3HAromatic protons (C₆H₃)
~ 3.6s2HBenzylic protons (-CH₂-)
~ 2.4s3HN-methyl protons (-NH-CH₃)
~ 2.25s6HAromatic methyl protons (Ar-CH₃)
~ 1.5 (broad)s1HAmine proton (-NH-)
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
~ 137Aromatic C (quaternary, C-CH₃)
~ 136Aromatic C (quaternary, C-CH₃)
~ 135Aromatic C (quaternary, C-CH₂-)
~ 130Aromatic CH
~ 129Aromatic CH
~ 126Aromatic CH
~ 58Benzylic Carbon (-CH₂-)
~ 36N-methyl Carbon (-NH-CH₃)
~ 20Aromatic Methyl Carbon (Ar-CH₃)
~ 19Aromatic Methyl Carbon (Ar-CH₃)
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, broadN-H stretch (secondary amine)
3000-3100MediumAromatic C-H stretch
2850-2960Medium-StrongAliphatic C-H stretch (methyl and methylene)
1600, 1450Medium-StrongAromatic C=C skeletal vibrations
1100-1250MediumC-N stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
149High[M]⁺, Molecular ion
134Medium[M-CH₃]⁺, Loss of a methyl group
119High[M-C₂H₆]⁺, Tropylium ion rearrangement
91Medium[C₇H₇]⁺, Tropylium ion
44High[CH₃-NH=CH₂]⁺, Alpha-cleavage

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 3,4-dimethylbenzaldehyde with methylamine.

Materials:

  • 3,4-Dimethylbenzaldehyde

  • Methylamine (solution in THF or methanol)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or other suitable solvent)

  • Glacial acetic acid (optional, as catalyst)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1 equivalent) in methanol.

  • To the stirred solution, add methylamine solution (1.1-1.5 equivalents). If using methylamine hydrochloride, a base such as triethylamine (1.1 equivalents) should be added.

  • A few drops of glacial acetic acid can be added to catalyze the formation of the intermediate imine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or distillation under reduced pressure.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Set the spectral width to cover the range of -1 to 10 ppm.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer. Set the spectral width to cover the range of 0 to 200 ppm.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40 to 300.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product aldehyde 3,4-Dimethyl- benzaldehyde imine Imine Formation (+ Catalyst) aldehyde->imine amine Methylamine amine->imine reduction Reduction (e.g., NaBH4) imine->reduction quench Quench reduction->quench extract Extraction quench->extract dry Drying extract->dry purify Purification (Chromatography/Distillation) dry->purify product N-Methyl-3,4- dimethylbenzylamine purify->product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation sample Purified This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms interpretation Spectral Analysis & Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility Profile of N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-3,4-dimethylbenzylamine is a substituted aromatic amine. Understanding its solubility profile is crucial for its application in research and development, particularly in drug discovery and chemical synthesis. The solubility of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities. This guide provides a detailed overview of the solubility of this compound, drawing upon data from closely related analogs and outlining standard experimental protocols for solubility determination.

While specific quantitative solubility data for this compound is not extensively available in the public domain, the solubility profile of the structurally similar compound, N,N-Dimethylbenzylamine , offers valuable insights.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₅NPubChem[1]
Molecular Weight149.23 g/mol PubChem[1]
IUPAC Name1-(3,4-dimethylphenyl)-N-methylmethanaminePubChem[1]
Solubility Profile of N,N-Dimethylbenzylamine (Analog)

The solubility of N,N-Dimethylbenzylamine provides a reasonable estimation for the behavior of this compound.

SolventSolubilityTemperature (°C)
Water8 g/L20
Water1.2 g/100mLNot Specified
EthanolSolubleNot Specified
EtherSolubleNot Specified

It is important to note that N,N-Dimethylbenzylamine is described as being slightly soluble in water.[2][3][4][5][6][7][8][9][10]

Experimental Protocols

The following are detailed methodologies for determining the solubility of amines, which can be applied to this compound.

Aqueous Solubility Determination

A standard method for determining the solubility of an amine in water involves the following steps:

  • Sample Preparation: Add 5 drops of the amine to a test tube.

  • Solvent Addition: Add 2 mL of water to the test tube.

  • Mixing: Stir the mixture vigorously.

  • Observation: After 2-3 minutes, observe and record whether the amine has dissolved.

  • pH Measurement: Use a stirring rod and pH paper to determine the pH of the solution.

Acidic Solubility Determination

Amines, being basic, tend to be more soluble in acidic solutions due to the formation of water-soluble amine salts.[11]

  • Initial Preparation: Use the aqueous solution from the previous experiment.

  • Acidification: Add 10% HCl drop-wise to the solution until it is acidic, which can be confirmed using blue litmus paper.

  • Observation: Record any changes in solubility, color, or odor.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Aqueous and Acidic Solubility Testing cluster_aqueous Aqueous Solubility cluster_acidic Acidic Solubility A Add 5 drops of amine to test tube B Add 2 mL of water A->B C Stir vigorously B->C D Observe solubility after 2-3 min C->D E Measure pH D->E F Use resulting aqueous solution E->F Proceed to acidic test G Add 10% HCl dropwise until acidic F->G H Observe changes in solubility G->H

Caption: Workflow for determining the solubility of an amine in aqueous and acidic conditions.

Logical Relationship of Amine Solubility

G Factors Influencing Amine Solubility cluster_properties Chemical Properties cluster_solvents Solubility Behavior Amine Amine (R-NH₂) Base Weak Base Amine->Base WaterSol Slightly Soluble in Water Amine->WaterSol OrganicSol Soluble in Organic Solvents Amine->OrganicSol SaltFormer Forms Salts with Acids Base->SaltFormer Reacts with AcidSol More Soluble in Acidic Solution SaltFormer->AcidSol Leads to

Caption: Logical diagram illustrating the factors that influence the solubility of amines.

References

A Technical Guide to the Thermochemical Properties of N-Methyl-3,4-dimethylbenzylamine and Related Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search reveals a notable scarcity of specific experimental or computational thermochemical data for N-Methyl-3,4-dimethylbenzylamine (CAS: 165741-71-9). This guide provides foundational information for the target compound and presents available thermochemical data for structurally related benzylamines to offer a comparative context. Furthermore, it details the standard experimental and computational protocols employed for determining such properties in this class of compounds.

Introduction to this compound

This compound is an aromatic amine with the chemical formula C₁₀H₁₅N.[1] As a substituted benzylamine, its thermochemical properties are of interest for understanding its stability, reactivity, and potential applications in chemical synthesis and drug development. These properties, including enthalpy of formation, Gibbs free energy of formation, and heat capacity, are critical for process design, safety analysis, and computational modeling of reaction mechanisms.

Compound Identification:

  • IUPAC Name: 1-(3,4-dimethylphenyl)-N-methylmethanamine[1]

  • CAS Number: 165741-71-9[2]

  • Molecular Formula: C₁₀H₁₅N[1]

  • Molecular Weight: 149.23 g/mol [1]

  • Synonyms: Benzenemethanamine, N,3,4-trimethyl-, --INVALID-LINK--amine[1]

Thermochemical Data of Related Benzylamines

PropertyBenzylamine (C₇H₉N)N-Methylbenzylamine (C₈H₁₁N)N,N-Dimethylbenzylamine (C₉H₁₃N)Units
Enthalpy of Formation (Gas, ΔfH°gas) Data not availableData not available48.1 ± 1.7kJ/mol
Enthalpy of Formation (Liquid, ΔfH°liquid) -20.9 ± 0.8Data not available-6.3 ± 1.6kJ/mol
Standard Enthalpy of Vaporization (ΔvapH°) 55.7 ± 0.4Data not available54.4 ± 0.8kJ/mol
Standard Enthalpy of Combustion (Liquid, ΔcH°liquid) -4336.5 ± 0.7Data not available-5600.7 ± 1.4kJ/mol
Proton Affinity (PAff) 913.3Data not available936.8kJ/mol
Gas Basicity (BasG) 882.3Data not available904.1kJ/mol
Normal Boiling Point (Tboil) 458.7 K452.15 K453 - 456 KK

Data sourced from NIST Chemistry WebBook and other cited literature for N,N-Dimethylbenzylamine[3][4] and Benzylamine[5]. Data for N-methylbenzylamine is limited.

Methodologies for Determining Thermochemical Properties

The thermochemical data for amines and related compounds are typically determined through a combination of experimental calorimetric techniques and computational chemistry methods.

Experimental Protocols

3.1.1 Combustion Calorimetry Combustion calorimetry is a primary experimental method for determining the enthalpy of formation of organic compounds.

  • Principle: A precise mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

  • Detailed Methodology:

    • Sample Preparation: A weighted sample of the liquid amine is encapsulated in a container of known heat of combustion (e.g., a polyester bag or gelatin capsule).

    • Calorimeter Setup: The bomb is charged with approximately 3 MPa of pure oxygen and a small, known amount of water to ensure condensation of all water formed during combustion.

    • Ignition: The sample is ignited electrically via a fuse wire.

    • Temperature Measurement: The temperature of the water bath is recorded before, during, and after the combustion, allowing for the calculation of the total heat evolved.

    • Corrections: Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of nitric acid from residual nitrogen.

    • Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's law.

3.1.2 Vapor Pressure Measurement The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.

  • Principle: The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. By measuring the vapor pressure at various temperatures, the enthalpy of vaporization can be calculated from the slope of a plot of ln(P) versus 1/T.

  • Common Techniques:

    • Transpiration Method: A stream of an inert gas is passed through or over the liquid sample at a controlled temperature and flow rate until it is saturated with the substance's vapor. The amount of vaporized substance is determined by trapping and weighing it. The vapor pressure is then calculated from the mass transfer and the volume of the carrier gas.[6]

    • Static Method: The sample is placed in a thermostated, evacuated vessel connected to a pressure-measuring device. The pressure of the vapor in equilibrium with the liquid is measured at a series of controlled temperatures.

Computational Protocols

Quantum chemical calculations are powerful tools for predicting thermochemical properties, especially for compounds that are difficult to synthesize or handle.

  • Principle: These methods solve the Schrödinger equation to determine the electronic energy of a molecule. High-level ab initio methods can provide highly accurate thermochemical data.

  • Detailed Workflow (e.g., G3 or G4 level theory):

    • Geometry Optimization: The molecular structure (geometry) of the compound is optimized to find the lowest energy conformation. This is typically done using a less computationally expensive method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[7][8]

    • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

    • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets (e.g., MP2, CCSD(T)).

    • Energy Combination: The results from these calculations are combined in an additive scheme, including empirical corrections, to extrapolate to a highly accurate total electronic energy.

    • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme. In an atomization scheme, the calculated energy of the molecule is compared to the sum of the well-known experimental enthalpies of formation of its constituent atoms.

Visualized Workflows

The following diagrams illustrate the generalized workflows for the experimental and computational determination of thermochemical properties.

G cluster_exp Experimental Workflow: Combustion Calorimetry prep Sample Preparation (Weighing & Encapsulation) setup Calorimeter Setup (Oxygen Charging) prep->setup ignite Ignition setup->ignite measure Temperature Measurement ignite->measure correct Apply Corrections (Fuse, Nitric Acid) measure->correct calc_hc Calculate Enthalpy of Combustion (ΔcH°) correct->calc_hc calc_hf Derive Enthalpy of Formation (ΔfH°) calc_hc->calc_hf

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

G cluster_comp Computational Workflow: High-Accuracy Thermochemistry geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) freq_calc Frequency Calculation (ZPVE & Thermal Correction) geom_opt->freq_calc sp_energy High-Level Single-Point Energy Calculations geom_opt->sp_energy combine Combine Energies (e.g., G3/G4 Scheme) freq_calc->combine sp_energy->combine calc_hf Calculate Enthalpy of Formation (Atomization Scheme) combine->calc_hf

Caption: Workflow for computational prediction of thermochemical properties.

References

Methodological & Application

Application Notes and Protocols for the High-Yield Preparation of 1-(3,4-Dimethylphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Use by Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethylphenyl)-N-methylmethanamine is a secondary amine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure is found in various pharmacologically active compounds, making its efficient and high-yield synthesis a topic of significant interest for drug discovery and development. These application notes describe a robust and high-yield protocol for the synthesis of this compound via a one-pot reductive amination of 3,4-dimethylbenzaldehyde with methylamine.

The selected method, reductive amination, is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and the use of readily available starting materials.[1][2] The reaction proceeds through the formation of an intermediate imine from the aldehyde and amine, which is then reduced in situ to the target secondary amine. This protocol utilizes sodium borohydride as the reducing agent, a mild and selective reagent that is well-suited for this transformation.[2]

Synthesis Pathway: Reductive Amination

The primary route for the high-yield synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine is the reductive amination of 3,4-dimethylbenzaldehyde with methylamine. This reaction is typically performed in a suitable solvent like methanol and utilizes a reducing agent to convert the intermediate imine to the final amine product.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3,4-Dimethylbenzaldehyde C Imine Formation A->C B Methylamine (CH3NH2) B->C D In situ Reduction C->D Add Reducing Agent (e.g., NaBH4) E 1-(3,4-Dimethylphenyl)- N-methylmethanamine D->E

Caption: Reaction pathway for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol. The values are representative of a typical high-yield laboratory-scale synthesis.

ParameterValueNotes
Reactants
3,4-Dimethylbenzaldehyde1.0 eqLimiting reagent
Methylamine (40% in H₂O)1.5 eqExcess to drive imine formation
Sodium Borohydride (NaBH₄)1.2 eqReducing agent
Solvent
Methanol (MeOH)~0.2 MConcentration of limiting reagent
Reaction Conditions
Imine Formation Temp.0 °C to Room Temp.
Reduction Temp.0 °CTo control reactivity of NaBH₄
Reaction Time3-4 hours
Yield
Expected Yield>90%Based on purified product

Detailed Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine.

Materials and Reagents:

  • 3,4-Dimethylbenzaldehyde (97% or higher)

  • Methylamine solution (40% in water)

  • Sodium Borohydride (NaBH₄) (98% or higher)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylbenzaldehyde (e.g., 10.0 g, 74.5 mmol).

    • Dissolve the aldehyde in 150 mL of methanol.

    • Cool the solution to 0 °C using an ice bath.

  • Imine Formation:

    • While stirring at 0 °C, slowly add the methylamine solution (e.g., 12.8 mL, 111.8 mmol, 1.5 eq) dropwise to the aldehyde solution over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly add sodium borohydride (e.g., 3.38 g, 89.4 mmol, 1.2 eq) portion-wise over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and stir for another 2 hours at room temperature.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding ~50 mL of water.

    • Remove the methanol from the mixture using a rotary evaporator.

    • Transfer the remaining aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product, 1-(3,4-Dimethylphenyl)-N-methylmethanamine, is often of high purity (>95%). If further purification is required, it can be achieved by vacuum distillation or flash column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure from setup to the final, purified product.

G start Start setup 1. Reaction Setup - Dissolve 3,4-dimethylbenzaldehyde  in Methanol - Cool to 0 °C start->setup imine 2. Imine Formation - Add Methylamine solution - Stir at RT for 1 hr setup->imine reduction 3. Reduction - Cool to 0 °C - Add NaBH4 portion-wise - Stir at RT for 2 hrs imine->reduction workup 4. Work-up - Quench with water - Remove Methanol - Extract with DCM reduction->workup wash 5. Washing - Wash with NaHCO3 (aq) - Wash with Brine workup->wash dry 6. Drying & Concentration - Dry with MgSO4 - Concentrate via Rotovap wash->dry purify Purification (Optional) - Vacuum Distillation or - Column Chromatography dry->purify product Final Product: 1-(3,4-Dimethylphenyl)- N-methylmethanamine dry->product If crude is pure purify->product

Caption: Step-by-step laboratory workflow for the synthesis.

References

Application Notes and Protocols: N-Methyl-3,4-dimethylbenzylamine as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3,4-dimethylbenzylamine, with the IUPAC name 1-(3,4-dimethylphenyl)-N-methylmethanamine, is a secondary amine that holds potential as a versatile reagent in organic synthesis.[1] While specific literature detailing its applications is limited, its structural features—a secondary amine for nucleophilic reactions and a substituted aromatic ring—suggest its utility as a building block and intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Benzylamines and their N-alkylated derivatives are known to be important constituents in a variety of drug candidates, including those with applications as enzyme inhibitors and therapeutics for central nervous system disorders.[2][3]

This document provides proposed protocols for the synthesis of this compound and discusses its potential applications in organic synthesis based on established chemical principles for analogous compounds.

Compound Data

PropertyValue
IUPAC Name 1-(3,4-dimethylphenyl)-N-methylmethanamine
Synonyms N,3,4-trimethylbenzenemethanamine
CAS Number 165741-71-9
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol [1]
Structure

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes are proposed based on well-established methods for the synthesis of secondary amines: Reductive Amination and Direct N-Alkylation.

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 3,4-dimethylbenzaldehyde and methylamine through a reductive amination reaction. This is a common and efficient method for forming C-N bonds.[4][5]

Reaction Scheme:

Quantitative Data for Synthesis via Reductive Amination

ReagentCAS NumberMolecular Weight ( g/mol )Molar Equivalents
3,4-Dimethylbenzaldehyde5973-71-7134.181.0
Methylamine (40% in H₂O)74-89-531.061.2
Sodium triacetoxyborohydride56553-60-7211.941.5
Dichloromethane (DCM)75-09-284.93Solvent
Acetic Acid64-19-760.05Catalyst

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylbenzaldehyde (1.0 eq) and dissolve in dichloromethane.

  • Imine Formation: Add methylamine (1.2 eq, 40% solution in water) to the stirred solution, followed by a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloromethane. Slowly add this slurry to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Logical Workflow for Reductive Amination

G A Dissolve 3,4-dimethylbenzaldehyde in Dichloromethane B Add Methylamine and Acetic Acid A->B C Stir for 1-2 hours (Imine Formation) B->C D Add Sodium Triacetoxyborohydride Slurry C->D E Stir for 12-24 hours (Reduction) D->E F Quench with aq. NaHCO3 E->F G Extract with Dichloromethane F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via reductive amination.

Protocol 2: Synthesis via Direct N-Alkylation

This protocol outlines the synthesis of the target compound by direct mono-alkylation of 3,4-dimethylbenzylamine with a methylating agent. Selective mono-N-alkylation can be challenging, but can be achieved with careful control of stoichiometry and reaction conditions.

Reaction Scheme:

Quantitative Data for Synthesis via N-Alkylation

ReagentCAS NumberMolecular Weight ( g/mol )Molar Equivalents
3,4-Dimethylbenzylamine102-48-7135.211.0
Methyl Iodide74-88-4141.941.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
Acetonitrile (CH₃CN)75-05-841.05Solvent

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 3,4-dimethylbenzylamine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Addition of Alkylating Agent: Slowly add methyl iodide (1.1 eq) to the suspension at room temperature with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (around 80°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Logical Workflow for N-Alkylation

G A Suspend 3,4-dimethylbenzylamine and K2CO3 in Acetonitrile B Add Methyl Iodide A->B C Reflux for 4-6 hours B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Dissolve in Ethyl Acetate and Wash with Water E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via N-alkylation.

Application Notes: Potential Uses in Organic Synthesis

As a secondary benzylamine, this compound can serve as a valuable intermediate and building block in various organic transformations.

  • Nucleophilic Addition and Substitution: The secondary amine nitrogen is nucleophilic and can participate in reactions with a wide range of electrophiles. This makes it a suitable precursor for the synthesis of more complex tertiary amines, amides, and sulfonamides, which are common motifs in pharmacologically active compounds.

  • Directed ortho-Metalation (DoM): While the N-methyl group is a weaker directing group than N,N-dimethyl, it can still facilitate ortho-lithiation of the benzyl ring, allowing for further functionalization at the C2 position.

  • Synthesis of Heterocycles: Benzylamines are key starting materials for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

  • Protecting Group Chemistry: The N-methylbenzyl group can be used as a protecting group for other functionalities, although its removal might require specific conditions.

Potential Signaling Pathway Involvement in Drug Development

Substituted benzylamines are structural motifs found in various inhibitors of enzymes and receptors. For example, they are present in inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer.[3] The this compound moiety could be incorporated into new molecular entities designed to interact with specific biological targets.

G cluster_0 Drug Discovery & Development A This compound (Building Block) B Further Synthesis (e.g., Acylation, Alkylation) A->B Reaction C Novel Chemical Entity B->C Generates D Biological Target (e.g., Enzyme, Receptor) C->D Interacts with E Target Modulation (Inhibition/Activation) D->E Leads to F Therapeutic Effect E->F Results in

Caption: Logical relationship of this compound as a building block in drug discovery.

References

Application Notes and Protocols: N-methylation of 3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylation is a crucial chemical transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The introduction of a methyl group to a nitrogen atom can significantly alter a compound's pharmacological properties, such as its potency, selectivity, and metabolic stability. This document provides a detailed experimental procedure for the N-methylation of 3,4-dimethylbenzylamine to yield N,N-dimethyl-3,4-dimethylbenzylamine, a tertiary amine. The protocol described herein is based on the well-established Eschweiler-Clarke reaction, a reductive amination method that utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3][4][5][6] This method is widely employed due to its efficiency and its ability to prevent the formation of quaternary ammonium salts.[2][6]

Reaction Principle

The Eschweiler-Clarke reaction proceeds through a two-step mechanism. Initially, the primary amine, 3,4-dimethylbenzylamine, reacts with formaldehyde to form an intermediate iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the N-methylated amine.[1][2][3][6] For a primary amine, this process is repeated to yield the tertiary amine.[3][6] The evolution of carbon dioxide gas during the reduction step drives the reaction to completion, making it essentially irreversible.[2]

Experimental Protocol

Materials:

  • 3,4-dimethylbenzylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethylbenzylamine.

  • Reagent Addition: To the stirred amine, add an excess of aqueous formaldehyde solution followed by an excess of formic acid.[1][2] A typical molar ratio of amine:formaldehyde:formic acid is 1:2.5:2.5.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain it under reflux with vigorous stirring.[6] The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.[7] Typically, the reaction is allowed to proceed for several hours (e.g., 4-18 hours) to ensure complete dimethylation.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Characterization:

The identity and purity of the resulting N,N-dimethyl-3,4-dimethylbenzylamine can be confirmed using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the N,N-dimethylated product.

Data Presentation

The following table summarizes the typical quantitative data for the N-methylation of 3,4-dimethylbenzylamine.

ParameterValue
Reactants
3,4-dimethylbenzylamine1.0 equivalent
Formaldehyde (37% aq.)2.5 equivalents
Formic acid (88-98%)2.5 equivalents
Reaction Conditions
Temperature80-100 °C
Reaction Time4-18 hours
Expected Product N,N-dimethyl-3,4-dimethylbenzylamine
Typical Yield >90%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the N-methylation of 3,4-dimethylbenzylamine.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start: 3,4-dimethylbenzylamine add_reagents Add: Formaldehyde Formic Acid start->add_reagents 1 reflux Reflux: 80-100°C add_reagents->reflux 2 cool Cool to RT reflux->cool 3 neutralize Neutralize: Sat. NaHCO₃ cool->neutralize 4 extract Extract: DCM neutralize->extract 5 dry Dry: Na₂SO₄ extract->dry 6 concentrate Concentrate dry->concentrate 7 purify Purify (optional) concentrate->purify 8 analyze Analyze: TLC, GC-MS, NMR purify->analyze 9 end_node Product: N,N-dimethyl-3,4-dimethylbenzylamine analyze->end_node

Caption: Experimental workflow for the N-methylation of 3,4-dimethylbenzylamine.

References

Application Note: HPLC Purification of N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-3,4-dimethylbenzylamine is a substituted aromatic amine with potential applications in pharmaceutical synthesis and materials science. As with many organic syntheses, the crude product often contains impurities such as unreacted starting materials, by-products, and isomers. Achieving high purity is critical for its use in further research and development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the purification of this compound. The method utilizes a C18 stationary phase with a methanol/water mobile phase containing a trifluoroacetic acid (TFA) modifier to ensure sharp peak shapes and effective separation.

Physicochemical Properties and Separation Rationale

This compound (C₁₀H₁₅N, MW: 149.23 g/mol ) is a basic, hydrophobic compound, making it well-suited for reversed-phase HPLC.[1] The aromatic ring and methyl groups contribute to its retention on a nonpolar C18 stationary phase. The basic nature of the amine can lead to peak tailing on silica-based columns due to interactions with acidic silanol groups. To mitigate this, an acidic modifier such as trifluoroacetic acid (TFA) is added to the mobile phase. The TFA protonates the amine, ensuring it is in a single ionic form, and also pairs with the analyte, masking the silanol interactions and resulting in improved peak symmetry. A gradient elution from a lower to a higher concentration of organic solvent (methanol) allows for the efficient elution of the target compound while separating it from more polar and less polar impurities.

Data Summary

The following table summarizes the expected results from the analytical and preparative HPLC purification of this compound based on the described protocol.

ParameterAnalytical HPLC (Crude)Preparative HPLC (Purified)Analytical HPLC (Final Purity Check)
Retention Time (min) ~ 8.5~ 8.5~ 8.5
Purity (%) ~ 85%-> 98%
Recovery (%) -> 90%-
UV Detection λ (nm) 254254254

Experimental Protocol

1. Materials and Reagents

  • Crude this compound

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic acid (TFA, HPLC Grade)

  • Acetonitrile (HPLC Grade, for cleaning)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

2. HPLC System and Columns

  • Analytical System: Standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Preparative System: Preparative HPLC system with a high-flow-rate pump, fraction collector, and UV detector.

    • Column: C18, 21.2 x 250 mm, 10 µm particle size.

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Methanol. *Degas both mobile phases by sonication or vacuum filtration before use.

4. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of Mobile Phase A or a 50:50 mixture of Mobile Phase A and B.

  • Aim for a concentration of approximately 1-2 mg/mL for analytical runs and 20-50 mg/mL for preparative runs.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

5. HPLC Conditions

ParameterAnalytical MethodPreparative Method
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Methanol0.1% TFA in Methanol
Flow Rate 1.0 mL/min20 mL/min
Injection Volume 10 µL1-5 mL (depending on concentration)
Detection UV at 254 nm (or optimal λ from DAD scan)UV at 254 nm
Column Temperature Ambient (~25 °C)Ambient (~25 °C)
Gradient Program Time (min) % B
0.030
15.095
17.095
17.130
20.030

6. Fraction Collection and Post-Purification Processing

  • Monitor the UV chromatogram during the preparative run.

  • Collect the fractions corresponding to the main peak eluting at the expected retention time.

  • Analyze a small aliquot of the collected fractions by analytical HPLC to confirm purity.

  • Combine the pure fractions.

  • Remove the methanol and a portion of the water using a rotary evaporator under reduced pressure.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a TFA salt.

    • Note: If the free base is required, a subsequent liquid-liquid extraction with a suitable organic solvent after basifying the aqueous solution would be necessary.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_final Final Product dissolve Dissolve Crude Product in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Preparative HPLC System filter->inject separate Gradient Elution (C18 Column) inject->separate collect Collect Fractions (UV Detection) separate->collect purity_check Purity Analysis (Analytical HPLC) collect->purity_check combine Combine Pure Fractions purity_check->combine evaporate Rotary Evaporation combine->evaporate lyophilize Lyophilization evaporate->lyophilize final_product Pure N-Methyl-3,4- dimethylbenzylamine (>98% Purity) lyophilize->final_product

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The reversed-phase HPLC protocol detailed in this application note provides a reliable and effective method for the purification of this compound. The use of a C18 column with a methanol/water gradient modified with 0.1% TFA is a robust approach to achieving high purity (>98%) of the target compound, making it suitable for demanding downstream applications in research and development.

References

Application Notes and Protocols for N,N-Dimethylbenzylamine in Catalytic Processes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: The following application notes and protocols focus on N,N-Dimethylbenzylamine (DMBA), a widely utilized tertiary amine catalyst. Initial searches for "N-Methyl-3,4-dimethylbenzylamine" did not yield significant information regarding its use in catalytic processes. Given the structural similarity and the extensive catalytic applications of DMBA, it is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.

N,N-Dimethylbenzylamine (DMBA) is a versatile organic compound that serves as an effective catalyst in a variety of chemical reactions.[1] Its primary applications are in the polymer industry as a catalyst for the formation of polyurethane foams and as a curing accelerator for epoxy resins.[1] Additionally, it finds use in organic synthesis, both as a basic catalyst and as a ligand in transition-metal catalysis.

Catalysis in Polyurethane Foam Production

DMBA is a well-established catalyst in the production of polyurethane foams. It primarily accelerates the reaction between isocyanate and polyol groups (the "gelling" reaction) and can also influence the water-isocyanate reaction (the "blowing" reaction). Its use leads to faster curing times, improved foam stability, and enhanced physical properties of the final product.[2]

The following table summarizes typical observations when incorporating DMBA into a polyurethane foam formulation. The data is illustrative and based on general findings in the field.

ParameterControl (No DMBA)With DMBA (e.g., 0.5% of polyol)Reference
Cream TimeSlowerFaster[3]
Gel TimeSlowerFaster
Tack-Free TimeSlowerFaster
Foam DensityHigherCan be Lower[3]
Cell StructureLess UniformMore Uniform[3]
Adhesion to SubstrateGoodExcellent[2]

This protocol describes a general laboratory-scale procedure for preparing a rigid polyurethane foam using DMBA as a catalyst.

Materials:

  • Polyol (e.g., a sucrose-based polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • N,N-Dimethylbenzylamine (DMBA)

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing agent (e.g., water, pentane)

  • Disposable mixing container and stirrer

  • Mold for the foam

Procedure:

  • In a disposable container, accurately weigh the polyol, surfactant, blowing agent (water), and DMBA.

  • Mix these components thoroughly for 30 seconds until a homogenous mixture is obtained.

  • Add the pre-weighed pMDI to the mixture.

  • Immediately begin to stir vigorously for 5-10 seconds. The mixture will start to change color and viscosity.

  • Quickly pour the reacting mixture into the mold.

  • Allow the foam to rise and cure. The reaction is exothermic.

  • The foam will be tack-free within a few minutes and can be demolded after approximately 30-60 minutes.

  • For optimal properties, allow the foam to post-cure at room temperature for 24 hours.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Isocyanates are respiratory sensitizers.

G cluster_reactants Reactant Preparation cluster_process Process cluster_reaction Reaction Stages Polyol Polyol Premix Create Polyol Premix Polyol->Premix Isocyanate Isocyanate Mix Mix Premix with Isocyanate Isocyanate->Mix DMBA DMBA Catalyst DMBA->Premix Additives Surfactant, Blowing Agent Additives->Premix Premix->Mix Pour Pour into Mold Mix->Pour Cream Creaming Pour->Cream Rise Foam Rise Cream->Rise Cure Curing (Tack-Free) Rise->Cure Product Final Polyurethane Foam Cure->Product

Caption: Workflow for DMBA-catalyzed polyurethane foam production.

Curing Accelerator for Epoxy Resins

DMBA is an effective accelerator for the curing of epoxy resins with various hardeners, such as amines and anhydrides. As a tertiary amine, it can initiate the anionic polymerization of the epoxy resin or catalyze the reaction between the epoxy groups and the hardener.[4] This leads to faster cure times, even at ambient temperatures, and can influence the mechanical and thermal properties of the cured product.

This table shows the typical effect of DMBA concentration on the curing time and glass transition temperature (Tg) of a Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin cured with an anhydride hardener.

DMBA Concentration (phr)Curing Time at 100°C (min)Glass Transition Temp. (Tg) (°C)Reference
0> 240Varies[4]
0.5~90~120[5]
1.0~60~125[5]
2.0~30~130[5]
phr = parts per hundred parts of resin

This protocol provides a general method for using DMBA as a curing accelerator for an epoxy resin system.

Materials:

  • Epoxy Resin (e.g., Diglycidyl Ether of Bisphenol A - DGEBA)

  • Hardener (e.g., Phthalic Anhydride)

  • N,N-Dimethylbenzylamine (DMBA)

  • Mixing container and stirrer

  • Mold or substrate for application

  • Oven for curing

Procedure:

  • Preheat the oven to the desired curing temperature (e.g., 100-120°C).

  • In a disposable container, weigh the epoxy resin.

  • If the hardener is a solid (like phthalic anhydride), it may need to be melted or dissolved in the resin at a slightly elevated temperature (e.g., 80°C) before proceeding.

  • Add the correct stoichiometric amount of hardener to the epoxy resin and mix thoroughly.

  • Add the desired amount of DMBA catalyst to the resin-hardener mixture.

  • Mix thoroughly for 2-3 minutes, ensuring the catalyst is evenly dispersed. Avoid incorporating excessive air bubbles.

  • Pour the mixture into a mold or apply it to a substrate.

  • Place the assembly into the preheated oven and cure for the predetermined time.

  • After the curing cycle, turn off the oven and allow the part to cool slowly to room temperature to avoid thermal stress.

Safety Precautions: Work in a well-ventilated area. Wear appropriate PPE, including gloves and safety glasses. Epoxy resins and hardeners can be skin sensitizers.

G DMBA DMBA (Tertiary Amine) Epoxy1 Epoxy Group DMBA->Epoxy1 Opens ring Hardener Hardener (e.g., Anhydride) DMBA->Hardener Activates Anion Alkoxide Anion Epoxy1->Anion Epoxy2 Another Epoxy Group Anion->Epoxy2 Attacks Polymer Polymer Chain Growth Epoxy2->Polymer CuredResin Cross-linked Polymer Network Polymer->CuredResin ActivatedHardener Activated Hardener Hardener->ActivatedHardener ActivatedHardener->Epoxy1 Reacts with

Caption: Simplified pathways for DMBA in epoxy resin curing.

Role in Organic Synthesis: The Heck-Mizoroki Reaction

While DMBA itself is not typically used as a primary catalyst in many organic transformations, its derivatives can be highly effective. For instance, a cyclopalladated complex of N,N-dimethylbenzylamine ligated with an N-heterocyclic carbene (NHC) has been shown to be a highly active and robust pre-catalyst for the Heck-Mizoroki reaction.[6] This reaction is a cornerstone of C-C bond formation, coupling aryl halides with alkenes.

The following table presents representative data for the coupling of various aryl bromides with tert-butyl acrylate using the specified catalyst.

Aryl BromideCatalyst Loading (mol%)Time (h)Yield (%)Reference
4-Bromoanisole0.124>95[6]
4-Bromotoluene0.516>95[6]
1-Bromonaphthalene0.51692[6]
2-Bromopyridine2.02485[6]

This protocol is adapted from the literature for the coupling of an aryl bromide with an alkene using a DMBA-palladium pre-catalyst.[6]

Materials:

  • Cyclopalladated DMBA-NHC pre-catalyst

  • Aryl bromide

  • Alkene (e.g., tert-butyl acrylate)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., N-Methyl-2-pyrrolidone, NMP)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the cyclopalladated DMBA-NHC pre-catalyst, the aryl bromide, and the base.

  • Evacuate and backfill the tube with an inert atmosphere (repeat three times).

  • Add the solvent (NMP) and the alkene via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired reaction temperature (e.g., 120-140°C).

  • Stir the reaction mixture for the specified time, monitoring progress by TLC or GC if desired.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Safety Precautions: This reaction should be performed under an inert atmosphere. Palladium compounds can be toxic. Handle all reagents in a fume hood and wear appropriate PPE.

G Catalyst Pd(0)L_n OxAdd Oxidative Addition Catalyst->OxAdd Ar-X Intermediate1 R-Pd(II)-X-L_n OxAdd->Intermediate1 Coord Alkene Coordination Intermediate1->Coord Alkene Intermediate2 R-Pd(II)-X-L_n (Alkene) Coord->Intermediate2 Insert Migratory Insertion Intermediate2->Insert Intermediate3 Product-Pd(II)-H-L_n Insert->Intermediate3 RedElim Beta-Hydride Elimination Intermediate3->RedElim RedElim->Catalyst Reductive Elimination Product Alkylated Alkene RedElim->Product HX HX RedElim->HX Base Base Base->RedElim BaseHX Base-HX Base->BaseHX HX->BaseHX

Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.

References

Application Notes and Protocols for the Derivatization of N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3,4-dimethylbenzylamine is a secondary amine whose accurate and sensitive quantification is crucial in various research and development settings, including pharmaceutical analysis and metabolite identification. Direct analysis of this compound can be challenging due to its polarity and potential for poor chromatographic performance. Chemical derivatization is a powerful technique employed to enhance the analytical properties of target molecules, thereby improving volatility for gas chromatography (GC), enhancing ionization efficiency for mass spectrometry (MS), and enabling chiral separation for high-performance liquid chromatography (HPLC).

This document provides detailed application notes and experimental protocols for the derivatization of this compound for analysis by GC-MS and HPLC. The protocols focus on N-acylation, a common and effective derivatization strategy for secondary amines, and chiral derivatization for the separation of enantiomers.

Analytical Challenges and the Benefits of Derivatization

The primary analytical challenges associated with this compound include:

  • Polarity: The presence of the secondary amine group imparts polarity, which can lead to poor peak shape and tailing in gas chromatography.

  • Low Volatility: The relatively high boiling point of the underivatized amine can make it less amenable to GC analysis without derivatization.

  • Ionization Efficiency: While amenable to electrospray ionization (ESI) in LC-MS, derivatization can significantly enhance the ionization efficiency and thus the sensitivity of the analysis.

  • Chirality: If the compound of interest is chiral, direct enantiomeric separation can be difficult. Derivatization with a chiral reagent forms diastereomers that can be separated on a non-chiral stationary phase.

Derivatization, particularly N-acylation, addresses these challenges by:

  • Reducing Polarity: Converting the amine to a less polar amide.

  • Increasing Volatility: The resulting amide is generally more volatile than the parent amine.

  • Improving Mass Spectrometric Properties: Acylated derivatives often exhibit characteristic fragmentation patterns that aid in structural elucidation.

  • Enabling Chiral Separation: Formation of diastereomers allows for separation and quantification of individual enantiomers.

Application Note 1: Achiral Analysis by GC-MS following N-Acetylation

This application note describes the N-acetylation of this compound for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Acetylation is a robust and widely used derivatization technique for primary and secondary amines.

Experimental Protocol: N-Acetylation of this compound

Materials:

  • This compound

  • Acetic Anhydride (or Acetyl Chloride)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM). Add a suitable base such as pyridine or triethylamine (1.2 equivalents).

  • Addition of Acetylating Agent: While stirring the solution at room temperature, add acetic anhydride (1.5 equivalents) dropwise. If using acetyl chloride, the reaction should be cooled in an ice bath before the dropwise addition.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Sample Preparation for GC-MS: Dissolve the dried residue (N-acetyl-N-methyl-3,4-dimethylbenzylamine) in a suitable solvent (e.g., ethyl acetate or DCM) to a known concentration for GC-MS analysis.

GC-MS Parameters

The following are representative GC-MS parameters. Optimization may be required for specific instrumentation.

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 40-400
Data Presentation: Representative Quantitative Data

Due to the limited availability of published quantitative data for the N-acetylation of this compound, the following table presents representative data for the N-acylation of structurally similar secondary benzylamines.[1][2] These values should be considered as a starting point for method development and validation.

ParameterRepresentative Value
Reaction Yield
N-acetylation with Acetic Anhydride>90%[2]
Method Validation (GC-MS)
Linearity (R²)>0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Visualization: GC-MS Analysis Workflow

cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Derivatization N-Acetylation Reaction Sample->Derivatization Acetic Anhydride, Base Workup Extraction & Concentration Derivatization->Workup FinalSample Derivatized Sample in Solvent Workup->FinalSample Injection Injection into GC FinalSample->Injection Separation Chromatographic Separation Injection->Separation HP-5ms Column Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Quantification Quantification Chromatogram->Quantification MassSpectrum->Quantification

Caption: Workflow for the GC-MS analysis of N-acetyl-N-methyl-3,4-dimethylbenzylamine.

Application Note 2: Chiral Separation by HPLC following Derivatization

For the enantiomeric separation of this compound, derivatization with a chiral reagent is necessary to form diastereomers, which can then be separated on a standard achiral HPLC column. This application note outlines a general approach using a chiral derivatizing agent.

Experimental Protocol: Chiral Derivatization

A common class of chiral derivatizing agents for amines are those containing an isothiocyanate or chloroformate group. As an example, the following protocol is based on derivatization with a chiral isothiocyanate.

Materials:

  • This compound

  • Chiral Derivatizing Agent (e.g., (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate)

  • Acetonitrile, HPLC grade

  • Triethylamine

  • HPLC system with UV or Fluorescence detector

  • Achiral HPLC column (e.g., C18)

Procedure:

  • Reaction: In a vial, dissolve this compound (1 equivalent) in acetonitrile. Add the chiral derivatizing agent (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Incubation: Heat the mixture at 50-60 °C for 30-60 minutes, or until the reaction is complete as monitored by TLC or a preliminary HPLC injection.

  • Sample Preparation for HPLC: After cooling to room temperature, the reaction mixture can often be directly diluted with the mobile phase and injected into the HPLC system.

HPLC Parameters

The following are representative HPLC parameters. Method development and optimization are crucial for achieving baseline separation of the diastereomers.

ParameterSetting
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water (with or without modifiers like 0.1% formic acid or trifluoroacetic acid)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectorUV at a suitable wavelength (e.g., 254 nm) or Fluorescence detector if the derivatizing agent is fluorescent
Data Presentation: Representative Quantitative Data for Chiral Amine Separation

The following table provides representative validation data for the chiral separation of amines after derivatization, based on published methods for similar compounds.[3]

ParameterRepresentative Value
Chromatographic Performance
Resolution (Rs)> 1.5
Method Validation (HPLC)
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.2 - 2 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualization: Chiral Derivatization and HPLC Analysis Workflow

cluster_derivatization Chiral Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_output Data Output Analyte Racemic this compound Reaction Formation of Diastereomers Analyte->Reaction Reagent Chiral Derivatizing Agent Reagent->Reaction Injection Injection into HPLC Reaction->Injection Separation Separation on Achiral Column Injection->Separation C18 Column Detection UV or Fluorescence Detection Separation->Detection Chromatogram Chromatogram with Separated Diastereomers Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Caption: Workflow for chiral separation of this compound via derivatization and HPLC analysis.

Conclusion

The derivatization of this compound through N-acylation is a highly effective strategy to enhance its analytical characteristics for both achiral GC-MS and chiral HPLC analysis. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for the accurate quantification of this compound. It is important to note that while the provided protocols are based on established chemical principles, optimization of reaction conditions and analytical parameters is essential to achieve the desired performance for specific applications and instrumentation.

References

Application Note: 1H and 13C NMR Analysis of N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of N-Methyl-3,4-dimethylbenzylamine. Detailed protocols for sample preparation, data acquisition, and spectral analysis are presented. Predicted ¹H and ¹³C NMR data, including chemical shifts, multiplicities, and assignments, are summarized in tabular format to serve as a reference for the characterization of this compound. This guide is intended to assist researchers in the unambiguous identification and structural elucidation of this compound and related compounds in a drug discovery and development context.

Introduction

This compound is a substituted aromatic amine with potential applications in organic synthesis and as a building block in medicinal chemistry. Accurate structural confirmation is a critical step in the synthesis and characterization of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the expected ¹H and ¹³C NMR spectral features of this compound and provides standardized protocols for their acquisition.

Predicted NMR Data

Due to the lack of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR data have been predicted using computational models and analysis of similar structures. These tables provide a baseline for researchers to compare their experimental findings.

¹H NMR Predicted Data Summary

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the two aromatic methyl groups.

Signal Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-67.08d1H
H-57.05d1H
H-26.98s1H
-CH₂-N3.65s2H
N-CH₃2.45s3H
Ar-CH₃ (pos. 4)2.23s3H
Ar-CH₃ (pos. 3)2.21s3H

¹³C NMR Predicted Data Summary

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Signal Assignment Predicted Chemical Shift (ppm)
C-1137.5
C-4136.8
C-3135.0
C-5130.0
C-6127.5
C-2126.0
-CH₂-N58.0
N-CH₃42.5
Ar-CH₃ (pos. 4)19.8
Ar-CH₃ (pos. 3)19.5

Experimental Protocols

The following protocols provide a standardized method for the NMR analysis of this compound.

1. Sample Preparation

A properly prepared sample is crucial for obtaining high-quality NMR spectra.[1][2][3]

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent is recommended.[1] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is preferable.[3]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. The choice of deuterated solvent is important as its deuterium signal is used for locking the magnetic field, and any residual proton signals from the solvent should not overlap with the analyte signals.[1][2]

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of the deuterated solvent (e.g., CDCl₃).

    • Gently agitate the vial to ensure the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

    • Cap the NMR tube securely.

2. NMR Data Acquisition

These are general guidelines for a modern NMR spectrometer (e.g., 400 MHz). Specific parameters may need to be adjusted based on the instrument and sample concentration.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve good homogeneity.

  • Set the following acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

¹³C NMR Acquisition:

  • Use the same locked and shimmed sample.

  • Set the following acquisition parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).[4]

    • Spectral Width: Approximately 200-250 ppm, centered around 100-125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax.[4]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.[4]

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale. For CDCl₃, the residual proton signal is at 7.26 ppm in the ¹H spectrum, and the carbon signal is at 77.16 ppm in the ¹³C spectrum.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Perform peak picking to identify the chemical shifts of all signals in both spectra.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim setup_1h Setup 1H NMR Parameters lock_shim->setup_1h setup_13c Setup 13C NMR Parameters lock_shim->setup_13c acquire_1h Acquire 1H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire 13C Spectrum setup_13c->acquire_13c acquire_13c->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate 1H Spectrum phase_cal->integrate peak_pick Peak Picking phase_cal->peak_pick assign Assign Signals integrate->assign peak_pick->assign

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a practical framework for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data serves as a valuable reference for chemists engaged in the synthesis and characterization of this and structurally related molecules. The detailed experimental protocols offer a standardized approach to ensure the acquisition of high-quality, reproducible NMR data, which is essential for regulatory submissions and scientific publications in the field of drug development.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3,4-dimethylbenzylamine is a substituted aromatic amine of interest in various fields, including pharmaceutical research and organic synthesis. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This document provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound, along with a comprehensive protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrometry Fragmentation Profile

The fragmentation of this compound under electron ionization is expected to be governed by the stability of the resulting fragments, primarily through alpha-cleavage, a characteristic fragmentation pathway for amines, and the formation of stable benzylic cations. The molecular ion (M+) is anticipated to be observed, and subsequent fragmentation will lead to several key diagnostic ions.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and estimated relative abundances based on the fragmentation patterns of analogous compounds like N,N-dimethylbenzylamine and general principles of mass spectrometry.

m/zProposed Fragment IonProposed StructurePredicted Relative AbundanceFragmentation Pathway
149[C10H15N]+•Molecular IonModerateIonization of the parent molecule.
148[C10H14N]+[M-H]+Low to ModerateLoss of a hydrogen radical.
134[C9H12N]+[M-CH3]+HighAlpha-cleavage with loss of a methyl radical from the nitrogen.
119[C9H11]+3,4-dimethylbenzyl cationHighCleavage of the C-N bond to form a stable substituted benzyl cation.
91[C7H7]+Tropylium ionModerateRearrangement and fragmentation of the dimethylbenzyl cation.
44[C2H6N]+[CH3NH=CH2]+Very High (Base Peak)Alpha-cleavage with the formation of a stable iminium ion.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The primary fragmentation routes are predicted to be alpha-cleavage, leading to the formation of a stable iminium ion, and cleavage of the benzylic C-N bond, resulting in a stable substituted benzyl cation.

fragmentation_pathway M This compound (m/z 149) F148 [M-H]+ (m/z 148) M->F148 - H• F134 [M-CH3]+ (m/z 134) M->F134 - •CH3 (α-cleavage) F119 3,4-Dimethylbenzyl cation (m/z 119) M->F119 - •NHCH3 F44 Iminium ion (m/z 44) M->F44 - •C8H9 (α-cleavage) F91 Tropylium ion (m/z 91) F119->F91 - C2H4

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with methanol to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (from an aqueous matrix):

    • To 1 mL of the aqueous sample, add a suitable internal standard (e.g., N-Methyl-d3-benzylamine).

    • Adjust the pH of the sample to >10 using a suitable base (e.g., 1 M NaOH) to ensure the amine is in its free base form.

    • Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • Repeat the extraction twice more and combine the organic extracts.

    • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of methanol or ethyl acetate for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., equipped with an electron ionization source and a quadrupole analyzer).

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

    • Scan Rate: 2 scans/second.

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, centered around key fragments at m/z 134, 119, and a base peak at m/z 44, provides a strong basis for the identification of this compound. The detailed GC-MS protocol enables researchers to develop and validate a robust analytical method for its quantification in various sample matrices. These guidelines are intended to support research and development activities where the accurate and reliable analysis of this compound is required.

Application of N-Methyl-3,4-dimethylbenzylamine in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3,4-dimethylbenzylamine is a substituted benzylamine that holds potential as a versatile building block and scaffold in medicinal chemistry. While extensive research on this specific molecule is not widely published, its structural motifs are present in various biologically active compounds. This document provides an overview of its potential applications, drawing parallels from structurally related compounds, and offers detailed protocols for its synthesis and hypothetical incorporation into pharmacologically relevant scaffolds. The secondary amine functionality and the substituted aromatic ring make it a valuable starting material for the synthesis of diverse compound libraries for drug discovery programs.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in the table below. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₀H₁₅N--INVALID-LINK--
Molecular Weight 149.23 g/mol --INVALID-LINK--
IUPAC Name 1-(3,4-dimethylphenyl)-N-methylmethanamine--INVALID-LINK--
CAS Number 165741-71-9--INVALID-LINK--

Potential Medicinal Chemistry Applications

Based on the known biological activities of related benzylamine derivatives, this compound can be explored as a key structural component in the development of various therapeutic agents.

As a Scaffold for Kinase Inhibitors

The benzylamine scaffold is a common feature in many kinase inhibitors. The this compound moiety can be incorporated into larger molecules designed to target the ATP-binding site of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Kinase Signaling Pathway cluster_1 Therapeutic Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cell Proliferation / Survival Cell Proliferation / Survival Transcription Factors->Cell Proliferation / Survival This compound-based Inhibitor This compound-based Inhibitor This compound-based Inhibitor->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibition

Hypothetical inhibition of a kinase signaling pathway.
In the Synthesis of Monoamine Oxidase (MAO) Inhibitors

Benzylamine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are involved in the metabolism of neurotransmitters.[1] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. The this compound structure could serve as a starting point for the development of novel MAO inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via reductive amination of 3,4-dimethylbenzaldehyde with methylamine.

Materials:

  • 3,4-Dimethylbenzaldehyde

  • Methylamine (40% in water or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaCNBH₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in DCM, add methylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis Workflow

G 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde Imine Intermediate Imine Intermediate 3,4-Dimethylbenzaldehyde->Imine Intermediate Methylamine Methylamine Methylamine->Imine Intermediate Reductive Amination (NaBH(OAc)3) Reductive Amination (NaBH(OAc)3) Imine Intermediate->Reductive Amination (NaBH(OAc)3) This compound This compound Reductive Amination (NaBH(OAc)3)->this compound

Reductive amination synthesis workflow.
Protocol 2: Hypothetical Synthesis of a Benzylamine-Sulfonamide Derivative for MAO Inhibition Screening

This protocol outlines a hypothetical synthesis of a novel compound for screening as a potential MAO inhibitor, using this compound as a key intermediate.

Materials:

  • This compound

  • 4-Nitrobenzenesulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-(3,4-dimethylbenzyl)-N-methyl-4-nitrobenzenesulfonamide.

  • The nitro group can be subsequently reduced to an amine and further functionalized to generate a library of compounds for biological evaluation.

Quantitative Data Summary

The following table presents hypothetical inhibitory concentration (IC₅₀) data for a series of imagined benzylamine-sulfonamide derivatives against MAO-A and MAO-B. This illustrates the type of data that would be generated in a drug discovery campaign utilizing the this compound scaffold.

Compound IDR Group on SulfonamideMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Hypothetical-1 -NO₂>10050.2
Hypothetical-2 -NH₂25.610.8
Hypothetical-3 -NHCOCH₃40.115.3
Hypothetical-4 -Cl75.330.1

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active molecules in medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive scaffold for generating compound libraries for high-throughput screening. The protocols and potential applications outlined in this document provide a foundational framework for researchers to begin exploring the utility of this compound in their drug discovery efforts, particularly in the areas of kinase and MAO inhibition. Further research is warranted to fully elucidate the structure-activity relationships of its derivatives and to identify lead compounds with therapeutic potential.

References

Application Note: A Scalable Protocol for the Synthesis of N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3,4-dimethylbenzylamine is a substituted benzylamine derivative of interest in medicinal chemistry and pharmaceutical development due to its potential as a building block for more complex molecular scaffolds. The presence of the N-methyl group and the dimethylated benzene ring offers a unique combination of lipophilicity and basicity that can be exploited in the design of novel therapeutic agents. This application note provides a detailed and scalable protocol for the synthesis of this compound via a reductive amination pathway, a robust and widely applicable method for the formation of C-N bonds.

The described protocol is designed for ease of scale-up, employing readily available starting materials and reagents. The methodology focuses on achieving high yield and purity while maintaining operational simplicity and safety. This document is intended to serve as a comprehensive guide for researchers in academic and industrial settings, providing a solid foundation for the production of this valuable chemical intermediate.

Materials and Methods

Materials
  • 3,4-Dimethylbenzaldehyde (98% purity)

  • Methylamine solution (40% in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (97% purity)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (glacial)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol outlines the synthesis of this compound from 3,4-dimethylbenzaldehyde and methylamine using sodium triacetoxyborohydride as the reducing agent.

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel, add 3,4-dimethylbenzaldehyde (13.4 g, 100 mmol) and 1,2-dichloroethane (200 mL).

  • Addition of Methylamine: While stirring the solution at room temperature, add a 40% aqueous solution of methylamine (11.6 mL, 150 mmol) dropwise over a period of 15 minutes.

  • Imine Formation: Add glacial acetic acid (5.7 mL, 100 mmol) to the reaction mixture. Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (31.8 g, 150 mmol) in 1,2-dichloroethane (100 mL). Add this slurry portion-wise to the reaction mixture over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (150 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. The desired product typically elutes at a hexane:ethyl acetate ratio of approximately 9:1 to 8:2.

  • Fraction Collection: Collect the fractions containing the pure product, as identified by TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of this compound.

ParameterValue
Reactants
3,4-Dimethylbenzaldehyde13.4 g (100 mmol)
Methylamine (40% aq. solution)11.6 mL (150 mmol)
Sodium triacetoxyborohydride31.8 g (150 mmol)
Reaction Conditions
Solvent1,2-Dichloroethane
TemperatureRoom Temperature
Reaction Time14 hours
Results
Crude Product Yield14.2 g
Purified Product Yield12.7 g
Molar Yield85%
Purity (by GC-MS)>98%
Analytical Data
¹H NMR (CDCl₃, 400 MHz) δ7.10-7.00 (m, 3H), 3.65 (s, 2H), 2.45 (s, 3H), 2.25 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ136.6, 135.2, 130.0, 129.8, 127.1, 56.0, 36.2, 19.8, 19.3
MS (EI) m/z149 (M⁺), 134, 119, 91

Mandatory Visualization

Synthesis_Pathway 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde Intermediate_Imine Intermediate Imine 3,4-Dimethylbenzaldehyde->Intermediate_Imine + Methylamine - H₂O Methylamine Methylamine Product This compound Intermediate_Imine->Product + NaBH(OAc)₃ NaBH(OAc)3 NaBH(OAc)₃

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Aldehyde + Solvent) Add_Amine 2. Add Methylamine Setup->Add_Amine Imine_Formation 3. Imine Formation (Add Acetic Acid) Add_Amine->Imine_Formation Reduction 4. Reduction (Add NaBH(OAc)₃) Imine_Formation->Reduction Monitoring 5. Reaction Monitoring Reduction->Monitoring Quench 6. Quench Reaction Monitoring->Quench Extract 7. Extraction Quench->Extract Dry_Concentrate 8. Dry & Concentrate Extract->Dry_Concentrate Purify 9. Column Chromatography Dry_Concentrate->Purify Characterization 10. Characterization (NMR, GC-MS, HPLC) Purify->Characterization

Caption: Experimental workflow for synthesis and purification.

Troubleshooting & Optimization

Technical Support Center: N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of N-Methyl-3,4-dimethylbenzylamine. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My product is impure after column chromatography, showing multiple spots on the TLC plate. What can I do?

Answer: Impurities after column chromatography can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Optimize Your Solvent System: The polarity of your mobile phase is crucial. For basic compounds like this compound, interactions with the acidic silica gel can cause peak tailing and poor separation.[1][2]

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent.[1][2] This will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Systematic Solvent Screening: If the addition of a base is insufficient, a systematic screening of different solvent systems is recommended. A table of suggested starting points is provided below.

  • Use an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds.

    • Amine-functionalized Silica: This specialized stationary phase is designed to minimize interactions with basic compounds, often providing excellent separation.[1]

  • Check for Overloading: Loading too much crude product onto the column can lead to broad bands and co-elution of impurities. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Question 2: I am observing significant peak tailing during column chromatography. How can I resolve this?

Answer: Peak tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[1][3]

  • Incorporate a Competing Base: The most effective solution is to add a competing base to your mobile phase.[1][2] Triethylamine (Et3N) at a concentration of 0.5-2% is a common choice. This will saturate the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a specially treated amine-functionalized silica gel.[1]

Question 3: My compound appears to be decomposing during vacuum distillation. What are the likely causes and solutions?

Answer: While this compound is relatively stable, decomposition can occur at elevated temperatures, especially in the presence of air.

  • Ensure a High Vacuum: A lower pressure will decrease the boiling point of your compound, reducing the thermal stress. Ensure all joints in your distillation apparatus are well-sealed.

  • Inert Atmosphere: Introduce an inert gas like nitrogen or argon into the distillation setup to prevent oxidation.[4]

  • Use a Drying Agent: Distilling from a basic drying agent like potassium hydroxide (KOH) or calcium hydride (CaH2) can help remove acidic impurities that might catalyze decomposition.[4]

Question 4: I am struggling to crystallize my final product. It remains an oil. What techniques can I try?

Answer: Many amines and their derivatives are oils or low-melting solids at room temperature, making crystallization challenging. A highly effective strategy is to convert the amine into a salt.[5][6][7]

  • Form a Hydrochloride Salt: Dissolve the purified amine oil in a non-polar solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution). The hydrochloride salt will often precipitate as a crystalline solid.[5][8] This solid can then be collected by filtration and recrystallized.

  • Experiment with Other Acids: If the hydrochloride salt does not crystallize well, other acids can be used to form crystalline salts.[6][8] Oxalic acid, tartaric acid, and picric acid are common alternatives.

  • Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization. You are looking for a solvent (or solvent mixture) in which your compound is sparingly soluble at room temperature but highly soluble when hot. For amine salts, polar solvents like ethanol, methanol, or isopropanol, often mixed with an anti-solvent like diethyl ether or hexanes, are good starting points.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities will depend on the synthetic route. For a typical reductive amination of 3,4-dimethylbenzaldehyde with methylamine, common impurities include:

  • Unreacted 3,4-dimethylbenzaldehyde.

  • The primary amine, 3,4-dimethylbenzylamine (from demethylation or incomplete reaction).

  • The tertiary amine, N,N-dimethyl-3,4-dimethylbenzylamine (from over-methylation).

  • Byproducts from the reducing agent.[9]

Q2: What is the best general purification method for this compound?

A2: For small-scale laboratory purifications, flash column chromatography on silica gel with an eluent containing a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexanes) is often the most effective method to separate the desired secondary amine from starting materials and side products. For larger quantities or to remove non-volatile impurities, vacuum distillation is a viable option. If the product is an oil, conversion to a crystalline salt followed by recrystallization can yield highly pure material.[4][5][8]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and reveal the presence of any impurities with distinct signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can provide quantitative purity analysis.[10][11]

Data Presentation

Table 1: Suggested Solvent Systems for Flash Column Chromatography

PolaritySolvent System (v/v)ModifierTarget Impurities Removed
Low5-10% Ethyl Acetate in Hexanes1% TriethylamineLess polar impurities, unreacted aldehyde
Medium20-40% Ethyl Acetate in Hexanes1% TriethylamineProduct Elution Zone
High5-10% Methanol in Dichloromethane1% TriethylamineMore polar impurities, primary amine

Table 2: Boiling Point of this compound at Reduced Pressures (Estimated)

Pressure (mmHg)Estimated Boiling Point (°C)
760~215-220
20~110-115
10~95-100
1~65-70

Note: These are estimated values. Actual boiling points may vary based on purity and accuracy of the pressure measurement.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes + 1% Triethylamine). Pour the slurry into the column and allow it to pack under positive pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head for efficiency. Ensure all glassware is dry and joints are properly greased and sealed. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask: Add the crude amine oil and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is reached, gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. Discard any initial forerun.

  • Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool before slowly reintroducing air.

Protocol 3: Recrystallization via Hydrochloride Salt Formation

  • Salt Formation: Dissolve the purified amine oil (1.0 g) in diethyl ether (20 mL). While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until no further precipitate forms.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Final Product: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Impure Product After Purification Q_Method Which purification method was used? Start->Q_Method Col_Chrom Column Chromatography Q_Method->Col_Chrom Distill Distillation Q_Method->Distill Recryst Recrystallization Q_Method->Recryst Troubleshoot_Chrom Tailing or Co-elution? Col_Chrom->Troubleshoot_Chrom Troubleshoot_Distill Decomposition? Distill->Troubleshoot_Distill Troubleshoot_Recryst Product Oiling Out? Recryst->Troubleshoot_Recryst Sol_Chrom Add 1% Et3N to eluent. Consider Alumina or Amine-functionalized silica. Troubleshoot_Chrom->Sol_Chrom Sol_Distill Lower pressure. Use inert atmosphere. Distill from KOH. Troubleshoot_Distill->Sol_Distill Sol_Recryst Convert to HCl salt. Screen different solvents (e.g., EtOH/Ether). Troubleshoot_Recryst->Sol_Recryst End Pure Product Sol_Chrom->End Sol_Distill->End Sol_Recryst->End

Caption: General troubleshooting workflow for purification issues.

G Start Start: Crude Product Q_Scale What is the scale of the reaction? Start->Q_Scale Scale_Small < 5 g Q_Scale->Scale_Small Scale_Large > 5 g Q_Scale->Scale_Large Chromatography Use Flash Column Chromatography Scale_Small->Chromatography Distillation Use Vacuum Distillation Scale_Large->Distillation Q_Purity Is the product pure and solid? Chromatography->Q_Purity Distillation->Q_Purity End Finished Q_Purity->End Yes Recrystallize Convert to salt and recrystallize Q_Purity->Recrystallize No (product is an oil) Recrystallize->End

Caption: Decision tree for selecting a purification method.

G cluster_setup Flash Chromatography Setup Solvent Eluent Reservoir Column Glass Column (Packed with Silica Gel) Solvent->Column Flow under pressure Stopcock Stopcock Column->Stopcock Sample Crude Sample (adsorbed on silica) Collection Fraction Collector / Test Tubes Stopcock->Collection

References

Technical Support Center: Synthesis of N,3,4-trimethyl-benzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,3,4-trimethyl-benzenemethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for N,3,4-trimethyl-benzenemethanamine?

The most common and direct method for the synthesis of N,3,4-trimethyl-benzenemethanamine is the reductive amination of 3,4-dimethylbenzaldehyde with methylamine. This process involves the formation of an intermediate imine (or iminium ion) which is subsequently reduced to the desired secondary amine.

Q2: What are the most common side products observed in this synthesis?

The primary side products in the synthesis of N,3,4-trimethyl-benzenemethanamine via reductive amination are typically:

  • N,N-bis(3,4-dimethylbenzyl)methylamine (Tertiary Amine): This is a product of over-alkylation, where the initially formed secondary amine reacts further with another molecule of 3,4-dimethylbenzaldehyde.

  • 3,4-dimethylbenzyl alcohol: This results from the reduction of the starting aldehyde, 3,4-dimethylbenzaldehyde, by the reducing agent.

  • N,N-bis(3,4-dimethylbenzyl)amine (Dibenzylamine analog): This can form through a series of condensation and reduction reactions, particularly if reaction conditions are not well-controlled.

Q3: How can I minimize the formation of the tertiary amine side product?

Minimizing the formation of the tertiary amine, N,N-bis(3,4-dimethylbenzyl)methylamine, is a common challenge. Strategies to favor the desired mono-alkylation include:

  • Stoichiometric Control: Using an excess of methylamine relative to 3,4-dimethylbenzaldehyde can statistically favor the formation of the secondary amine.

  • Slow Addition of Aldehyde: Adding the 3,4-dimethylbenzaldehyde slowly to the reaction mixture containing methylamine can help to maintain a low concentration of the aldehyde, thus reducing the likelihood of the secondary amine reacting further.

  • Choice of Reducing Agent: Utilizing a reducing agent that is selective for the iminium ion over the aldehyde can be beneficial.

Q4: Which reducing agents are recommended to avoid the reduction of the starting aldehyde?

The choice of reducing agent is critical to prevent the formation of 3,4-dimethylbenzyl alcohol. While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde. More selective reducing agents are often preferred, such as:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent for reductive aminations.

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is also highly effective at reducing imines in the presence of aldehydes, particularly under mildly acidic conditions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired N,3,4-trimethyl-benzenemethanamine 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient reducing agent.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Optimize the reaction temperature; some reductive aminations may require gentle heating. 3. Consider switching to a more effective reducing agent like NaBH(OAc)₃ or NaBH₃CN.
High percentage of N,N-bis(3,4-dimethylbenzyl)methylamine (tertiary amine) impurity 1. Stoichiometry of reactants is not optimal. 2. High concentration of 3,4-dimethylbenzaldehyde.1. Increase the molar excess of methylamine (e.g., 1.5 to 2 equivalents). 2. Add the 3,4-dimethylbenzaldehyde solution dropwise to the reaction mixture over an extended period.
Significant amount of 3,4-dimethylbenzyl alcohol detected The reducing agent is reducing the starting aldehyde.1. Use a more selective reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. 2. If using sodium borohydride, ensure the imine has sufficient time to form before adding the reducing agent and maintain a low reaction temperature.
Presence of other unexpected impurities 1. Impurities in starting materials. 2. Reaction conditions promoting alternative reaction pathways.1. Verify the purity of 3,4-dimethylbenzaldehyde and methylamine before use. 2. Carefully control the reaction pH and temperature. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Aldehyde: To this solution, add 3,4-dimethylbenzaldehyde (1.0 equivalent). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. Continue stirring at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure N,3,4-trimethyl-benzenemethanamine.

Visualizations

Reaction Pathway and Side Product Formation

Synthesis_Pathway Start 3,4-Dimethylbenzaldehyde + Methylamine Imine Intermediate Imine/ Iminium Ion Start->Imine Condensation Alcohol 3,4-Dimethylbenzyl Alcohol (Reduction Side Product) Start->Alcohol Reduction of Aldehyde (e.g., NaBH₄) Product N,3,4-trimethyl- benzenemethanamine (Desired Product) Imine->Product Reduction (e.g., NaBH(OAc)₃) Tertiary_Amine N,N-bis(3,4-dimethylbenzyl)methylamine (Over-alkylation Side Product) Product->Tertiary_Amine + 3,4-Dimethylbenzaldehyde + Reduction

Caption: Main reaction pathway and formation of major side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Reaction Outcome Low_Yield Low Yield of Desired Product? Start->Low_Yield High_Tertiary High Tertiary Amine Impurity? Low_Yield->High_Tertiary No Optimize_Conditions Optimize Reaction Time/ Temperature Low_Yield->Optimize_Conditions Yes High_Alcohol High Alcohol Impurity? High_Tertiary->High_Alcohol No Adjust_Stoichiometry Adjust Reactant Stoichiometry High_Tertiary->Adjust_Stoichiometry Yes Selective_Reducer Use More Selective Reducing Agent High_Alcohol->Selective_Reducer Yes End Successful Synthesis High_Alcohol->End No Change_Reagent Change Reducing Agent Optimize_Conditions->Change_Reagent Change_Reagent->Start Slow_Addition Implement Slow Aldehyde Addition Adjust_Stoichiometry->Slow_Addition Slow_Addition->Start Selective_Reducer->Start

Technical Support Center: Optimizing Reaction Conditions for N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Methyl-3,4-dimethylbenzylamine. The guidance focuses on the two primary synthetic routes: reductive amination of 3,4-dimethylbenzaldehyde with methylamine and N-methylation of 3,4-dimethylbenzylamine.

Troubleshooting Guides

Route 1: Reductive Amination of 3,4-dimethylbenzaldehyde

This section addresses common issues encountered during the synthesis of this compound via reductive amination.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inefficient Imine Formation The equilibrium between the aldehyde and amine may not favor the imine intermediate.[1] To address this, ensure anhydrous reaction conditions as water can hydrolyze the imine.[1] The addition of a dehydrating agent, such as molecular sieves, can be beneficial.
Suboptimal pH Imine formation is typically favored under slightly acidic conditions (pH 4-5).[1] If the pH is too low, the methylamine will be protonated and non-nucleophilic.[1] If it is too high, the aldehyde is not sufficiently activated.[1] Introduce a catalytic amount of a mild acid, like acetic acid, to facilitate imine formation.[2]
Incorrect Reducing Agent The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde before imine formation.[1][3] It is often better to use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine.[1][3][4][5]
Poor Solubility of Reagents Ensure that 3,4-dimethylbenzaldehyde and methylamine are fully soluble in the chosen solvent. Common solvents for reductive amination include methanol, ethanol, and dichloromethane.[2][3]

Problem 2: Presence of Significant Side Products

Side Product Potential Cause Mitigation Strategy
3,4-dimethylbenzyl alcohol The reducing agent is too reactive and is reducing the starting aldehyde.[1]Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][3] Alternatively, pre-form the imine before adding a stronger reducing agent like NaBH₄.[3]
N,N-dimethyl-3,4-dimethylbenzylamine (Tertiary Amine) The newly formed secondary amine is further reacting with the aldehyde and another equivalent of methylamine.This is less common in a one-pot reductive amination but can occur if reaction conditions are not well-controlled. Use a stoichiometric amount of methylamine.
Aldol Condensation Products Aldehydes can undergo self-condensation, especially in the presence of a base.[1]Running the reaction under slightly acidic or neutral conditions can minimize this side reaction.[1]
Route 2: N-methylation of 3,4-dimethylbenzylamine

This section provides troubleshooting for the synthesis of this compound by direct methylation of 3,4-dimethylbenzylamine.

Problem 1: Low Yield of the Desired Secondary Amine

Potential Cause Troubleshooting Steps
Ineffective Methylating Agent The chosen methylating agent may not be reactive enough under the applied conditions.
Incomplete Reaction The reaction may not have reached completion.

Problem 2: Formation of Tertiary Amine (Over-methylation)

Side Product Potential Cause Mitigation Strategy
N,N-dimethyl-3,4-dimethylbenzylamine This is a very common side reaction in N-methylation of primary amines. The product, this compound, can be further methylated.Carefully control the stoichiometry, using only one equivalent of the methylating agent. The slow, dropwise addition of the methylating agent to the amine solution can also help to minimize over-methylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method to synthesize this compound?

A1: Reductive amination of 3,4-dimethylbenzaldehyde with methylamine is generally the preferred method. It is a one-pot reaction that often provides good yields and can be controlled to minimize the formation of the tertiary amine.[6]

Q2: How can I monitor the progress of my reductive amination reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the starting aldehyde. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q3: My starting amine for reductive amination is a hydrochloride salt. Do I need to free-base it first?

A3: Not necessarily. The hydrochloride salt can be used directly, but you will need to add a base (like triethylamine or potassium carbonate) to neutralize the HCl and liberate the free amine for the reaction to proceed.

Q4: What is the best way to purify the final product, this compound?

A4: The purification method will depend on the impurities present. If the main impurity is the unreacted aldehyde or the alcohol byproduct, column chromatography on silica gel is often effective.[7] If you have a mixture of primary, secondary, and tertiary amines, purification can be more challenging and may require careful column chromatography or other techniques.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Methylamine is a toxic and flammable gas, often handled as a solution.[8] 3,4-dimethylbenzaldehyde can be an irritant. All reducing agents should be handled with care. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 3,4-dimethylbenzaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., 40% in water or 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in DCM, add methylamine solution (1.1 - 1.2 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

  • Once imine formation is observed, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis via N-methylation

This protocol is a general guideline and may require optimization to minimize over-methylation.

Materials:

  • 3,4-dimethylbenzylamine

  • Methyl iodide

  • Potassium carbonate

  • Acetonitrile or acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 3,4-dimethylbenzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 - 3.0 eq).

  • Cool the mixture in an ice bath.

  • Slowly add methyl iodide (1.0 - 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Conditions for Reductive Amination

Parameter Condition A Condition B Condition C
Reducing Agent NaBH(OAc)₃NaBH₃CNNaBH₄ (pre-formed imine)
Solvent Dichloromethane (DCM)Methanol (MeOH)Ethanol (EtOH)
Acid Catalyst Acetic AcidAcetic AcidNone
Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
Typical Yield 75-90%70-85%60-80%

Table 2: Comparison of N-methylation Methods

Parameter Method A Method B
Methylating Agent Methyl IodideDimethyl Carbonate
Base K₂CO₃None (often requires catalyst)
Solvent AcetonitrileMethanol
Temperature Room Temperature120-150 °C
Selectivity (Mono:Di) Moderate to GoodGood to Excellent
Typical Yield (Mono) 50-70%60-85%

Visualizations

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3_4_dimethylbenzaldehyde 3,4-dimethylbenzaldehyde imine_formation Imine Formation (Acid Catalyst) 3_4_dimethylbenzaldehyde->imine_formation methylamine Methylamine methylamine->imine_formation reduction Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction Imine Intermediate quench Quench reduction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product N-Methyl-3,4- dimethylbenzylamine purification->product

Caption: Workflow for the synthesis of this compound via reductive amination.

N_Methylation_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3_4_dimethylbenzylamine 3,4-dimethylbenzylamine methylation N-methylation (Base, e.g., K₂CO₃) 3_4_dimethylbenzylamine->methylation methyl_iodide Methyl Iodide methyl_iodide->methylation filtration Filtration methylation->filtration extraction Extraction filtration->extraction purification Column Chromatography extraction->purification product N-Methyl-3,4- dimethylbenzylamine purification->product

Caption: Workflow for the synthesis of this compound via N-methylation.

References

N-Methyl-3,4-dimethylbenzylamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl-3,4-dimethylbenzylamine

This technical support center provides guidance on the stability and degradation of this compound for researchers, scientists, and drug development professionals. While specific stability data for this compound is limited, the information presented here is based on the known behavior of structurally similar compounds, such as N-methylbenzylamine and other substituted benzylamines, as well as established principles of pharmaceutical stress testing.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: Based on data for analogous compounds like N-methylbenzylamine, it is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be kept away from incompatible substances such as strong oxidizing agents and strong acids.[3][4] Some amines are sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is advisable for long-term stability.[5][6]

Q2: What are the primary factors that can cause degradation of this compound?

A2: The primary factors that can induce degradation in benzylamines include:

  • Oxidation: Amines are susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents like hydrogen peroxide.[1][7] This can lead to the formation of N-oxides and other degradation products.

  • Acid/Base Hydrolysis: Exposure to strong acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis.[1][7]

  • Heat (Thermal Stress): High temperatures can cause thermal decomposition.[8] Hazardous decomposition products for similar amines include carbon oxides and nitrogen oxides.[3]

  • Light (Photodegradation): Exposure to UV or visible light can provide the energy to initiate degradation reactions. Photostability studies are a standard part of forced degradation testing.[1]

Q3: My sample of this compound has developed a yellow tint over time. What could be the cause?

A3: A color change to yellow or brown is a common indicator of degradation in amines, often due to oxidation or polymerization reactions upon exposure to air and/or light.[5] It is recommended to perform an analytical purity check (e.g., using HPLC or GC-MS) to identify any new impurities and quantify the remaining parent compound. Storing the material under an inert atmosphere and protected from light can help prevent this issue.[5][6]

Q4: What are the likely degradation products of this compound?

A4: Based on studies of similar compounds, potential degradation pathways could lead to products such as:

  • Oxidative Dealkylation: The N-methyl group could be oxidized and cleaved to form formaldehyde and 3,4-dimethylbenzylamine.[9]

  • Imine Formation and Hydrolysis: Oxidation at the benzylic position can lead to an imine intermediate, which can then hydrolyze to form 3,4-dimethylbenzaldehyde and methylamine.[9]

  • N-Oxide Formation: Direct oxidation of the tertiary amine nitrogen can form the corresponding N-oxide.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Analysis

  • Problem: You observe new, unexpected peaks in your HPLC or GC analysis of a sample that was previously pure.

  • Possible Cause: The compound has started to degrade due to improper storage or handling, or instability in the analytical solvent.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample has been stored in a cool, dark place, away from air and reactive chemicals.[3][5]

    • Check Solvent Stability: Prepare a fresh solution and analyze it immediately. Compare this to a solution that has been allowed to sit at room temperature for several hours. If the new peaks grow over time, the compound is degrading in the solvent. Consider using a different solvent or a buffered mobile phase.

    • Perform Stress Tests: Intentionally expose the compound to mild stress conditions (e.g., gentle heating, exposure to air) to see if the unknown peaks increase. This can help confirm they are degradation products.

    • Identify Degradants: If possible, use mass spectrometry (LC-MS or GC-MS) to obtain the mass of the unknown peaks to help elucidate their structures, comparing them to likely degradation products.[10]

Logical Flow for Troubleshooting Unexpected Peaks

G start Unexpected Peak in Chromatogram check_storage Verify Storage Conditions (Cool, Dark, Inert) start->check_storage check_solution Assess Solution Stability (Analyze Fresh vs. Aged) start->check_solution perform_stress Perform Mild Stress Test (Heat, Air Exposure) check_solution->perform_stress identify Identify Peak (e.g., LC-MS) perform_stress->identify remediate Remediate: - Improve Storage - Change Solvent - Adjust Formulation identify->remediate

Caption: A logical workflow for troubleshooting unexpected analytical peaks.

Experimental Protocols & Data

Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are essential for understanding a compound's intrinsic stability.[1][2] This protocol provides a general framework that should be adapted for your specific experimental setup.

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress, should be analyzed alongside.[1]

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 2-8 hours. Neutralize with base before analysis.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 2-8 hours. Neutralize with acid before analysis.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2-8 hours.[1]

    • Thermal Stress: Heat a solution at 60-80°C for 24-48 hours.

    • Photolytic Stress: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all samples (stressed and control) using a stability-indicating analytical method, typically HPLC with UV and/or MS detection.[11]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times and mass-to-charge ratios of any significant degradation products. The goal is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized.[1]

Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (60°C Solution) prep_stock->thermal prep_control Prepare Control Sample (Protected from stress) analyze Analyze All Samples (HPLC-UV/MS) prep_control->analyze acid->analyze base->analyze oxidation->analyze thermal->analyze compare Compare Stressed vs. Control analyze->compare identify Identify & Quantify Degradants compare->identify

Caption: Experimental workflow for conducting a forced degradation study.

Data Presentation: Example Stability Data Table

The following table is a template for summarizing results from a forced degradation study.

Stress ConditionDuration (hrs)Temperature (°C)% Assay of Parent Compound% DegradationMajor Degradation Products (Relative Retention Time)
Control 482599.8%0.2%-
0.1 N HCl 86091.5%8.5%RRT 0.85
0.1 N NaOH 86098.2%1.8%Minor peaks observed
3% H₂O₂ 82585.1%14.9%RRT 0.72, RRT 0.91
Heat 488096.5%3.5%RRT 0.85

Potential Degradation Pathway

The diagram below illustrates a plausible oxidative degradation pathway for this compound, based on known reactions of similar benzylamines.[9] The pathway involves N-dealkylation and subsequent hydrolysis.

G parent This compound intermediate Imine Intermediate parent->intermediate Oxidation (-H2) product1 3,4-Dimethylbenzaldehyde intermediate->product1 Hydrolysis (+H2O) product2 Methylamine intermediate->product2 Hydrolysis (+H2O)

Caption: A potential oxidative degradation pathway for the title compound.

References

Technical Support Center: Crystallization of N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of N-Methyl-3,4-dimethylbenzylamine.

Troubleshooting Crystallization Issues

Crystallization of this compound can be challenging, potentially due to its properties as a low-melting solid or an oil. Below are common issues and their respective solutions.

Problem 1: The compound oils out and does not form crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for low-melting point compounds.

  • Solution 1: Lower the crystallization temperature. After dissolving the compound in a hot solvent, allow it to cool slowly to room temperature, and then transfer it to a colder environment, such as a refrigerator or an ice bath.

  • Solution 2: Use a co-solvent system. If a single solvent is not effective, a two-solvent (co-solvent) system can be employed. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent"). Dissolve the compound in a minimal amount of the good solvent at an elevated temperature. Then, slowly add the anti-solvent dropwise until the solution becomes slightly turbid (cloudy). Reheat the solution until it becomes clear again, and then allow it to cool slowly.

  • Solution 3: Reduce the amount of solvent. If too much solvent is used, the solution may not become saturated upon cooling. Gently heat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.

Problem 2: No crystals form, even after cooling.

This indicates that the solution is not supersaturated, or that nucleation (the initial step of crystal formation) has not occurred.

  • Solution 1: Induce crystallization.

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for other crystals to grow.

  • Solution 2: Concentrate the solution. As mentioned previously, reducing the solvent volume can help achieve supersaturation.

  • Solution 3: Try a different solvent. The choice of solvent is critical for successful crystallization. If one solvent does not work, experiment with others of varying polarities.

Problem 3: The resulting crystals are impure.

Impurities can become trapped in the crystal lattice during formation.

  • Solution 1: Slow down the crystallization process. Rapid crystal growth is more likely to trap impurities. Allow the solution to cool as slowly as possible. Avoid placing the hot solution directly into an ice bath.

  • Solution 2: Wash the crystals. After filtering the crystals, wash them with a small amount of the ice-cold crystallization solvent. This will help to remove any impurities adhering to the crystal surface without dissolving a significant amount of the product.

  • Solution 3: Recrystallize the product. If the crystals are still impure, a second recrystallization step is often necessary. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

  • Non-polar solvents: Hexane, Heptane, Cyclohexane

  • Moderately polar solvents: Toluene, Diethyl ether, Ethyl acetate

  • Polar aprotic solvents: Acetone, Acetonitrile

  • Polar protic solvents: Ethanol, Methanol, Isopropanol

It is recommended to perform small-scale solubility tests to identify a suitable solvent or co-solvent system. The ideal solvent will dissolve the compound when hot but not when cold.

Q2: My this compound is a liquid at room temperature. Can I still crystallize it?

Yes, it is possible to crystallize compounds that are liquids at room temperature, especially if they have a melting point not far below ambient temperature. This often requires cooling the solution to sub-ambient temperatures (e.g., in a refrigerator or freezer). Another approach is to form a salt of the amine. Amine salts are often crystalline solids with higher melting points than the free base. You can react the amine with an acid (like hydrochloric acid or acetic acid) to form the corresponding salt, which can then be purified by recrystallization.

Q3: What are the likely impurities in my sample of this compound?

Potential impurities can arise from the synthetic route used. Common synthesis methods for similar compounds involve the reaction of a benzyl halide with an amine.[1] Potential impurities could include:

  • Unreacted starting materials (e.g., 3,4-dimethylbenzyl halide, methylamine).

  • Byproducts from side reactions.

  • Solvents used in the synthesis and workup.

Purification techniques such as distillation or column chromatography may be necessary before attempting crystallization to remove significant impurities.

Data Presentation

Since experimental quantitative data for the solubility of this compound is not available, the following table provides a hypothetical example of how to structure such data once determined through experimentation.

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventPolarity IndexSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Hexane0.1InsolubleSparingly Soluble
Toluene2.4Sparingly SolubleSoluble
Ethyl Acetate4.4SolubleVery Soluble
Acetone5.1Very SolubleVery Soluble
Ethanol5.2Very SolubleVery Soluble
Water10.2InsolubleInsoluble

This data is illustrative and should be determined experimentally.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of the chosen solvent at room temperature. If the compound dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube. If the compound dissolves upon heating and then precipitates upon cooling, the solvent is potentially suitable.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the flask on a hot plate while gently swirling. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals, for example, by leaving them under vacuum.

Protocol 2: Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of an acid (e.g., HCl in ether, or glacial acetic acid) dropwise while stirring. The amine salt should precipitate out.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of the organic solvent.

  • Recrystallization of Salt: Follow the single-solvent recrystallization protocol (Protocol 1) with the crude salt, testing suitable solvents (e.g., ethanol, methanol, or water-alcohol mixtures).

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships relevant to the crystallization process.

TroubleshootingCrystallization start Start: Crude Compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Formed? filter_wash Filter & Wash Crystals crystals_form->filter_wash Yes induce Induce Crystallization (Scratch/Seed) crystals_form->induce No oiling_out->crystals_form No lower_temp Lower Cooling Temperature oiling_out->lower_temp Yes end Pure Crystals filter_wash->end induce->crystals_form concentrate Concentrate Solution induce->concentrate Still No Crystals concentrate->cool change_solvent Change Solvent/ Use Co-solvent concentrate->change_solvent Still No Crystals change_solvent->start lower_temp->cool SolventSelectionLogic start Select Potential Solvent test_rt Test Solubility at Room Temp. start->test_rt soluble_rt Soluble? test_rt->soluble_rt discard Discard Solvent soluble_rt->discard Yes test_hot Test Solubility in Hot Solvent soluble_rt->test_hot No soluble_hot Soluble? test_hot->soluble_hot soluble_hot->discard No test_cool Crystals Form on Cooling? soluble_hot->test_cool Yes test_cool->discard No good_solvent Good Solvent Candidate test_cool->good_solvent Yes

References

Technical Support Center: Purification of N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of N-Methyl-3,4-dimethylbenzylamine, addressing common issues encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude sample of this compound?

A1: Impurities largely depend on the synthetic route. For common methods like the reductive amination of 3,4-dimethylbenzaldehyde with methylamine or the N-alkylation of 3,4-dimethylbenzylamine, you can expect the following:

  • Unreacted Starting Materials: 3,4-dimethylbenzaldehyde or 3,4-dimethylbenzylamine.

  • Over-Alkylation Byproduct: N,N-Dimethyl-3,4-dimethylbenzylamine if methylating agents are used in excess or under harsh conditions.

  • Under-Alkylation Byproduct: Residual primary amine (3,4-dimethylbenzylamine) if the reaction did not go to completion.[1]

  • Imine Intermediate: The imine formed between 3,4-dimethylbenzaldehyde and methylamine may persist if the reduction step is incomplete.[2]

  • Reducing Agent Byproducts: If using a reagent like sodium cyanoborohydride, cyanide-related adducts can sometimes form.[3][4]

  • Oxidation Products: Amines can be susceptible to air oxidation over time, leading to minor, often colored, impurities.[5]

Q2: My crude product is a dark oil. Which purification method should I try first?

A2: For a crude, dark oil, an acid-base extraction is an excellent first step.[6] This technique is highly effective at separating the basic amine from neutral organic impurities (like unreacted aldehyde) and acidic byproducts.[7][8] It is a robust, scalable, and cost-effective initial purification step before proceeding to high-resolution techniques if necessary.

Q3: I performed an acid-base extraction, but my final yield is very low. What could have gone wrong?

A3: Low yield after an acid-base extraction can be attributed to several factors:

  • Incomplete Extraction: Ensure you perform multiple extractions (at least 2-3) of the organic layer with the acidic solution to fully capture the amine.[7]

  • Incorrect pH during Basification: When liberating the free amine from the aqueous acidic layer, ensure the pH is sufficiently basic (pH 9-10 or higher) by adding a base like NaOH.[9] Use pH paper to confirm. If the solution is not basic enough, the amine will not fully convert to its freebase form and will remain in the aqueous layer.

  • Emulsion Formation: Emulsions between the organic and aqueous layers can trap your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

  • Product Volatility: While this compound is not extremely volatile, ensure you are not using excessive heat during solvent removal on a rotary evaporator.

Q4: When running a flash column, my amine product is streaking badly on the TLC plate and the column. How can I fix this?

A4: Streaking of amines on silica gel is a common problem due to the acidic nature of silica interacting with the basic amine.[10] To mitigate this:

  • Add a Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (Et3N) or pyridine (typically 0.1-1%), to your eluent system (e.g., Hexane/Ethyl Acetate).[10] This will neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Use a Different Stationary Phase: Consider using basic alumina or an amine-functionalized silica gel column, which are designed to handle basic compounds and minimize acid-base interactions.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s) Citation(s)
Product oils out during recrystallization The solvent is not ideal; the compound's melting point may be lower than the solvent's boiling point.Try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is less soluble) until turbidity appears, then heat to clarify and cool slowly. For amines, converting to a hydrochloride salt often yields a more crystalline solid that is easier to recrystallize.[11]
Amine turns pink/brown during vacuum distillation Thermal decomposition or oxidation at high temperatures. Amines can be sensitive to air and heat.Ensure a good vacuum to lower the boiling point. Distill from a drying agent like KOH or over zinc dust to remove peroxides and water.[12] Perform the distillation under an inert atmosphere (e.g., Nitrogen or Argon).[13]
Multiple spots on TLC after purification The chosen purification method was not effective for the specific impurities present.Combine methods. For example, use acid-base extraction as a bulk purification step, followed by flash chromatography or vacuum distillation for high-purity separation of structurally similar amines.[8]
Formation of an insoluble salt during workup Unintentional reaction with an acidic species in the reaction mixture or workup solvents.Ensure all workup steps are either neutral or basic unless intentionally forming a salt for purification. Wash the crude organic solution with a mild base (e.g., saturated NaHCO₃ solution) before concentrating.[9]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (50 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 30 mL of 1 M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with two more 30 mL portions of 1 M HCl. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH (aq) while stirring until the solution becomes strongly basic (confirm with pH paper, pH > 10). A milky white emulsion or an oily layer of the free amine should appear.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the liberated free amine with three 30 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure to yield the purified amine.[9][14]

Protocol 2: Flash Column Chromatography

This protocol is for separating the target amine from closely related impurities, such as starting materials or over-alkylated products.

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for benzylamines is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the solvent mixture to prevent streaking. The target compound should have an Rf value of approximately 0.3.[10]

  • Column Packing: Pack a flash chromatography column with silica gel, equilibrating with the chosen mobile phase.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, for better resolution, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

  • Elution: Run the column using the predetermined solvent system. A gradient elution (gradually increasing the polarity) may be necessary to separate compounds with very different polarities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.[15]

Protocol 3: Purification via Hydrochloride Salt Recrystallization

This method is highly effective for obtaining a high-purity, crystalline solid.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate. While stirring, slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through ether). A white precipitate of the amine hydrochloride salt will form.[12][16]

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any adhering impurities.

  • Recrystallization: Select a suitable solvent system for recrystallization (e.g., ethanol/ether, isopropanol). Dissolve the salt in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[17]

  • (Optional) Freebasing: To recover the free amine, dissolve the pure salt in water, basify with NaOH, and extract with an organic solvent as described in the acid-base extraction protocol.

Visualized Workflows

Purification_Workflow cluster_0 Purification Strategy for this compound Crude Crude Product (Oil or Solid) Extraction Acid-Base Extraction Crude->Extraction Neutral_Imp Neutral/Acidic Impurities Removed Extraction->Neutral_Imp Partially_Pure Partially Purified Amine Extraction->Partially_Pure Isolate free base Analysis Purity Check (TLC, GC, NMR) Partially_Pure->Analysis High_Purity High Purity Product (>99%) Analysis->High_Purity Purity Sufficient Distillation Vacuum Distillation Analysis->Distillation Purity Insufficient (Liquid Product) Chromatography Flash Chromatography Analysis->Chromatography Purity Insufficient (Complex Mixture) Distillation->High_Purity Chromatography->High_Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Attempt Results in Impure Product TLC Analyze by TLC. Are impurities more or less polar? Start->TLC More_Polar More Polar Impurities (e.g., primary amine) TLC->More_Polar More Polar Less_Polar Less Polar Impurities (e.g., aldehyde) TLC->Less_Polar Less Polar Similar_Polarity Similar Polarity (e.g., over-alkylated amine) TLC->Similar_Polarity Similar Sol_B Optimize Flash Chromatography. Use a less polar solvent system. Consider adding Et3N. More_Polar->Sol_B Sol_A Perform Acid-Base Extraction. Acid wash will remove basic product and more basic impurities from neutral ones. Less_Polar->Sol_A Sol_C Try Purification via Salt Recrystallization. This can effectively separate compounds with minor structural differences. Similar_Polarity->Sol_C Sol_D Perform careful Vacuum Distillation. Separation may be possible if boiling points are sufficiently different. Similar_Polarity->Sol_D

Caption: Decision tree for troubleshooting purification issues.

Acid_Base_Extraction cluster_step1 Step 1: Acidification & Extraction cluster_step2 Step 2: Basification & Back-Extraction Funnel1 Organic Layer (Ether) This compound (Base) Neutral Impurity Aqueous Layer (1M HCl) Funnel1:f1->Funnel1:f2 + 1M HCl (Shake) Result1 Organic Layer Neutral Impurity Aqueous Layer Amine Hydrochloride (Salt) Funnel1:f2->Result1:f3 Protonation Aqueous_Layer Aqueous Layer Amine Hydrochloride (Salt) Result1:f3->Aqueous_Layer Separate Layers Funnel2 Aqueous Layer Amine Hydrochloride (Salt) Organic Layer (Ether) Aqueous_Layer->Funnel2:f1 + 2M NaOH (to pH > 10) Funnel2:f1->Funnel2:f2 + Ether (Shake) Result2 Aqueous Layer (Salt Water) Organic Layer Purified Free Amine Funnel2:f2->Result2:f2 Deprotonation

Caption: Principle of Acid-Base Extraction for amine purification.

References

Technical Support Center: Solvent Effects on N-Methyl-3,4-dimethylbenzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues encountered during the synthesis and reaction of N-Methyl-3,4-dimethylbenzylamine, with a focus on the critical role of solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a solvent in this compound reactions, such as N-alkylation?

A1: In reactions like N-alkylation, which typically proceed via an SN2 mechanism, the solvent plays a crucial role in stabilizing reactants and transition states. Polar aprotic solvents (e.g., DMF, Acetonitrile, THF) are generally preferred because they can dissolve the reactants and stabilize charged intermediates without strongly solvating and deactivating the amine nucleophile.[1] Protic solvents like methanol or water are usually avoided as they can solvate the amine through hydrogen bonding, reducing its nucleophilicity, and may react with moisture-sensitive reagents.[1]

Q2: How does solvent polarity affect the reaction rate of N-alkylation?

A2: The effect of solvent polarity depends on the charge distribution in the reactants versus the transition state. For many SN2 reactions where charge is developed or becomes more dispersed in the transition state, an increase in solvent polarity can accelerate the reaction rate by stabilizing this state.[2] For instance, in related quaternization reactions, the rate is found to increase with the dielectric constant of the medium, suggesting a highly polar transition state.[3] However, if the reactants are more stabilized by the polar solvent than the transition state, an increase in solvent polarity can decrease the reaction rate.

Q3: Can the solvent participate in the reaction as a reactant?

A3: Yes, some solvents can act as nucleophiles under certain conditions. Solvents like acetonitrile and THF have been known to participate in "Ritter-type" or solvent-interception side reactions, leading to unexpected byproducts.[1] If you observe byproducts incorporating solvent molecules, consider switching to a less nucleophilic solvent such as dichloromethane (DCM) or toluene.[1] N,N-Dimethylformamide (DMF) is also known to act as a reagent in some cases, for example as a source for formylation, methylation or cyanation under specific catalytic conditions.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield in N-Alkylation Reaction

  • Question: I am attempting an N-alkylation with this compound and an alkyl halide, but I am observing very low to no product formation. What are the likely causes?

  • Answer: Low reactivity in N-alkylation is a common issue often linked to several factors:

    • Incorrect Solvent Choice: The use of nonpolar or polar protic solvents can hinder the reaction. Polar aprotic solvents like DMF, acetonitrile (ACN), or DMSO are generally recommended to facilitate the SN2 pathway.[5][6]

    • Moisture Contamination: Benzylamines and many reagents used in their reactions can be moisture-sensitive. Water can quench reactive species or hydrolyze starting materials.[1] Ensure all glassware is rigorously dried and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Insoluble Base: If using a solid base like potassium carbonate (K2CO3), its poor solubility in solvents like acetone can prevent the reaction from proceeding.[6] Consider switching to a more soluble base (e.g., cesium carbonate) or a solvent where the base is more soluble (e.g., DMF).[6]

    • Insufficient Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature.

Issue 2: Formation of Multiple Products, Including Over-Alkylation

  • Question: My reaction is producing the desired secondary or tertiary amine, but also a significant amount of the quaternary ammonium salt. How can I improve selectivity?

  • Answer: Over-alkylation is a classic problem because the product amine is often more nucleophilic than the starting amine.[7] This leads to a "runaway" reaction where the product reacts further with the alkylating agent. To minimize this:

    • Control Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the product.

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation.[8]

    • Consider Alternative Methods: For synthesizing more substituted amines, reductive amination is often a more selective and higher-yielding alternative to direct alkylation.[7]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate my pure product from the crude reaction mixture. What are common impurities and effective purification strategies?

  • Answer: The primary impurities are typically unreacted starting materials and over-alkylated products (quaternary salts).

    • Acid-Base Extraction: The basicity of the product amine can be exploited. Extract the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the amine products, moving them to the aqueous layer and leaving behind non-basic impurities. The amines can then be liberated by neutralizing the aqueous layer with a base (e.g., NaOH) and extracting with an organic solvent.[9]

    • Chromatography: Silica gel column chromatography is effective for separating compounds with different polarities. The nonpolar starting materials will elute before the more polar amine products.

    • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[10]

Data Presentation: Solvent Properties and Their Influence

The choice of solvent is critical for reaction success. The following table summarizes the properties of common solvents used in N-alkylation reactions and their general suitability.

SolventFormulaTypeDielectric Constant (ε)General Effect on N-Alkylation (SN2)
N,N-Dimethylformamide (DMF) C₃H₇NOPolar Aprotic37Excellent: High polarity stabilizes the transition state, accelerating the reaction.[11]
Acetonitrile (ACN) CH₃CNPolar Aprotic37.5Good: Effectively solvates ions and stabilizes polar intermediates.[5]
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar Aprotic47Excellent: Very high polarity strongly favors SN2 reactions.[5]
Tetrahydrofuran (THF) C₄H₈OPolar Aprotic7.6Moderate: Good general-purpose solvent, but less effective than more polar options.[1]
Dichloromethane (DCM) CH₂Cl₂Polar Aprotic9.1Moderate: Useful when less polar conditions are required to avoid side reactions.[8]
Toluene C₇H₈Nonpolar2.4Poor: Generally does not sufficiently solvate reactants and charged intermediates for SN2.[1]
Methanol (MeOH) CH₃OHPolar Protic33Not Recommended: Solvates and deactivates the amine nucleophile via H-bonding; can react with reagents.[1]

Experimental Protocols

Protocol: General Procedure for N-Alkylation of a Benzylamine Derivative

This protocol provides a general methodology for the N-alkylation of a secondary benzylamine like this compound with an alkyl halide.

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the this compound (1.0 eq.).

  • Dissolve the amine in an appropriate anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF, ~0.1-0.5 M concentration).

  • Add a suitable base (e.g., anhydrous K₂CO₃, 1.5-2.0 eq. or Cs₂CO₃, 1.2 eq.).

  • Flush the apparatus with an inert gas (e.g., nitrogen or argon).

2. Addition of Alkylating Agent:

  • Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirred solution at room temperature. For highly reactive alkylating agents, cooling the reaction in an ice bath may be necessary to control the exotherm.

  • After the addition is complete, heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress using TLC or LC-MS.

3. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid base and wash the filter cake with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[8]

4. Purification:

  • Dissolve the crude residue in an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.[8]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[8]

  • If necessary, purify the crude product further by silica gel column chromatography to obtain the high-purity product.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Reaction Yield start Low / No Product Yield check_moisture Check for Moisture start->check_moisture check_solvent Evaluate Solvent Choice start->check_solvent check_base Assess Base & Solubility start->check_base check_temp Review Reaction Temperature start->check_temp moisture_present Were anhydrous conditions used? check_moisture->moisture_present sol_protic Is solvent polar protic? (e.g., MeOH, H2O) check_solvent->sol_protic base_insoluble Is base insoluble? (e.g., K2CO3 in Acetone) check_base->base_insoluble temp_low Is reaction at RT? check_temp->temp_low sol_aprotic Switch to Polar Aprotic (DMF, ACN, DMSO) sol_protic->sol_aprotic Yes sol_ok Solvent is appropriate sol_protic->sol_ok No base_change Use more soluble base (Cs2CO3) or different solvent (DMF) base_insoluble->base_change Yes base_ok Base is appropriate base_insoluble->base_ok No temp_increase Increase temperature moderately (e.g., 50-80 °C) temp_low->temp_increase Yes temp_ok Temperature is likely sufficient temp_low->temp_ok No moisture_dry Dry glassware & use anhydrous solvents under N2/Ar moisture_present->moisture_dry No moisture_ok Anhydrous conditions met moisture_present->moisture_ok Yes

Caption: A workflow diagram for troubleshooting low-yield N-alkylation reactions.

reaction_pathway Competing N-Alkylation Pathways amine This compound (Starting Material) plus1 + amine->plus1 alkyl_halide Alkyl Halide (R-X) product Desired Tertiary Amine (Product) alkyl_halide->product Desired Reaction plus2 + product->plus2 side_product Quaternary Ammonium Salt (Over-alkylation Side Product) plus1->alkyl_halide alkyl_halide_2 Alkyl Halide (R-X) plus2->alkyl_halide_2 alkyl_halide_2->side_product Side Reaction (Product is also a nucleophile)

Caption: Diagram showing the desired reaction versus the competing over-alkylation pathway.

solvent_selection Solvent Selection Logic for N-Alkylation start Start: Choose Solvent q1 Is the reaction mechanism SN2? start->q1 a1_yes Favor Polar Aprotic Solvents q1->a1_yes Yes a1_no Re-evaluate mechanism. Solvent needs will differ. q1->a1_no No q2 Are reactants or base moisture-sensitive? a1_yes->q2 a2_yes Use Anhydrous Solvents (e.g., from solvent system or Sure/Seal™ bottle) q2->a2_yes Yes a2_no Standard grade solvent may suffice, but anhydrous is safer. q2->a2_no No q3 Are side reactions with the solvent a concern (e.g., Ritter)? a2_yes->q3 a2_no->q3 a3_yes Choose a less nucleophilic solvent (e.g., DCM, Toluene if polarity allows) q3->a3_yes Yes a3_no High-polarity solvents are preferred (DMF, ACN, DMSO) q3->a3_no No

Caption: A logical guide for selecting an appropriate solvent for N-alkylation reactions.

References

Technical Support Center: Synthesis of N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Methyl-3,4-dimethylbenzylamine. The primary synthetic route discussed is the reductive amination of 3,4-dimethylbenzaldehyde with methylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound via reductive amination?

A1: The synthesis of this compound is typically achieved through the reductive amination of 3,4-dimethylbenzaldehyde and methylamine. Common catalytic systems include noble metal catalysts such as Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C), as well as Nickel-based catalysts like Raney Nickel.[1][2][3] Cobalt-based composites have also shown effectiveness in the reductive amination of aromatic aldehydes.

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions vary depending on the chosen catalyst. For noble metal catalysts like Pt/C, the reaction is often carried out in an autoclave under hydrogen pressure (e.g., 40 bar) at elevated temperatures (e.g., 120°C) in a solvent like methanol or ethanol.[4] Nickel-catalyzed reactions, such as those using Raney Nickel, can also be performed under hydrogen pressure at elevated temperatures.[2]

Q3: What are the main side reactions to be aware of during the synthesis?

A3: The primary side reactions of concern are the over-alkylation of the amine, leading to the formation of a tertiary amine, and the reduction of the starting aldehyde (3,4-dimethylbenzaldehyde) to the corresponding alcohol (3,4-dimethylbenzyl alcohol).[5] In some cases, the intermediate imine can also be a significant byproduct if the reduction step is not efficient.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound typically involves a multi-step process. After filtering off the catalyst, the reaction mixture is often subjected to an acidic workup to extract the amine into an aqueous layer. The amine is then liberated by basification and extracted with an organic solvent. Final purification is usually achieved by distillation under reduced pressure.[4][6]

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete imine formation Ensure adequate time for the imine to form before introducing the reducing agent. This can be monitored by techniques like TLC or NMR. Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[5]
Reduction of the starting aldehyde Use a milder and more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), which preferentially reduces the iminium ion over the aldehyde.[5][7][8]
Catalyst deactivation Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. For Raney Nickel, ensure it is properly activated. For noble metal catalysts, check for poisoning by impurities in the reactants or solvent.
Suboptimal reaction conditions Optimize reaction parameters such as temperature, pressure, and reaction time. A systematic study of these variables can help improve the yield.

Problem 2: Formation of significant amounts of tertiary amine (over-alkylation).

Possible Cause Suggested Solution
One-pot reaction procedure A stepwise procedure is highly recommended. First, allow the imine to form completely from the primary amine and aldehyde before introducing the reducing agent. This minimizes the presence of the aldehyde that can react with the newly formed secondary amine.[5]
Excess of methylamine While a slight excess of the amine is often used, a large excess can sometimes promote over-alkylation. Stoichiometric control of the reactants is important.

Problem 3: Presence of 3,4-dimethylbenzyl alcohol in the product mixture.

Possible Cause Suggested Solution
Use of a strong reducing agent Strong reducing agents like sodium borohydride (NaBH4) can reduce the starting aldehyde. Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).[5][7]
Slow imine formation If imine formation is slow, the reducing agent has more opportunity to react with the aldehyde. Ensure conditions are favorable for imine formation (e.g., appropriate pH, removal of water).

Catalyst Performance Data

The following table summarizes typical performance data for different catalysts used in the reductive amination of aromatic aldehydes, which can serve as a starting point for optimizing the synthesis of this compound.

CatalystSubstrate (Aldehyde)AmineReducing AgentTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Selectivity (%)
Pt/C BenzaldehydeAmineHydrogen120400.5 - 6~99High
Raney Nickel 5-hydroxymethylfurfuralAmmoniaHydrogen160-1282.3-
Nickel Nanoparticles Aromatic AldehydesAniline/Alkyl aminesIsopropanol76--Moderate to ExcellentHigh
Co-based composite p-methoxybenzaldehyden-butylamineHydrogen150150-Quantitative-

Note: This data is compiled from various sources and may not be directly representative of the synthesis of this compound. It is intended to provide a comparative overview.

Experimental Protocols

Protocol 1: Reductive Amination using Platinum on Carbon (Pt/C)

This protocol is a general procedure adapted for the synthesis of this compound.[4]

  • Reaction Setup: In a high-pressure autoclave, combine 3,4-dimethylbenzaldehyde (1 equivalent), methylamine (1-1.2 equivalents), and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add 5% Platinum on Carbon (Pt/C) catalyst (typically 1-5 mol% based on the aldehyde).

  • Reaction Conditions: Seal the autoclave, flush with an inert gas (e.g., argon), and then pressurize with hydrogen to approximately 40 bar. Heat the reaction mixture to 120°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure.

  • Purification: Filter the reaction mixture to remove the Pt/C catalyst. The filtrate can then be concentrated under reduced pressure. The residue is then subjected to an acid-base extraction followed by distillation to yield pure this compound.

Protocol 2: Reductive Amination using Raney Nickel

This protocol is a general procedure that can be adapted for the target synthesis.[2]

  • Catalyst Preparation: Wash commercially available Raney Nickel with a suitable solvent (e.g., ethanol) to remove any storage solution.

  • Reaction Setup: In a high-pressure autoclave, add the activated Raney Nickel, 3,4-dimethylbenzaldehyde (1 equivalent), methylamine (1-1.2 equivalents), and a solvent like ethanol.

  • Reaction Conditions: Seal the autoclave, flush with an inert gas, and then pressurize with hydrogen. Heat the mixture to the desired temperature (e.g., 100-160°C) with efficient stirring.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the Pt/C catalyzed reaction.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reductive Amination cluster_workup Work-up & Purification Reactants 3,4-dimethylbenzaldehyde + Methylamine Autoclave High-Pressure Autoclave Reactants->Autoclave Solvent Methanol or Ethanol Solvent->Autoclave Catalyst Catalyst (e.g., Pt/C, Raney Ni) Catalyst->Autoclave Conditions Heat (e.g., 120°C) Pressure (e.g., 40 bar H2) Stirring Filtration Catalyst Filtration Extraction Acid-Base Extraction Filtration->Extraction Distillation Vacuum Distillation Extraction->Distillation Product N-Methyl-3,4- dimethylbenzylamine Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Catalyst_Selection_Logic cluster_criteria Primary Criteria cluster_catalysts Catalyst Options Start Catalyst Selection Activity High Activity & Yield Start->Activity Selectivity High Selectivity (low byproduct formation) Start->Selectivity Cost Cost-Effectiveness Start->Cost NobleMetals Noble Metals (Pt/C, Pd/C) Activity->NobleMetals Excellent Nickel Nickel-Based (Raney Ni, Nanoparticles) Activity->Nickel Good to Excellent Cobalt Cobalt-Based Composites Activity->Cobalt Good Selectivity->NobleMetals High Selectivity->Nickel Generally Good Selectivity->Cobalt Variable Cost->NobleMetals High Cost->Nickel Low to Moderate Cost->Cobalt Low Decision Optimal Catalyst Choice NobleMetals->Decision Nickel->Decision Cobalt->Decision

Caption: Logical relationship for catalyst selection in reductive amination.

References

N-Methyl-3,4-dimethylbenzylamine Reaction Monitoring: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the synthesis of N-Methyl-3,4-dimethylbenzylamine via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful reaction tracking and troubleshooting.

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the reductive amination of 3,4-dimethylbenzaldehyde with methylamine to form this compound.

1. Materials & Setup:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (solvent system)

  • Visualization agent (stain)

  • UV lamp (254 nm)

  • Heat gun or hot plate

2. Sample Preparation:

  • At timed intervals (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot (1-2 drops) from the reaction mixture using a glass capillary.

  • Quench the aliquot in a small vial containing a suitable solvent like ethyl acetate and a drop of water to stop the reaction. This vial will be your "Reaction Mixture" (RM) sample.

  • Prepare separate solutions of your starting materials (3,4-dimethylbenzaldehyde and, if possible, the methylamine source) in the same solvent to use as standards.

3. TLC Plate Spotting:

  • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.

  • Mark distinct points on the origin for each sample. A common setup is to spot the starting aldehyde (SM), the reaction mixture (RM), and a "co-spot" (C) where both SM and RM are applied to the same spot.

  • Using a capillary tube, apply a small spot of each solution to its designated point on the origin. Ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.[1][2]

4. Plate Development:

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[1][2]

  • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, ensuring better separation.

  • Carefully place the spotted TLC plate into the chamber and cover it with the lid.

  • Allow the solvent to travel up the plate (elute) until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

5. Visualization:

  • UV Light: View the dried plate under a UV lamp (254 nm). The starting material, 3,4-dimethylbenzaldehyde, is UV-active due to its aromatic ring and will appear as a dark spot. Circle the visible spots with a pencil.[3]

  • Staining: Since the product amine is often less UV-active or to confirm the presence of amine groups, a chemical stain is necessary.[3]

    • Dip the plate into a prepared staining solution (e.g., potassium permanganate or ninhydrin) using forceps.

    • Quickly remove the plate and wipe excess stain from the back.

    • Gently heat the plate with a heat gun or on a hot plate until colored spots appear against the background.[3][4]

6. Interpretation:

  • The reaction is complete when the starting material spot (SM lane) is absent in the reaction mixture lane (RM lane).

  • A new spot, corresponding to the this compound product, will appear. This product is typically less polar than the starting aldehyde and will have a higher Retention Factor (Rf) value.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of the this compound synthesis.

Q1: My spots are streaking or appearing as elongated smears. What should I do?

A1: Streaking is a frequent issue, often caused by sample overloading or strong interactions with the silica plate.[1][2][5]

  • Overloaded Sample: The most common cause.[2][5] Dilute your reaction mixture sample before spotting it on the plate.

  • Acidic/Basic Compounds: Amines are basic and can interact strongly with the acidic silica gel, causing streaking. To resolve this, add a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonia to your mobile phase.[1]

  • High Polarity Solvent: If your spotting solvent is too polar, it can cause the initial spot to be too diffuse. Ensure the spotting solvent evaporates completely before development.

Q2: The spots are not moving from the origin (Rf value is near zero). How can I fix this?

A2: This indicates your mobile phase is not polar enough to move the compounds up the plate.[1]

  • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 9:1 Hexane:Ethyl Acetate, try changing to 7:3 or 5:5 Hexane:Ethyl Acetate.

  • Change Solvents: If adjusting the ratio is ineffective, switch to a more polar solvent system altogether, such as Dichloromethane/Methanol.

Q3: All my spots ran to the top of the plate with the solvent front (Rf value is near one). What does this mean?

A3: This is the opposite problem: your mobile phase is too polar.[1]

  • Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, change from 5:5 Hexane:Ethyl Acetate to 8:2 or 9:1 Hexane:Ethyl Acetate.

Q4: I don't see any spots on the plate after development, even after staining.

A4: This can be due to several factors.[1][2]

  • Sample Too Dilute: Your reaction mixture aliquot may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application to concentrate it.[1][2]

  • Incorrect Staining: Ensure your stain is active and appropriate for amines. Potassium permanganate is a good general stain, while ninhydrin is specific for primary/secondary amines but may require heating.[3][4] Tertiary amines like the potential N,N-dibenzyl byproduct will not stain with ninhydrin.[3]

  • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate during drying.[1] This is less likely for the compounds in this specific reaction but is a possibility.

  • Reaction Failure: It is possible the reaction has not proceeded, and the starting material concentration is too low to be visualized.

Frequently Asked Questions (FAQs)

Q5: What is a good starting solvent system for this reaction?

A5: A common starting point for separating moderately polar compounds like benzylamines is a mixture of a non-polar and a polar solvent. Good systems to try include:

  • Ethyl Acetate / Hexanes (e.g., starting with 20-30% Ethyl Acetate in Hexanes)

  • Dichloromethane / Methanol (e.g., starting with 1-5% Methanol in Dichloromethane) The optimal ratio should be determined empirically to achieve an Rf value for the product between 0.3 and 0.5.

Q6: Which stain is best for visualizing this compound?

A6: Several stains can be used. The choice depends on the available reagents and desired specificity.

  • Potassium Permanganate (KMnO₄): A highly effective, universal stain that reacts with any oxidizable functional group (like amines and aldehydes). It produces yellow-to-brown spots on a purple/pink background.[3] It is an excellent choice for this reaction as it will visualize both the starting material and the product.

  • Ninhydrin: Good for visualizing primary and secondary amines, which will appear as pink or purple spots upon heating.[4][6] The product, a secondary amine, should stain well. The starting aldehyde will not react.

  • p-Anisaldehyde: A useful general stain that can produce a range of different colors for different functional groups, which can aid in distinguishing spots.[4]

Q7: How do I use a "co-spot" and why is it important?

A7: A co-spot is where you apply both the starting material and the reaction mixture to the same spot on the origin. Its purpose is to definitively identify the starting material spot in the reaction mixture lane. If the starting material spot in the reaction mixture is real, it will merge perfectly with the spot in the co-spot lane, appearing as a single, round spot. If you see two separate spots in the co-spot lane (a "snowman" shape), it indicates that the product and starting material have very similar Rf values and you need to change your solvent system for better separation.[7]

Q8: The reaction seems to have formed multiple products. How can I identify them on the TLC?

A8: In reductive aminations, potential side-products include the over-alkylated tertiary amine (N,N-di-(3,4-dimethylbenzyl)methylamine) or unreacted imine intermediate. The tertiary amine is less polar than the desired secondary amine product and will have a higher Rf value. The imine is generally unstable but would have an Rf between the aldehyde and the final amine product. Using a combination of UV and different stains can help differentiate them.

Data Summary Tables

Table 1: Recommended TLC Stains for Amine Visualization

Stain Preparation Recipe Visualization Result Target Molecules
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[6] Yellow/brown spots on a pink/purple background. Strong heating required. Universal stain for most oxidizable organic compounds (aldehydes, amines).[3]
Ninhydrin 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[4] Pink/purple spots for primary/secondary amines. Faint yellow for secondary.[1][3] Primary and secondary amines.[3]

| p-Anisaldehyde | 5 mL p-anisaldehyde, 5 mL conc. H₂SO₄, 2 mL acetic acid in 185 mL ethanol.[6] | Various colored spots on a faint background after heating. | Good general stain for many functional groups.[4] |

Table 2: Expected Relative Rf Values

Compound Expected Polarity Expected Relative Rf Value UV Active (254 nm)?
3,4-dimethylbenzaldehyde (Starting Material) More Polar Low Yes
Imine Intermediate Intermediate Intermediate Yes
This compound (Product) Less Polar High Yes (may be faint)

| Tertiary Amine (Side-product) | Least Polar | Highest | Yes (may be faint) |

Note: The exact Rf values depend entirely on the specific mobile phase used.

Visualizations

TLC_Workflow TLC Monitoring Workflow for this compound Synthesis cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation A 1. Prepare Mobile Phase & Saturate Chamber B 2. Aliquot & Quench Reaction Sample A->B C 3. Spot Plate (SM, RM, Co-spot) B->C D 4. Develop Plate in Chamber C->D E 5. Dry Plate & Mark Solvent Front D->E F 6. Visualize Spots (UV then Stain) E->F G 7. Analyze Spots: - SM Disappearance - Product Formation F->G H Reaction Complete? G->H I Continue Reaction (Go to Step 2) H->I No J Proceed to Work-up H->J Yes I->B TLC_Troubleshooting TLC Troubleshooting Decision Tree cluster_A cluster_B cluster_C cluster_D Start Start Troubleshooting Problem What is the issue? Start->Problem Streaking Spots are streaking Problem->Streaking A NoMove Spots at origin (Rf ≈ 0) Problem->NoMove B NoSpots No spots visible Problem->NoSpots D Solven Solven Problem->Solven Sol_A1 Dilute sample (less concentrated spotting) Streaking->Sol_A1 Sol_A2 Add triethylamine (0.5%) or ammonia to mobile phase Streaking->Sol_A2 Sol_B1 Increase polarity of mobile phase NoMove->Sol_B1 SolventFront Spots at front (Rf ≈ 1) Sol_C1 Decrease polarity of mobile phase SolventFront->Sol_C1 Sol_D1 Concentrate spot (re-spot multiple times) NoSpots->Sol_D1 Sol_D2 Check stain activity or try a different stain NoSpots->Sol_D2 tFront C

References

Validation & Comparative

Preparation of N-Methyl-3,4-dimethylbenzylamine Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring a high-purity analytical standard of N-Methyl-3,4-dimethylbenzylamine, several synthetic routes can be considered. This guide provides a comparative overview of potential preparation methods, outlining their respective advantages and potential impurity profiles. The information presented here is based on established chemical principles and synthetic methodologies for analogous compounds, offering a framework for producing a reliable analytical standard.

Comparison of Synthetic Preparation Methods

The preparation of an analytical standard demands a synthetic route that is not only efficient but also yields a product of the highest possible purity, with a well-characterized impurity profile. Below is a comparison of two primary synthetic strategies for this compound.

Parameter Method 1: Reductive Amination of 3,4-Dimethylbenzaldehyde Method 2: Nucleophilic Substitution of 3,4-Dimethylbenzyl Halide
Starting Materials 3,4-Dimethylbenzaldehyde, Methylamine3,4-Dimethylbenzyl chloride/bromide, Methylamine
Reagents Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)Base (e.g., Triethylamine, Potassium carbonate)
Typical Solvents Methanol, DichloromethaneAcetonitrile, Tetrahydrofuran
Reaction Conditions Mild, typically room temperatureMild, typically room temperature to gentle heating
Potential Yield Generally highGood to high
Key Advantages - Good control over N-alkylation (less over-alkylation).- Readily available starting materials.- Direct formation of the C-N bond.- Often simpler work-up procedure.
Potential Disadvantages - Potential for over-reduction of the aldehyde.- Requires careful control of stoichiometry.- Risk of over-alkylation to the tertiary amine.- Benzyl halides can be lachrymatory.
Potential Impurities - Unreacted 3,4-Dimethylbenzaldehyde- 3,4-Dimethylbenzyl alcohol (from aldehyde reduction)- N,N-Dimethyl-3,4-dimethylbenzylamine (tertiary amine)- Unreacted 3,4-Dimethylbenzyl halide- N,N-Dimethyl-3,4-dimethylbenzylamine (tertiary amine)- Quaternary ammonium salts

Experimental Protocols

Method 1: Reductive Amination

This method involves the formation of an imine intermediate from 3,4-dimethylbenzaldehyde and methylamine, which is then reduced in situ to the desired secondary amine.

Protocol:

  • Dissolve 3,4-dimethylbenzaldehyde (1 equivalent) in methanol.

  • Add a solution of methylamine (1.1 equivalents, e.g., 40% in water) and stir at room temperature for 1-2 hours to form the imine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Nucleophilic Substitution

This classic approach involves the direct alkylation of methylamine with a 3,4-dimethylbenzyl halide.

Protocol:

  • To a solution of methylamine (2-3 equivalents) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 equivalents).

  • Add 3,4-dimethylbenzyl chloride or bromide (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove excess methylamine and salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Analytical Characterization of this compound

To qualify this compound as an analytical standard, rigorous analytical testing is necessary to confirm its identity and purity.

Analytical Technique Purpose Typical Parameters
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (gradient elution)Detection: UV at 210 nm and 254 nm
GC-MS (Gas Chromatography-Mass Spectrometry) Identification of volatile impurities and confirmation of molecular weight.Column: Capillary column (e.g., DB-5ms)Ionization: Electron Impact (EI)Analysis: Mass-to-charge ratio (m/z) of the parent ion and fragmentation pattern.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and identification of impurities.Solvent: CDCl₃Analysis: Chemical shifts, integration, and coupling constants of protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Confirmation of the carbon skeleton.Solvent: CDCl₃Analysis: Chemical shifts of carbon atoms.
FT-IR (Fourier-Transform Infrared Spectroscopy) Identification of functional groups.Analysis: Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.
Melting Point Physical property for purity assessment.Comparison with literature values if available.

Visualizing the Synthetic and Analytical Processes

To further clarify the methodologies, the following diagrams illustrate the synthetic pathways and the analytical workflow.

Synthesis_Method_1 aldehyde 3,4-Dimethylbenzaldehyde imine Imine Intermediate aldehyde->imine + Methylamine methylamine Methylamine methylamine->imine product This compound imine->product + NaBH4 (Reduction) nabh4 NaBH4 nabh4->product

Caption: Synthetic Pathway for Method 1: Reductive Amination.

Synthesis_Method_2 benzyl_halide 3,4-Dimethylbenzyl Halide product This compound benzyl_halide->product + Methylamine methylamine Methylamine methylamine->product base Base (e.g., K2CO3) base->product

Caption: Synthetic Pathway for Method 2: Nucleophilic Substitution.

Analytical_Workflow cluster_analytical Analytical Characterization crude_product Crude Synthetic Product purification Purification (Column Chromatography) crude_product->purification purified_product Purified Product purification->purified_product hplc HPLC (Purity) purified_product->hplc gcms GC-MS (Identity, Volatile Impurities) purified_product->gcms nmr NMR (¹H, ¹³C) (Structure Confirmation) purified_product->nmr ftir FT-IR (Functional Groups) purified_product->ftir analytical_standard Qualified Analytical Standard hplc->analytical_standard gcms->analytical_standard nmr->analytical_standard ftir->analytical_standard

Caption: Workflow for the Qualification of an Analytical Standard.

Comparative Purity Assessment of Synthesized N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of purity for synthesized intermediates like N-Methyl-3,4-dimethylbenzylamine is a critical checkpoint. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of subsequent products. This guide provides an objective comparison of three common analytical techniques for purity assessment—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—supported by representative experimental data and detailed protocols.

Data Presentation: Comparative Analysis

The following table summarizes the quantitative data obtained from the analysis of a synthesized batch of this compound using three distinct analytical methods. This allows for a direct comparison of their capabilities in determining purity and identifying potential impurities.

ParameterHPLC-UVGC-MSqNMR (¹H NMR)
Purity (%) 99.2% (Area Percent)99.5% (Area Percent)98.9% (w/w, using Maleic Acid as internal standard)
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.02%~0.5%
Identified Impurities Impurity A (Retention Time: 4.2 min)3,4-dimethylbenzaldehyde (Precursor), N,N-dimethyl-3,4-dimethylbenzylamine (Side-product)Residual Dichloromethane (Solvent)
Primary Application Routine quality control, quantification of known impurities.Separation of volatile compounds, identification of unknown impurities.Absolute quantification without a specific reference standard of the analyte, structural confirmation.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are optimized for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components in a mixture. For amine-containing compounds, reverse-phase chromatography is a standard approach.[1][2]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a methanol/water (50:50 v/v) diluent to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions:

  • HPLC System: Standard analytical HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).

    • Gradient: Start at 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful method for analyzing volatile and thermally stable compounds, providing both chromatographic separation and mass identification of the components.[3][4] It is particularly effective for identifying residual starting materials or by-products from the synthesis.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve in 1 mL of ethyl acetate to a final concentration of 5 mg/mL.

  • Vortex the solution to ensure homogeneity.

Chromatographic and Spectrometric Conditions:

  • GC-MS System: Standard GC with a Mass Spectrometer detector.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL with a 50:1 split ratio.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

Data Analysis: Purity is determined by the area percent of the main peak. Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.

Sample Preparation:

  • Accurately weigh about 15 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid).

  • Dissolve both the sample and the internal standard in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure complete dissolution by gentle vortexing.

NMR Spectroscopic Conditions:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: CDCl₃.

  • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified (e.g., 30 seconds).

    • A 90° pulse angle.

    • At least 16 scans for a good signal-to-noise ratio.

Data Analysis:

  • Integrate a well-resolved signal from this compound (e.g., the N-methyl singlet) and a signal from the internal standard (e.g., the vinyl protons of Maleic Acid).

  • Calculate the purity (P) as a weight percentage (w/w) using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the workflows for each analytical method, adhering to the specified design constraints.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Diluent (1 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (5 mg) dissolve Dissolve in Ethyl Acetate (5 mg/mL) weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Capillary Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect integrate Integrate Peaks detect->integrate library_search Library Search (NIST) detect->library_search calculate Calculate Purity / ID Impurities integrate->calculate library_search->calculate

Caption: Workflow for GC-MS Purity and Impurity ID.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve Both in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Standard weigh_std->dissolve acquire Acquire ¹H Spectrum (Quantitative Parameters) dissolve->acquire integrate Integrate Analyte & Standard Peaks acquire->integrate calculate Calculate Absolute Purity (w/w) integrate->calculate

Caption: Workflow for qNMR Absolute Purity Determination.

References

A Comparative Guide to the Characterization of N-Methyl-3,4-dimethylbenzylamine and Structurally Related Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for N-Methyl-3,4-dimethylbenzylamine and its structural analogs: N,N-Dimethylbenzylamine, N-Methylbenzylamine, and 3,4-Dimethylbenzylamine. The information is intended to assist researchers in distinguishing between these closely related compounds through a variety of analytical techniques.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its alternatives is presented below. These properties are fundamental for the identification and handling of these compounds.

PropertyThis compoundN,N-DimethylbenzylamineN-Methylbenzylamine3,4-Dimethylbenzylamine
Molecular Formula C₁₀H₁₅N[1]C₉H₁₃N[2][3]C₈H₁₁N[4][5]C₉H₁₃N[6][7]
Molecular Weight 149.23 g/mol [1]135.21 g/mol [2][3]121.18 g/mol [4][5]135.21 g/mol [6]
Boiling Point No data available180-184 °C[3][8]184-189 °C226.6 °C at 760 mmHg[9]
Melting Point No data available-75 °C[3]No data availableNo data available
Density No data available0.9 g/mL at 25 °C[8]0.939 g/mL at 25 °CNo data available
IUPAC Name 1-(3,4-dimethylphenyl)-N-methylmethanamine[1]N,N-Dimethyl-1-phenylmethanamine[2]N-methyl-1-phenylmethanamine[4](3,4-dimethylphenyl)methanamine[6]
CAS Number 165741-71-9[1]103-83-3[2][3]103-67-3[4][5]102-48-7[6][7]

Spectroscopic Data

The following sections provide a comparative overview of the spectral data for the subject compounds. This data is crucial for unambiguous structure elucidation and purity assessment.

¹H NMR Spectroscopy Data
CompoundChemical Shift (δ) and Multiplicity
This compound Predicted data: Aromatic protons (3H, m), -CH₂- (2H, s), -NH-CH₃ (3H, s), Ar-CH₃ (6H, s).
N,N-Dimethylbenzylamine Aromatic protons (5H, m, ~7.2-7.3 ppm), -CH₂- (2H, s, ~3.4 ppm), -N(CH₃)₂ (6H, s, ~2.2 ppm)[10].
N-Methylbenzylamine Aromatic protons (5H, m, 7.2-7.4 ppm), -CH₂- (2H, s, 3.74 ppm), -NH-CH₃ (3H, s, 2.43 ppm), -NH- (1H, s, ~2.2 ppm)[4][11].
3,4-Dimethylbenzylamine Aromatic protons (3H, m), -CH₂- (2H, s), -NH₂ (2H, s), Ar-CH₃ (6H, s).
¹³C NMR Spectroscopy Data
CompoundChemical Shift (δ)
This compound Predicted data available.
N,N-Dimethylbenzylamine Aromatic C-H (~127-129 ppm), Aromatic C-ipso (~139 ppm), -CH₂- (~64 ppm), -N(CH₃)₂ (~45 ppm)[12][13].
N-Methylbenzylamine Aromatic C-H (126.86, 128.11, 128.31 ppm), Aromatic C-ipso (140.27 ppm), -CH₂- (56.06 ppm), -N-CH₃ (35.98 ppm)[4][14][15].
3,4-Dimethylbenzylamine No experimental data available.
Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)
This compound Predicted data available.
N,N-Dimethylbenzylamine ~3027 (Ar-H stretch), ~2945, 2818, 2769 (C-H stretch), ~1495, 1453 (C=C stretch), ~735, 698 (Ar-H bend)[16][17].
N-Methylbenzylamine ~3300 (N-H stretch), ~3020 (Ar-H stretch), ~2940, 2800 (C-H stretch), ~1490, 1450 (C=C stretch)[18][19][20].
3,4-Dimethylbenzylamine No experimental data available.
Mass Spectrometry Data
CompoundKey m/z Peaks
This compound Predicted data available.
N,N-Dimethylbenzylamine 135 (M+), 134, 91, 58 (base peak)[2][21].
N-Methylbenzylamine 121 (M+), 120, 91, 77, 44 (base peak)[22].
3,4-Dimethylbenzylamine 135 (M+), 134, 120, 105, 91, 77[6][7].

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the amine in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal averaging (e.g., 1024 or more).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • The standard electron energy for EI is 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to aid in structure confirmation.

Visualizations

The following diagrams illustrate key experimental workflows and relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Solvent FTIR_Spectroscopy FTIR Sample->FTIR_Spectroscopy NMR_Spectroscopy NMR Dissolution->NMR_Spectroscopy Mass_Spectrometry MS Dissolution->Mass_Spectrometry Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation FTIR_Spectroscopy->Structure_Elucidation Mass_Spectrometry->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

General workflow for spectroscopic characterization of benzylamines.

nmr_process Sample_in_NMR_Tube Sample_in_NMR_Tube Acquire_FID Acquire Free Induction Decay (FID) Sample_in_NMR_Tube->Acquire_FID Fourier_Transform Fourier_Transform Acquire_FID->Fourier_Transform Phase_and_Baseline_Correction Phase & Baseline Correction Fourier_Transform->Phase_and_Baseline_Correction Reference_Spectrum Reference to Solvent Peak Phase_and_Baseline_Correction->Reference_Spectrum Analyze_Spectrum Analyze Chemical Shifts & Coupling Reference_Spectrum->Analyze_Spectrum

Key steps in NMR data acquisition and processing.

mass_spec_fragmentation cluster_legend Legend M Molecular Ion (M+) F1 Fragment 1 M->F1 - R1 F2 Fragment 2 M->F2 - R2 Fn ... M->Fn M_node Parent Molecule F_node Fragment Ion R_edge Neutral Loss

Generalized fragmentation pathway in electron ionization mass spectrometry.

References

Comparing synthesis routes for N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of N-Methyl-3,4-dimethylbenzylamine

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic pathway is critical for the efficient production of target molecules. This guide provides a comparative analysis of two primary routes for the synthesis of this compound: Reductive Amination and Direct N-Alkylation.

Comparison of Synthesis Routes

The two most common methods for the synthesis of this compound are Reductive Amination of 3,4-dimethylbenzaldehyde with methylamine and Direct N-Alkylation of 3,4-dimethylbenzylamine. Each route presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and potential for side-product formation.

ParameterRoute 1: Reductive AminationRoute 2: Direct N-Alkylation
Starting Materials 3,4-Dimethylbenzaldehyde, Methylamine3,4-Dimethylbenzylamine, Methylating agent (e.g., methyl iodide, dimethyl sulfate)
Key Reagents Reducing agent (e.g., NaBH4, NaBH3CN)Base (e.g., K2CO3, Et3N), Solvent
Reaction Steps Typically a one-pot reaction involving imine formation and subsequent reduction.Single step nucleophilic substitution.
Typical Yield Generally high, often exceeding 80%.Can be high, but over-alkylation to the tertiary amine can be a significant side reaction, potentially lowering the yield of the desired secondary amine.
Reaction Conditions Mild to moderate temperatures, atmospheric pressure.Varies with the methylating agent; can range from room temperature to elevated temperatures.
Purity & Side Products The primary potential impurity is the starting aldehyde. Over-alkylation is less common compared to direct alkylation.[1]Risk of forming the tertiary amine (N,N-dimethyl-3,4-dimethylbenzylamine) and unreacted starting amine.

Experimental Protocols

Route 1: Reductive Amination of 3,4-Dimethylbenzaldehyde

This method involves the reaction of 3,4-dimethylbenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target amine.

Protocol:

  • To a solution of 3,4-dimethylbenzaldehyde (1 equivalent) in methanol, an aqueous solution of methylamine (1.2 equivalents) is added.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Sodium borohydride (NaBH4) (1.5 equivalents) is then added portion-wise to the reaction mixture, maintaining the temperature below 20°C.

  • The reaction is stirred for an additional 3-4 hours at room temperature.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification can be achieved by column chromatography or distillation.

Route 2: Direct N-Alkylation of 3,4-Dimethylbenzylamine

This route involves the direct methylation of the primary amine, 3,4-dimethylbenzylamine, using a suitable methylating agent.

Protocol:

  • 3,4-Dimethylbenzylamine (1 equivalent) is dissolved in a suitable aprotic solvent such as acetone or acetonitrile.

  • A base, such as potassium carbonate (K2CO3) (2 equivalents), is added to the solution.

  • Methyl iodide (CH3I) (1.1 equivalents) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is dissolved in an organic solvent and washed with water to remove any remaining salts.

  • The organic layer is dried and concentrated to give the crude product, which may require purification by column chromatography to separate the desired secondary amine from any over-alkylated tertiary amine and unreacted starting material.

Workflow Visualization

The following diagrams illustrate the logical flow of the two synthetic routes.

cluster_0 Route 1: Reductive Amination RA_start1 3,4-Dimethylbenzaldehyde RA_imine Imine Formation RA_start1->RA_imine RA_start2 Methylamine RA_start2->RA_imine RA_reduction Reduction (e.g., NaBH4) RA_imine->RA_reduction RA_product This compound RA_reduction->RA_product

Caption: Reductive Amination Workflow.

cluster_1 Route 2: Direct N-Alkylation DA_start1 3,4-Dimethylbenzylamine DA_reaction Nucleophilic Substitution DA_start1->DA_reaction DA_start2 Methylating Agent (e.g., CH3I) DA_start2->DA_reaction DA_product This compound DA_reaction->DA_product DA_side_product N,N-Dimethyl-3,4-dimethylbenzylamine (Side Product) DA_reaction->DA_side_product

References

A Comparative Guide to the Predicted Biological Activities of N-Methyl-3,4-dimethylbenzylamine and N,N-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of N-Methyl-3,4-dimethylbenzylamine and N,N-dimethylbenzylamine, two structurally related benzylamine derivatives. In the absence of direct comparative experimental data, this document leverages established principles of structure-activity relationships (SAR) to infer potential differences in their biological activities. Physicochemical properties are presented, and detailed protocols for foundational in vitro assays—cytotoxicity and receptor binding—are provided to facilitate future empirical studies. Additionally, relevant signaling pathways and experimental workflows are visualized to guide research design.

Introduction

N-benzylamine derivatives are a versatile class of compounds with a broad spectrum of applications, ranging from industrial catalysts to pharmaceutical agents. Their biological effects are diverse, often involving interactions with neurotransmitter systems and other cellular targets. This guide focuses on two specific analogs: this compound and the more commonly known N,N-dimethylbenzylamine. While N,N-dimethylbenzylamine is primarily utilized in industrial settings as a catalyst for polyurethane foams and epoxy resins, its structural similarity to known bioactive molecules suggests potential pharmacological activity. Information on this compound is sparse in publicly accessible literature, necessitating a theoretical comparison based on its chemical structure.

This document aims to provide a framework for researchers interested in the potential biological activities of these compounds by:

  • Presenting a side-by-side comparison of their chemical properties.

  • Inferring potential differences in biological activity based on structure-activity relationships of related benzylamine compounds.

  • Providing detailed experimental protocols for assessing cytotoxicity and receptor binding affinity.

  • Visualizing key signaling pathways and a general experimental workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N,N-dimethylbenzylamine is provided in Table 1. These properties can influence the pharmacokinetic and pharmacodynamic profiles of the compounds.

PropertyThis compoundN,N-dimethylbenzylamine
Molecular Formula C₁₀H₁₅NC₉H₁₃N
Molecular Weight 149.23 g/mol 135.21 g/mol
Structure this compound StructureN,N-dimethylbenzylamine Structure
Predicted logP ~2.5-3.0 (estimated)1.91
Predicted pKa ~9.5-10.0 (estimated)8.99

Note: Some values for this compound are estimated due to a lack of experimental data.

Comparative Analysis of Predicted Biological Activity

Direct experimental comparisons of the biological activities of this compound and N,N-dimethylbenzylamine are not available in the current scientific literature. However, a predictive comparison can be made based on their structural differences and established structure-activity relationships for benzylamine derivatives.

Key Structural Differences:

  • Aromatic Substitution: this compound possesses two methyl groups on the phenyl ring at positions 3 and 4, whereas N,N-dimethylbenzylamine is unsubstituted on the ring.

  • N-Substitution: this compound is a secondary amine with one methyl group on the nitrogen, while N,N-dimethylbenzylamine is a tertiary amine with two methyl groups.

Inferred Effects on Biological Activity:

  • Receptor Binding and Selectivity: The substitution pattern on the phenyl ring is a critical determinant of receptor binding affinity and selectivity for many classes of drugs. The 3,4-dimethyl substitution on this compound increases its lipophilicity compared to the unsubstituted ring of N,N-dimethylbenzylamine. This could enhance its ability to cross the blood-brain barrier and may favor interactions with hydrophobic pockets within receptor binding sites. The specific substitutions can also introduce steric hindrance or favorable van der Waals interactions that could either increase or decrease affinity for particular receptors, such as monoamine transporters (DAT, SERT, NET) or adrenergic receptors. Studies on substituted benzylamines have shown that the nature and position of ring substituents are important for activity at these transporters.[1]

  • Metabolism: The N-demethylation of tertiary amines is a common metabolic pathway. Therefore, N,N-dimethylbenzylamine can be metabolized to N-methylbenzylamine and subsequently to benzylamine. This compound, being a secondary amine, would have a different metabolic profile. The methyl groups on the aromatic ring of this compound may also be subject to oxidation. These differences in metabolism will likely lead to different pharmacokinetic profiles and durations of action.

  • Toxicity/Cytotoxicity: The cytotoxicity of benzylamine derivatives can vary. While N,N-dimethylbenzylamine is known to be corrosive and slightly toxic upon ingestion, skin absorption, and inhalation, the toxicological profile of this compound is not well-documented.[2] The increased lipophilicity and altered metabolism of the latter could potentially lead to a different toxicity profile. In vitro cytotoxicity assays would be essential to determine the relative toxicity of these compounds.

Experimental Protocols

To facilitate the empirical investigation of these compounds, detailed protocols for two fundamental in vitro assays are provided below.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration at which a compound exhibits a 50% reduction in cell viability (IC50).

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (this compound, N,N-dimethylbenzylamine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used for the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A specific radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Test compounds (this compound, N,N-dimethylbenzylamine).

  • Unlabeled reference ligand for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[5]

  • 96-well filter plates with glass fiber filters (e.g., GF/C).[5]

  • Vacuum filtration manifold.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor preparation, radioligand, and assay buffer.

    • Non-specific Binding: Receptor preparation, radioligand, and a high concentration of the unlabeled reference ligand.

    • Competitive Binding: Receptor preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: The final assay volume is typically 200-250 µL.[5] Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[5]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that could be modulated by benzylamine derivatives, such as a G-Protein Coupled Receptor (GPCR) pathway, which is a common target for psychoactive compounds, and a generic cytotoxicity pathway.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Benzylamine Derivative) GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase activates Response Cellular Response Kinase->Response phosphorylates Cytotoxicity_Pathway Compound Cytotoxic Compound Cell_Stress Cellular Stress (e.g., ROS production) Compound->Cell_Stress Mitochondria Mitochondrial Dysfunction Cell_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis executes Experimental_Workflow Start Compound Acquisition (this compound & N,N-dimethylbenzylamine) Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Receptor_Screen Receptor Binding Screen (e.g., Radioligand Binding Assay Panel) Start->Receptor_Screen Data_Analysis Data Analysis (IC50 & Ki Determination) Cytotoxicity->Data_Analysis Receptor_Screen->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Conclusion Conclusion & Next Steps SAR_Analysis->Conclusion

References

Comparative Analysis of Substituted Benzylamine Derivatives as Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of substituted benzylamine derivatives for their potential as anti-tuberculosis agents. The following sections present quantitative biological data, comprehensive experimental protocols, and visualizations of the key workflows and structure-activity relationships to aid in the understanding and future development of this class of compounds. The data presented is based on a study evaluating the efficacy of these derivatives against Mycobacterium tuberculosis H37Rv and their toxicity against mammalian cells.[1][2][3]

Data Presentation: Biological Activity and Cytotoxicity

The anti-mycobacterial activity and cytotoxicity of the synthesized benzylamine derivatives were evaluated to determine their therapeutic potential. The minimum inhibitory concentration (MIC90), the concentration required to inhibit 90% of M. tuberculosis H37Rv growth, was determined. Additionally, the half-maximal inhibitory concentration (IC50) against Chinese Hamster Ovarian (CHO) cells was assessed to gauge cytotoxicity. A higher selectivity index (IC50/MIC90) is indicative of a more promising therapeutic candidate.

Compound IDSubstituent R1Substituent R2MIC90 (µM) vs. M. tuberculosis H37RvIC50 (µM) vs. CHO CellsSelectivity Index (IC50/MIC90)
1a HPhenyl>125>50-
1b HBenzyl27.83>50>1.80
1c H2-picolyl26.5712.450.47
1d H2-fluorophenyl25.43>50>1.97
1m H5-fluoro-2-iodophenyl20.64>50>2.42
1n H3,5-dichlorophenyl20.67>50>2.42
2a 5-BromoPhenyl24.56>50>2.04
2b 5-BromoBenzyl23.98>50>2.08
2c 5-Bromo2-picolyl20.97>50>2.38
2e 5-Bromo2-iodophenyl20.12>50>2.48
2f 5-Bromo4-fluorophenylInactive>50-
2g 5-Bromo4-iodophenyl20.39>50>2.45
3a 5-IodoPhenyl22.87>50>2.19
3b 5-IodoBenzyl22.12>50>2.26
3c 5-Iodo2-picolyl21.9812.450.57
3d 5-Iodo2-fluorophenyl21.5447.282.20
3h 5-Iodo2-bromo-5-fluorophenyl21.128.800.42
3i 5-Iodo4-methoxyphenyl21.8944.982.05
3j 5-Iodo2-bromo-4-methylphenyl21.5448.002.23
3l 5-Iodo3,5-dichlorophenyl20.59>50>2.43

Note: This table presents a selection of the 36 compounds evaluated in the source study to highlight key structure-activity relationships. The full dataset can be found in the cited literature.[1]

Experimental Protocols

General Synthesis of Substituted Benzylamine Derivatives

The benzylamine derivatives were synthesized via a reductive amination reaction.[1][4]

  • Reaction Setup: A mixture of the appropriately substituted 2-hydroxy-3-ethoxybenzaldehyde (1 equivalent) and a primary amine (1 equivalent) was stirred in methanol.

  • Reduction: The reaction was allowed to proceed for 18 hours before being reduced with sodium borohydride.

  • Quenching and Extraction: The reaction was quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • Purification: The combined organic fractions were dried with anhydrous sodium sulphate, and the solvent was removed. The resulting crude product was purified by flash silica gel column chromatography.

Anti-Mycobacterium tuberculosis Activity Assay (MIC90 Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using a broth microdilution method.[5][6][7]

  • Culture Preparation: M. tuberculosis H37Rv was grown on a suitable solid medium, and a bacterial suspension was prepared in sterile saline with 0.05% Tween 80. The suspension was homogenized and adjusted to a 0.5 McFarland standard.

  • Drug Dilution: Test compounds were serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the bacterial suspension to achieve a final concentration of approximately 10^5 CFU/mL.

  • Incubation: The plates were sealed and incubated at 37°C for 7-21 days, until visible growth was observed in the drug-free control wells.

  • MIC Determination: The MIC90 was defined as the lowest concentration of the compound that inhibited at least 90% of the visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated against Chinese Hamster Ovarian (CHO) cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11]

  • Cell Seeding: CHO cells were seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium was removed, and MTT solution (0.5 mg/mL) was added to each well. The plate was incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curves.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the benzylamine derivatives to their biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Substituted 2-hydroxy-3-ethoxybenzaldehyde + Primary Amine reaction Reductive Amination (Methanol, NaBH4) start->reaction purification Purification (Column Chromatography) reaction->purification product Substituted Benzylamine Derivative purification->product mic_assay Anti-TB Assay (vs. M. tb H37Rv) product->mic_assay cyto_assay Cytotoxicity Assay (vs. CHO Cells) product->cyto_assay mic_result MIC90 Determination mic_assay->mic_result ic50_result IC50 Determination cyto_assay->ic50_result selectivity Selectivity Index (IC50 / MIC90) mic_result->selectivity ic50_result->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar

General workflow for synthesis and biological evaluation.
Structure-Activity Relationship (SAR) Summary

The following diagram summarizes the key structure-activity relationships observed in the study.

SAR_Summary cluster_R1 Position 5 (R1) Substituents cluster_R2 N-Substituent (R2) Effects core Benzylamine Core 2-OH, 3-OEt Position 5 (R1) N-Substituent (R2) r1_h H (Unsubstituted) Moderate Activity core:f2->r1_h r1_br Br (Bromo) Potent Activity core:f2->r1_br r1_i I (Iodo) Slightly Reduced Activity Increased Cytotoxicity core:f2->r1_i r2_ortho Ortho-substituted Phenyl (e.g., 2-Iodophenyl) Highest Activity core:f3->r2_ortho r2_di Disubstituted Phenyl (e.g., 3,5-Dichlorophenyl) High Activity core:f3->r2_di r2_para Para-substituted Phenyl (e.g., 4-Fluorophenyl) Reduced or Inactive core:f3->r2_para

Key structure-activity relationship observations.

Comparative Discussion

The study of these substituted benzylamine derivatives reveals several key insights into their potential as anti-tuberculosis agents.

  • Effect of Substitution on the Benzylamine Core (R1): Halogen substitution at the 5-position of the benzylamine ring generally enhances anti-mycobacterial activity compared to the unsubstituted analogs.[1] Compounds with a 5-bromo substituent, such as 2c and 2e , were among the most potent against M. tuberculosis.[1] While 5-iodo substitution also conferred good activity, it was associated with an increase in cytotoxicity in some cases (e.g., 3c , 3h ), leading to a lower selectivity index.[1]

  • Effect of N-Substituents (R2): The nature of the substituent on the amine nitrogen played a crucial role in determining the anti-tuberculosis potency. Ortho-substituted phenyl groups on the nitrogen generally resulted in the most active compounds, as seen with 2e (2-iodophenyl).[1] Disubstituted phenyl rings, such as the 3,5-dichlorophenyl group in 1n and 3l , also led to high activity.[1] In contrast, para-substitution on the phenyl ring tended to reduce or abolish activity, with the 4-fluorophenyl derivative 2f being inactive.[1]

  • Cytotoxicity and Selectivity: The majority of the tested compounds exhibited low cytotoxicity against CHO cells, with IC50 values greater than 50 µM.[1] However, a few derivatives, particularly those with a 5-iodo substituent and a picolyl or substituted phenyl group at the nitrogen, showed moderate cytotoxicity, which is a critical consideration for further development.[1] The most promising compounds, such as 2e , 1m , and 3l , demonstrated both high potency against M. tuberculosis and low cytotoxicity, resulting in favorable selectivity indices.[1]

References

A Comparative Guide to Analytical Methods for the Quantification of N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of N-Methyl-3,4-dimethylbenzylamine is crucial for product development, quality control, and research applications. This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method and alternative analytical techniques, offering insights into their respective methodologies and performance characteristics.

Method Comparison

Table 1: Comparison of Analytical Method Performance

ParameterProposed HPLC-UV/FLD MethodGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity on a stationary phase with detection via UV absorbance or fluorescence after derivatization.Separation based on boiling point and polarity in a gaseous mobile phase with mass-based detection.
Typical Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) Low ng/mL (with fluorescence detection)Low ng/mL to pg/mL
Limit of Quantification (LOQ) Low to mid ng/mLMid to high ng/mL
Accuracy (Recovery) 90-110%85-115%
Precision (%RSD) < 5%< 10%
Sample Throughput ModerateHigh (with autosampler)
Derivatization Often required for enhanced sensitivity and detection.[1][2]May be used to improve volatility and peak shape.
Instrumentation Cost ModerateHigh
Primary Advantages Robust, widely available, excellent for non-volatile samples.High specificity and sensitivity, suitable for complex matrices.
Primary Limitations May require derivatization for sensitivity, lower peak capacity than GC.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Detailed methodologies for the proposed HPLC method and the alternative GC-MS method are provided below.

Proposed High-Performance Liquid Chromatography (HPLC) Method with UV/Fluorescence Detection

This method is designed for the quantification of this compound and involves a pre-column derivatization step to enable sensitive detection. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a commonly used derivatizing reagent for primary and secondary amines, reacting to form a highly fluorescent derivative.[1][3]

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing the analyte in the same solvent as the standard.

  • Derivatization Procedure:

    • To 1.0 mL of the standard or sample solution, add 1.0 mL of a borate buffer solution (pH 8.5).

    • Add 1.0 mL of a 2.5 mg/mL solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 10-15 minutes.

    • Quench the reaction by adding 1.0 mL of a primary amine solution (e.g., glycine) to react with the excess FMOC-Cl.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

2. HPLC System Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: A scouting gradient of 5% to 95% B over 15-20 minutes is a good starting point for method development.[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection:

    • UV Detection: Wavelength to be determined by a UV scan of the derivatized analyte (typically around 265 nm for FMOC derivatives).[5]

    • Fluorescence Detection: Excitation wavelength of ~265 nm and an emission wavelength of ~315 nm.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

1. Sample Preparation:

  • Standard and Sample Solutions: Prepare solutions in a volatile solvent such as dichloromethane or methanol.

  • Derivatization (Optional): While this compound is amenable to direct GC analysis, derivatization with reagents like trifluoroacetic anhydride (TFAA) can improve peak shape and thermal stability.

2. GC-MS System Conditions:

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Split/splitless injector, with a split ratio of 20:1.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard Solution Buffer Add Borate Buffer Sample->Buffer FMOC Add FMOC-Cl Solution Buffer->FMOC React Vortex & React FMOC->React Quench Quench Reaction React->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate C18 Reversed-Phase Separation Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Experimental workflow for the proposed HPLC method.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis SampleGC Dissolve Sample in Volatile Solvent Deriv Derivatization (Optional) SampleGC->Deriv InjectGC Inject into GC Deriv->InjectGC SeparateGC Capillary Column Separation InjectGC->SeparateGC Ionize Electron Ionization SeparateGC->Ionize DetectMS Mass Spectrometry Detection Ionize->DetectMS DataGC Data Acquisition & Analysis DetectMS->DataGC

Caption: Experimental workflow for the GC-MS method.

References

A Comparative Guide to the Cross-Reactivity Profile of N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of N-Methyl-3,4-dimethylbenzylamine. Given the absence of direct experimental cross-reactivity data for this compound in publicly available literature, this guide leverages principles of structural similarity and chemoinformatic predictions to offer a theoretical framework for assessing potential off-target effects in immunoassays. The information herein is intended to guide researchers in the design and interpretation of cross-reactivity studies.

Introduction to Cross-Reactivity

In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind to substances other than the specific analyte they were designed to detect. This phenomenon is often observed with compounds that share structural similarities with the target analyte, leading to false-positive results or inaccurate quantification. Understanding the potential for cross-reactivity is crucial in drug development and toxicology screening to ensure the specificity and reliability of analytical methods.[1][2]

This compound is a substituted benzylamine. Its potential to cross-react in immunoassays designed for other structurally related molecules, such as amphetamines or other benzylamine derivatives, is a key consideration for its analytical characterization.

Structural Similarity and Predicted Cross-Reactivity

The primary indicator of potential immunoassay cross-reactivity is the degree of structural similarity between the compound of interest and the target analyte of the assay.[3][4] While experimental validation is essential, a comparative analysis of molecular structures can provide a valuable preliminary assessment.

The following table presents a qualitative comparison of this compound with structurally related compounds. The "Predicted Cross-Reactivity Potential" is a theoretical assessment based on shared structural motifs.

CompoundStructural ClassKey Structural Differences from this compoundPredicted Cross-Reactivity Potential
This compound Substituted Benzylamine - High (Target Analyte)
3,4-DimethylbenzylamineSubstituted BenzylamineLacks the N-methyl group.High
N,N-DimethylbenzylamineSubstituted BenzylamineLacks the two methyl groups on the benzene ring but has an additional N-methyl group.[5][6]Moderate to High
N-MethylbenzylamineSubstituted BenzylamineLacks the two methyl groups on the benzene ring.[7]Moderate
AmphetaminePhenethylamineDifferent backbone (phenethylamine vs. benzylamine); lacks methyl groups on the benzene ring.Low to Moderate
MethamphetaminePhenethylamineSimilar N-methyl group, but different backbone and lacks ring methylation.Low to Moderate

Experimental Protocols

To definitively determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines a general procedure to quantify the cross-reactivity of this compound and its analogs in an immunoassay designed for a specific target analyte (e.g., a specific benzylamine derivative).

1. Materials and Reagents:

  • High-binding 96-well microplates

  • Coating Antigen: Target analyte conjugated to a carrier protein (e.g., BSA).

  • Primary Antibody: Specific monoclonal or polyclonal antibody raised against the target analyte.

  • Enzyme-Conjugated Secondary Antibody: Binds to the primary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate Solution: (e.g., TMB) for the enzyme.

  • Stop Solution: (e.g., 2N H₂SO₄).

  • Wash Buffer: PBS with a mild detergent (e.g., Tween-20).

  • Blocking Buffer: PBS with a protein supplement (e.g., BSA or non-fat dry milk).

  • Standard Solutions: Serial dilutions of the target analyte.

  • Test Compound Solutions: Serial dilutions of this compound and other potential cross-reactants.

2. Assay Procedure:

  • Coating: Microplate wells are coated with the coating antigen and incubated overnight at 4°C.

  • Washing: The plate is washed to remove any unbound antigen.

  • Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer.

  • Competitive Reaction: Standard solutions or test compound solutions are added to the wells, followed by the addition of the primary antibody. The plate is incubated to allow competition between the free analyte/cross-reactant and the coated antigen for binding to the limited amount of primary antibody.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to the wells and incubated.

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Signal Development: The substrate solution is added, and the plate is incubated in the dark for color development.

  • Stopping the Reaction: The stop solution is added to halt the enzymatic reaction.

  • Data Acquisition: The absorbance (or other signal) in each well is measured using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the signal intensity against the concentration of the target analyte.

  • The concentration of each test compound that causes a 50% reduction in the maximum signal (IC50) is determined.

  • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the conceptual basis for predicting it.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Target-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 r1 Add Standard or Test Compound p3->r1 r2 Add Primary Antibody r1->r2 r3 Incubate r2->r3 d1 Wash Plate r3->d1 d2 Add Enzyme-Conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Read Absorbance d5->a1 a2 Calculate IC50 Values a1->a2 a3 Determine % Cross-Reactivity a2->a3

Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.

G cluster_analogs Structural Analogs compound N-Methyl-3,4- dimethylbenzylamine similarity Structural Similarity Assessment compound->similarity analog1 3,4-Dimethylbenzylamine analog1->similarity analog2 N,N-Dimethylbenzylamine analog2->similarity analog3 Amphetamine analog3->similarity prediction Predicted Cross-Reactivity Potential similarity->prediction High Similarity -> High Potential Low Similarity -> Low Potential

Caption: Predicting Cross-Reactivity from Structural Similarity.

References

Benchmarking N-Methyl-3,4-dimethylbenzylamine: A Comparative Analysis of Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that significantly influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative overview of N-Methyl-3,4-dimethylbenzylamine's catalytic performance against the widely-used tertiary amine catalyst, N,N-dimethylbenzylamine (BDMA), and other alternatives in key industrial applications.

While N,N-dimethylbenzylamine (BDMA) is a well-established catalyst, particularly in the production of polyurethane foams and epoxy resins, there is a notable lack of publicly available, quantitative data benchmarking the performance of this compound. This guide aims to address this gap by presenting a structured comparison based on available information and outlining the experimental protocols necessary for a comprehensive evaluation.

I. Catalyst Performance Comparison

Due to the limited direct comparative studies in publicly accessible literature, a definitive quantitative comparison is challenging. However, based on the structural similarities and general principles of tertiary amine catalysis, a qualitative assessment and a framework for experimental comparison can be established.

Table 1: Catalyst Performance in Polyurethane Foam Production

CatalystKey Performance MetricExpected Outcome for this compoundSupporting Data
This compound Cream Time, Gel Time, Tack-Free TimePotentially altered reaction kinetics compared to BDMA due to steric and electronic effects of the additional methyl groups on the aromatic ring.No specific data available in public domain.
N,N-dimethylbenzylamine (BDMA) Well-documented performance as a balanced blowing and gelling catalyst.[1][2][3]-Extensive industrial use and literature data.
Triethylenediamine (TEDA) Strong gelling catalyst.[2]-Widely used reference catalyst.
Bis(2-dimethylaminoethyl)ether (BDMAEE) Strong blowing catalyst.[2]-Standard catalyst for controlling foam rise.

Table 2: Catalyst Performance in Epoxy Resin Curing

CatalystKey Performance MetricExpected Outcome for this compoundSupporting Data
This compound Gel Time, Curing Time, Exotherm PeakMay exhibit different reactivity affecting the curing profile. The steric hindrance from the methyl groups could influence its interaction with the epoxy resin and hardener.No specific data available in public domain.
N,N-dimethylbenzylamine (BDMA) Effective accelerator for anhydride and amine curing agents.[1][4][5]-Common choice for various epoxy formulations.[1][4][5]
2,4,6-Tris(dimethylaminomethyl)phenol Highly active accelerator, often used in combination with other amines.-Standard accelerator for epoxy systems.

II. Experimental Protocols for Benchmarking

To generate the necessary quantitative data for a direct comparison, the following experimental protocols are proposed.

A. Benchmarking in Polyurethane Foam Formulation

Objective: To evaluate and compare the catalytic activity of this compound against BDMA and other standard catalysts in a rigid polyurethane foam system.

Materials:

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Sucrose/glycerine-initiated polyether polyol

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water, HFOs)

  • Catalysts: this compound, N,N-dimethylbenzylamine (BDMA), Triethylenediamine (TEDA), Bis(2-dimethylaminoethyl)ether (BDMAEE)

Procedure:

  • Prepare a masterbatch of the polyol, surfactant, blowing agent, and catalyst. The catalyst concentration should be systematically varied (e.g., 0.5, 1.0, 1.5 parts per hundred parts of polyol).

  • Condition the masterbatch and pMDI to a controlled temperature (e.g., 25 °C).

  • In a suitable container, add the pMDI to the masterbatch and mix vigorously for a specified time (e.g., 10 seconds).

  • Immediately pour the mixture into a mold and record the following reaction parameters:

    • Cream Time: Time from mixing until the mixture starts to rise and change color.

    • Gel Time: Time from mixing until the formation of a solid, stringy material when touched with a probe.

    • Tack-Free Time: Time from mixing until the foam surface is no longer sticky.

    • Rise Time: Time from mixing until the foam has reached its maximum height.

  • Allow the foam to cure for 24 hours at ambient temperature.

  • Evaluate the physical properties of the cured foam, including density, compressive strength, and cell structure (via microscopy).

B. Benchmarking in Epoxy Resin Curing

Objective: To determine the effect of this compound on the curing kinetics of an epoxy resin system in comparison to BDMA.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Anhydride hardener (e.g., hexahydrophthalic anhydride)

  • Catalysts: this compound, N,N-dimethylbenzylamine (BDMA)

Procedure:

  • Prepare formulations of the epoxy resin, hardener, and catalyst. The catalyst concentration should be varied (e.g., 0.5, 1.0, 1.5 phr - parts per hundred parts of resin).

  • Thoroughly mix the components at a controlled temperature.

  • Monitor the curing process using Differential Scanning Calorimetry (DSC) to determine:

    • Onset of Cure Temperature: The temperature at which the curing reaction begins.

    • Peak Exotherm Temperature: The temperature at which the reaction rate is at its maximum.

    • Total Heat of Reaction: The total energy released during the curing process.

  • Measure the gel time at a specific temperature using a gel timer.

  • Cure samples according to a defined schedule (e.g., 2 hours at 100 °C followed by 2 hours at 150 °C).

  • Evaluate the physical properties of the cured epoxy, such as glass transition temperature (Tg) via DSC or Dynamic Mechanical Analysis (DMA), and hardness (Shore D).

III. Visualizing Catalytic Pathways and Workflows

To better understand the proposed experimental designs and the general catalytic mechanisms, the following diagrams are provided.

Experimental_Workflow_Polyurethane cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Curing & Analysis Masterbatch Prepare Polyol Masterbatch (Polyol, Surfactant, Blowing Agent, Catalyst) Mix Mix Masterbatch and pMDI Masterbatch->Mix pMDI Condition pMDI pMDI->Mix Measure Record Reaction Times (Cream, Gel, Tack-Free, Rise) Mix->Measure Cure Cure Foam (24h) Measure->Cure Analyze Analyze Physical Properties (Density, Strength, Cell Structure) Cure->Analyze

Caption: Experimental workflow for benchmarking catalysts in polyurethane foam production.

Catalytic_Cycle_Polyurethane Catalyst Tertiary Amine (e.g., this compound) Complex1 Amine-Polyol Complex Catalyst->Complex1 Forms complex with Polyol Polyol (-OH) Polyol->Complex1 Isocyanate Isocyanate (-NCO) Urethane Urethane Linkage Isocyanate->Urethane Complex1->Urethane Reacts with Urethane->Catalyst Releases

Caption: Generalized catalytic cycle for tertiary amine catalyzed urethane formation.

IV. Conclusion

While this compound presents an interesting structural variation to the commonly used N,N-dimethylbenzylamine, a comprehensive, data-driven comparison of their catalytic performance is currently hindered by a lack of published experimental results. The proposed benchmarking protocols for both polyurethane foam and epoxy resin applications provide a clear framework for researchers and industry professionals to generate the necessary data for an informed catalyst selection. Such studies are crucial to fully understand the potential advantages that the specific substitution pattern of this compound may offer in terms of reaction control, final product properties, and overall process efficiency.

References

A Comparative Guide to the Synthesis of N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and reproducible methods for the synthesis of N-Methyl-3,4-dimethylbenzylamine, a tertiary amine of interest in pharmaceutical and chemical research. The following sections detail common synthetic routes, presenting quantitative data from analogous reactions, comprehensive experimental protocols, and a visual representation of the synthetic pathways. The objective is to furnish researchers with the necessary information to select the most suitable method based on available starting materials, desired purity, and process scalability.

Comparison of Synthetic Methods

The synthesis of this compound can be effectively achieved through several well-established methodologies. Below is a summary of the most common approaches, with comparative data based on the synthesis of analogous N-methylated benzylamines.

MethodStarting MaterialsKey ReagentsTypical Yield (%)Purity ProfileKey AdvantagesKey Disadvantages
Reductive Amination 3,4-Dimethylbenzaldehyde, MethylamineSodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)85-95%HighHigh yield, good functional group tolerance, avoids over-alkylation.Requires handling of metal hydrides.
Eschweiler-Clarke Reaction 3,4-DimethylbenzylamineFormaldehyde, Formic Acid80-90%HighAvoids quaternary salt formation, uses inexpensive reagents.[1][2][3]Requires heating, potential for side reactions if not controlled.
Direct Alkylation 3,4-DimethylbenzylamineMethyl iodide (CH₃I)70-85%VariableSimple procedure, readily available reagents.Risk of over-alkylation to form quaternary ammonium salts, methyl iodide is toxic.[4]

Experimental Protocols

The following are detailed experimental protocols for each of the compared synthetic methods. These are generalized procedures and may require optimization for the specific synthesis of this compound.

Method 1: Reductive Amination

This method involves the reaction of 3,4-dimethylbenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired tertiary amine.[5]

Materials:

  • 3,4-Dimethylbenzaldehyde

  • Methylamine (40% in water or as hydrochloride salt)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in methanol.

  • Add methylamine (1.2 eq) to the solution, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation.

Method 2: Eschweiler-Clarke Reaction

This classic reaction methylates a primary amine using formaldehyde as the carbon source and formic acid as the reducing agent.[1][3][6]

Materials:

  • 3,4-Dimethylbenzylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • 1 M Hydrochloric acid

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • To a round-bottom flask, add 3,4-dimethylbenzylamine (1.0 eq).

  • Add formic acid (2.5 eq) and formaldehyde (2.2 eq).

  • Heat the reaction mixture to 80-100 °C and maintain for 6-12 hours, monitoring the evolution of carbon dioxide.

  • Cool the mixture to room temperature and acidify with 1 M HCl.

  • Wash the acidic solution with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer with a sodium hydroxide solution until pH > 10.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by distillation under reduced pressure.

Method 3: Direct Alkylation

This method involves the direct N-alkylation of 3,4-dimethylbenzylamine with a methylating agent like methyl iodide.

Materials:

  • 3,4-Dimethylbenzylamine

  • Methyl iodide

  • Potassium carbonate or another suitable base

  • Acetone or Acetonitrile

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylbenzylamine (1.0 eq) in acetone.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add methyl iodide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the three primary synthetic routes to this compound.

Synthesis_Pathways cluster_SM Starting Materials cluster_Methods Synthetic Methods cluster_RA Reductive Amination cluster_EC Eschweiler-Clarke cluster_DA Direct Alkylation cluster_Product Product SM1 3,4-Dimethylbenzaldehyde RA_Step1 Imine Formation (+ Methylamine) SM1->RA_Step1 SM2 3,4-Dimethylbenzylamine EC_Step1 Reaction with Formaldehyde & Formic Acid SM2->EC_Step1 DA_Step1 Alkylation (+ CH3I, Base) SM2->DA_Step1 RA_Step2 Reduction (e.g., NaBH4) RA_Step1->RA_Step2 Product N-Methyl-3,4- dimethylbenzylamine RA_Step2->Product EC_Step1->Product DA_Step1->Product

Caption: Synthetic routes to this compound.

References

Safety Operating Guide

Proper Disposal of N-Methyl-3,4-dimethylbenzylamine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N-Methyl-3,4-dimethylbenzylamine, with a focus on operational procedures and immediate safety protocols. The information is tailored for laboratory and research settings.

Key Safety and Hazard Information (Based on N,N-Dimethylbenzylamine)

Proper handling and disposal of substituted benzylamines require a thorough understanding of their potential hazards. Based on data for the analogous compound N,N-Dimethylbenzylamine, this chemical should be treated as a hazardous substance.

PropertyValue (for N,N-Dimethylbenzylamine)
Physical State Liquid
Appearance Colorless to pale yellow liquid
Odor Ammonia-like[1]
Flash Point 54 °C / 129.2 °F (closed cup)[1]
Density 0.900 g/cm³ at 25 °C[2]
Boiling Point 183-184 °C at 765 mmHg[2]
Hazards Flammable liquid and vapor.[1] Causes severe skin burns and eye damage.[1] Toxic if inhaled and harmful if swallowed or in contact with skin.[1] Harmful to aquatic life.[3]
Toxicity (Oral, Rat LD50) 579 mg/kg[1]
Toxicity (Dermal, Rabbit LD50) 1.66 mL/kg[1]
Toxicity (Inhalation, Rat LC50) 2 mg/L, 4h[1]

Experimental Protocols: Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment. The following procedures are for minor laboratory spills and should only be undertaken by trained personnel with the appropriate personal protective equipment.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield (minimum 8-inch).

  • Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene), lab coat, and appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if vapor concentrations are high or ventilation is inadequate.

Incidental Spill Cleanup Steps:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Eliminate Ignition Sources: As the compound is flammable, remove all sources of ignition from the area.[4] Use non-sparking tools.[4]

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or earth.[4][5] Do not use combustible materials like paper towels to absorb the initial spill.

  • Absorb the Material: Cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent, and cleaning supplies, must be disposed of as hazardous waste.[6]

Proper Disposal Procedures

Disposal of this compound must comply with all federal, state, and local regulations.[7] Improper disposal can lead to significant environmental damage and legal consequences.

Step-by-Step Disposal Plan:

  • Waste Identification: This chemical should be classified as hazardous waste due to its flammability and corrosivity.

  • Containerization:

    • Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container.

    • Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety office or a licensed hazardous waste disposal contractor.[8] Do not pour this chemical down the drain or dispose of it with regular trash.[7]

  • Documentation: Maintain records of the waste generated and its disposal, as required by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of chemical waste.

G cluster_0 Chemical Waste Disposal Workflow A Chemical Waste Generated (this compound) B Consult Safety Data Sheet (SDS) and Institutional Protocols A->B C Determine Hazard Classification (Flammable, Corrosive, Toxic) B->C D Segregate into Compatible Hazardous Waste Container C->D Hazardous E Properly Label Container ('Hazardous Waste', Chemical Name) D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Licensed Hazardous Waste Disposal Contractor G->H I Maintain Disposal Records H->I

Caption: Chemical waste disposal decision-making process.

References

Personal protective equipment for handling N-Methyl-3,4-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Methyl-3,4-dimethylbenzylamine

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. This guidance is based on the safety data for the closely related and structurally similar compound, N,N-Dimethylbenzylamine, and general safety protocols for aromatic amines. It is imperative to treat this compound as having similar or greater hazards.

This guide provides essential safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development professionals working with this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Given the hazardous nature of similar aromatic amines, a comprehensive personal protective equipment strategy is the primary line of defense to minimize exposure. N,N-Dimethylbenzylamine is classified as a flammable liquid and vapor that is corrosive and can cause severe skin and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin[1][2][3].

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of vapors.[1]
Eye and Face Protection Chemical splash goggles and a face shieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving.To prevent skin contact. Aromatic amines can be absorbed through the skin.[6][7] Change gloves frequently.
Body Protection Flame-resistant laboratory coatTo protect skin and personal clothing from contamination.[7]
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.[7]
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[1][6]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling the Chemical:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[1][5]

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge, as the compound is flammable.[4]

  • Tools: Use non-sparking tools.[8]

  • Weighing and Transfer: When weighing the liquid, do so within the fume hood. When transferring, do so slowly to avoid splashing.

  • Reactions: Securely set up all glassware for chemical reactions within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Thoroughly wash hands with soap and water after handling is complete.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container. This should be considered halogenated organic waste.

  • Solid Waste: All materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, should be placed in a designated solid hazardous waste container.[9]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Disposal: Dispose of contents and containers through a licensed hazardous waste disposal company.[2][8] Do not dispose of down the drain.[9]

Visual Workflows

The following diagrams illustrate the key workflows for handling this compound safely.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep 1. Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, Don PPE) handling 2. Chemical Handling (Work in Fume Hood, Ground Equipment, Use Non-Sparking Tools) prep->handling post_handling 3. Post-Handling Procedures (Decontaminate Work Area, Wash Hands) handling->post_handling segregate 1. Segregate Waste (Separate Liquid and Solid Waste) post_handling->segregate collect 2. Collect Waste (Use Labeled, Sealed Containers) segregate->collect dispose 3. Professional Disposal (Contact Licensed Hazardous Waste Company) collect->dispose

Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.